2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZWXISQMMITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382188 | |
| Record name | 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3335-46-4 | |
| Record name | 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile chemical properties
An In-Depth Technical Guide to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry, fluorinated organic molecules have become indispensable building blocks for the development of novel therapeutics. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Among these crucial intermediates, this compound stands out as a molecule of significant interest. Its unique architecture, featuring a pyridine core, a potent trifluoromethyl group, a reactive nitrile moiety, and versatile dihydroxy substituents, makes it a highly valuable scaffold in drug discovery.
This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. As a Senior Application Scientist, the narrative aims to bridge theoretical knowledge with practical, field-proven insights, explaining the causality behind experimental choices and presenting self-validating protocols.
PART 1: Physicochemical Properties and Structural Analysis
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. This section details the identity, physical characteristics, and complex structural nuances of this compound.
Core Chemical Identity
The compound is systematically identified by several key descriptors, summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2,6-dihydroxy-4-(trifluoromethyl)pyridine-3-carbonitrile | [1][2] |
| Synonyms | 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine | [3][4] |
| CAS Number | 3335-46-4 | [1][3][5] |
| Molecular Formula | C₇H₃F₃N₂O₂ | [3][6] |
| Molecular Weight | 204.11 g/mol | [6] |
| MDL Number | MFCD06200911 | [1] |
Physical Properties
The macroscopic properties of the compound are indicative of its solid-state behavior and stability.
| Property | Value | Source(s) |
| Appearance | Off-white to light brown solid | [4] |
| Melting Point | 285°C | [4] |
| Boiling Point (Predicted) | 267.8 ± 40.0 °C | [4] |
| Density (Predicted) | 1.63 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 2.57 ± 0.58 | [4] |
Structural Elucidation & Tautomerism
One of the most critical chemical features of 2,6-dihydroxypyridines is their existence in multiple tautomeric forms. This equilibrium is not merely an academic curiosity; it dictates the molecule's reactivity, aromaticity, and interaction with biological targets. The electron-withdrawing nature of both the trifluoromethyl and cyano groups significantly influences the electronic distribution within the pyridine ring, impacting which tautomer predominates.
The primary tautomeric forms for this molecule are the dihydroxy-pyridine form, two distinct hydroxy-pyridone forms, and the diketo form. Literature on analogous substituted 2,6-dihydroxypyridines suggests that the hydroxy-pyridone form is often the most stable, particularly in polar solvents and the solid state, due to favorable amide resonance and hydrogen bonding capabilities.[7][8]
Caption: Key tautomeric equilibria of the title compound.
Spectroscopic Characterization: A Methodological Approach
Unambiguous structural confirmation relies on a suite of spectroscopic techniques. While specific spectra for this compound are proprietary or not publicly available, a standard characterization workflow would yield predictable results based on the predominant tautomeric form (assumed here to be a hydroxy-pyridone).
Experimental Protocol: Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR) or prepare a KBr pellet (for FT-IR).
-
NMR Spectroscopy:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.[9]
-
Expected ¹H NMR (DMSO-d₆): A single peak in the aromatic region (δ 6.0-7.0 ppm) for the C5-H proton. Broad signals for the N-H and O-H protons, likely >10 ppm.
-
Expected ¹³C NMR (DMSO-d₆): Signals for two carbonyl/enol carbons (δ >160 ppm), aromatic carbons, a quartet for the CF₃ carbon (due to C-F coupling), and a signal for the nitrile carbon (δ ~115-120 ppm).
-
Expected ¹⁹F NMR (DMSO-d₆): A sharp singlet for the CF₃ group.
-
-
FT-IR Spectroscopy:
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Key Bands: Broad O-H/N-H stretching (~3200-3400 cm⁻¹), C≡N stretching (~2220-2240 cm⁻¹), C=O stretching of the pyridone (~1650 cm⁻¹), C=C/C=N stretching in the ring (~1550-1600 cm⁻¹), and strong C-F stretching bands (~1100-1300 cm⁻¹).
-
-
Mass Spectrometry (HRMS-ESI):
-
Acquire high-resolution mass spectra in both positive and negative ion modes.
-
Expected Result: An accurate mass measurement confirming the molecular formula C₇H₃F₃N₂O₂ (e.g., [M-H]⁻ at m/z 203.0101).
-
PART 2: Synthesis and Reactivity
Proposed Synthesis
While multiple synthetic routes may exist, a highly plausible and efficient approach involves the condensation of a β-ketoester with cyanoacetamide, a common strategy for constructing substituted pyridone rings.[10] The key starting materials would be ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.
Caption: Proposed synthetic workflow for the target compound.
Experimental Protocol: Laboratory-Scale Synthesis
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a three-necked flask equipped with a reflux condenser and dropping funnel, add 8.4 g of cyanoacetamide with stirring.
-
Addition of Ketoester: Slowly add 18.4 g of ethyl 4,4,4-trifluoroacetoacetate to the mixture. The choice of this specific ketoester is causal; its trifluoromethyl group is directly incorporated into the desired position on the final pyridine ring.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, the precipitated sodium salt of the product is filtered off.
-
Purification: The collected solid is dissolved in water and acidified with concentrated HCl until the pH is ~2-3. The resulting precipitate is filtered, washed with cold water, and dried under vacuum to yield the final product. This acidification step is critical to protonate the salt and isolate the neutral compound.
Chemical Reactivity
The compound's rich functionality allows for diverse chemical transformations, making it a versatile intermediate.
-
Conversion to Dichloropyridine: The dihydroxy (or more accurately, hydroxy-pyridone) functionalities can be converted into chloro groups using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a pivotal transformation, as the resulting 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amines, alcohols, and thiols.[11][12]
-
N- and O-Alkylation: The pyridone tautomer can undergo alkylation at either the nitrogen or the exocyclic oxygen, depending on the reaction conditions (base, solvent, electrophile), providing another avenue for derivatization.
-
Nitrile Group Transformations: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, further expanding the chemical space accessible from this scaffold.
PART 3: Applications in Medicinal Chemistry
A Privileged Scaffold in Drug Discovery
This compound is instrumental in creating compounds with potential medicinal value.[13] Its utility stems from the synergistic effects of its constituent parts.
-
The Trifluoromethyl Advantage: The CF₃ group is a well-established bioisostere of a methyl group but with vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance a drug candidate's metabolic stability (by blocking oxidative metabolism), cell membrane permeability, and binding affinity to target proteins.[11][13]
-
The Pyridine Core: The pyridine scaffold is a common motif in a multitude of biologically active molecules and approved drugs.[13]
-
Therapeutic Targets: Research has highlighted its use in the synthesis of novel monoindolyl- and bisindolyl-4-trifluoromethylpyridines, which are being investigated for their antitumor properties.[13] The scaffold is also being explored for developing anti-inflammatory and antiviral agents.[13]
Workflow for Scaffold Derivatization in Drug Discovery
A typical workflow for leveraging this intermediate in a drug discovery campaign involves a two-step process to generate a library of diverse analogues for biological screening.
Caption: Derivatization workflow for library synthesis.
This workflow is efficient because the highly reactive dichloro intermediate can be coupled with a vast array of commercially available or readily synthesized nucleophiles, enabling the rapid generation of chemical diversity around the core scaffold.
PART 4: Safety and Handling
As with any laboratory chemical, proper handling is essential to ensure safety.
| Hazard Information | Statement | Source(s) |
| Hazard Codes | T, Xi (Toxic, Irritant) | [4] |
| Risk Statements | R25: Toxic if swallowedR36: Irritating to eyes | [4][14] |
| Safety Statements | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical adviceS45: In case of accident or if you feel unwell, seek medical advice immediately | [14] |
Handling Protocol:
-
Use in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[4]
Conclusion
This compound is more than just a chemical intermediate; it is a powerful enabling tool for medicinal chemists. Its unique combination of a trifluoromethyl group, a dihydroxypyridine core, and a nitrile handle, coupled with its fascinating tautomeric nature, provides a versatile platform for the synthesis of complex molecules. A deep understanding of its properties, reactivity, and synthetic pathways, as detailed in this guide, is crucial for unlocking its full potential in the quest for next-generation therapeutics.
References
- 1. 3335-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. This compound [cymitquimica.com]
- 3. CAS # 3335-46-4, this compound, 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine - chemBlink [chemblink.com]
- 4. 3335-46-4 CAS MSDS (3-CYANO-2,6-DIHYDROXY-4-(TRIFLUOROMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound,3335-46-4-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. This compound | C7H3F3N2O2 | CID 2782644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 8. wuxibiology.com [wuxibiology.com]
- 9. rsc.org [rsc.org]
- 10. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 11. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
- 12. 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile | 13600-42-5 [chemicalbook.com]
- 13. nbinno.com [nbinno.com]
- 14. labnovo.com [labnovo.com]
A Comprehensive Technical Guide to the Structure Elucidation of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of progress. Nicotinonitrile derivatives, in particular, represent a class of heterocyclic compounds with significant therapeutic potential, finding applications as antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The introduction of a trifluoromethyl (CF3) group into these scaffolds can profoundly influence their physicochemical and pharmacological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[3]
This technical guide provides an in-depth, experience-driven approach to the complete structure elucidation of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4).[4] We will move beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of spectroscopic data to build a cohesive and irrefutable structural assignment. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for characterizing complex organic molecules.
The core challenge in the structural analysis of this molecule lies not only in confirming the connectivity of the pyridine core but also in definitively establishing the predominant tautomeric form in a given state. The presence of two hydroxyl groups flanking the nitrogen atom introduces the possibility of keto-enol tautomerism, a phenomenon that significantly impacts the molecule's chemical behavior and its presentation in various spectroscopic analyses.[5][6][7]
Foundational Analysis: Mass Spectrometry
The logical first step in the analysis of an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of this compound in a suitable solvent such as methanol or acetonitrile. The solution should be diluted to a final concentration of approximately 10-50 µg/mL.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
ESI Source Parameters (Negative Ion Mode):
-
Capillary Voltage: 3.0-4.0 kV
-
Sheath Gas Flow Rate: 10-20 arbitrary units
-
Auxiliary Gas Flow Rate: 5-10 arbitrary units
-
Capillary Temperature: 275-325 °C
-
-
Mass Analyzer Parameters:
-
Mass Range: m/z 50-500
-
Resolution: >60,000
-
Acquisition Mode: Full scan
-
-
Data Analysis: Identify the [M-H]⁻ ion and compare its exact mass to the theoretical mass calculated for the molecular formula C7H3F3N2O2.[8]
Expected Data and Interpretation
The primary ion observed in negative mode ESI-HRMS will be the deprotonated molecule, [M-H]⁻.
| Parameter | Value | Interpretation |
| Molecular Formula | C7H3F3N2O2 | Confirmed by HRMS |
| Theoretical Mass ([M-H]⁻) | 204.0074 | Calculated for C7H2F3N2O2⁻ |
| Observed Mass ([M-H]⁻) | Within 5 ppm of theoretical | Confirms elemental composition |
The fragmentation pattern in the mass spectrum of trifluoromethyl-substituted heterocycles can be complex.[9][10] Common fragmentation pathways may involve the loss of the trifluoromethyl radical (•CF3) or rearrangements.[11][12] While detailed fragmentation analysis can provide some structural clues, it is often less definitive than NMR for this class of compounds.
Causality in Experimental Choices
-
Negative Ion Mode ESI: The acidic protons of the hydroxyl groups make this molecule highly amenable to deprotonation, leading to a strong signal for the [M-H]⁻ ion in negative mode ESI.
-
High Resolution: This is non-negotiable for confirming the elemental composition. Low-resolution mass spectrometry would not be able to distinguish between C7H3F3N2O2 and other potential elemental compositions with the same nominal mass.
Probing the Carbon-Hydrogen Framework: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed connectivity of organic molecules. For this particular structure, ¹H, ¹³C, and ¹⁹F NMR will be indispensable.
The Tautomeric Question
Before delving into the NMR data, it is crucial to consider the possible tautomeric forms of this compound. The molecule can exist in the dihydroxy form or in various keto-enol forms. The predominant tautomer in solution will dictate the observed NMR spectra.
Caption: Possible tautomeric forms of the target molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d6. The choice of solvent is critical as it can influence tautomeric equilibrium.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Observe the chemical shift, multiplicity, and integration of all signals.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A DEPT-135 experiment is highly recommended to differentiate between CH and C (quaternary) carbons.
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
A single signal is expected for the CF3 group.
-
-
2D NMR (HSQC and HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates ¹H and ¹³C nuclei over two to three bonds. This is crucial for establishing long-range connectivity.
-
Predicted NMR Data and Interpretation
The following table summarizes the predicted NMR data for the most likely tautomer, the 6-hydroxy-2-oxo-1,2-dihydropyridine form, which is often favored for 2,6-dihydroxypyridines.[6]
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Key HMBC Correlations |
| ¹H | ~12-14 | broad singlet | NH | C2, C6 |
| ~11-13 | broad singlet | OH | C5, C6 | |
| ~6.5-7.0 | singlet | H5 | C3, C4, C6 | |
| ¹³C | ~160 | singlet | C2 (C=O) | H5, NH |
| ~100 | singlet | C3 (C-CN) | H5 | |
| ~120 (q, J ≈ 35 Hz) | quartet | C4 (C-CF3) | H5 | |
| ~105 | singlet | C5 | H5 | |
| ~165 | singlet | C6 (C-OH) | H5, OH, NH | |
| ~118 | singlet | CN | - | |
| ~123 (q, J ≈ 275 Hz) | quartet | CF3 | - | |
| ¹⁹F | ~ -60 to -70 | singlet | CF3 | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
The Logic of Structural Assembly
The following workflow illustrates how the spectroscopic data are integrated to build the final structure.
Caption: Workflow for structure elucidation.
-
¹H NMR: The presence of a single aromatic proton signal indicates a highly substituted pyridine ring. The broad signals for NH and OH are characteristic and will exchange with D2O.
-
¹³C NMR: The key diagnostic signals are the quartets arising from C-F coupling. The carbon directly attached to the CF3 group (C4) will appear as a quartet with a coupling constant (²JCF) of approximately 35 Hz. The CF3 carbon itself will be a quartet with a much larger coupling constant (¹JCF) of around 275 Hz.[13] The chemical shift of C2 at ~160 ppm is highly indicative of a carbonyl carbon, supporting the 2-oxo tautomer.
-
¹⁹F NMR: A single signal confirms the presence of one CF3 group.[14][15]
-
HMBC: This 2D experiment is the linchpin of the elucidation. The correlation between the lone aromatic proton (H5) and carbons C3, C4, and C6 will definitively place the substituents around the ring.
Vibrational Spectroscopy: Infrared (IR) Analysis
IR spectroscopy provides valuable information about the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Expected Data and Interpretation
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3200-3400 (broad) | O-H stretch, N-H stretch | Hydroxyl, Amide |
| 2220-2260 | C≡N stretch | Nitrile |
| 1650-1680 | C=O stretch | Amide/Pyridone Carbonyl |
| 1550-1620 | C=C, C=N stretch | Aromatic Ring |
| 1100-1300 | C-F stretch | Trifluoromethyl |
The IR spectrum provides strong corroborating evidence for the functional groups identified by NMR. A strong absorption in the nitrile region (2220-2260 cm⁻¹) is a key diagnostic peak.[16][17] The presence of a strong carbonyl absorption around 1650-1680 cm⁻¹ further supports the pyridone tautomer.
Conclusion
The structure elucidation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from several analytical techniques. By starting with HRMS to establish the molecular formula, and then using a comprehensive suite of 1D and 2D NMR experiments to map the carbon-hydrogen framework, we can confidently determine the connectivity of the molecule. Crucially, the combination of ¹³C NMR chemical shifts and IR spectroscopy allows for the definitive assignment of the predominant tautomeric form in the solid or solution state. This systematic and logic-driven approach ensures the highest level of scientific integrity and provides an unambiguous structural assignment, a critical step in the advancement of any research or drug development program involving this versatile chemical intermediate.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. CAS # 3335-46-4, this compound, 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine - chemBlink [chemblink.com]
- 5. Tautomerism of the Monohydroxy Derivatives of Five-Membered O, N, and S Heterocycles - Lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. This compound | C7H3F3N2O2 | CID 2782644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beilstein-journals.org [beilstein-journals.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acetonitrile [webbook.nist.gov]
An In-depth Technical Guide to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4)
A Core Intermediate for Advanced Agrochemicals and Pharmaceuticals
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, CAS 3335-46-4, a pivotal heterocyclic intermediate. The document delves into its chemical identity, physicochemical properties, and its significant role in the synthesis of high-value chemical entities, most notably the insecticide Flonicamid. A detailed, field-proven synthesis protocol is presented, alongside a discussion of the compound's reactivity and potential applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers in organic synthesis, agrochemical development, and pharmaceutical sciences, offering both foundational knowledge and practical insights into the utility of this versatile building block.
Introduction: The Significance of a Fluorinated Pyridine Core
This compound, also known by synonyms such as 3-Cyano-6-hydroxy-4-trifluoromethyl-2(1H)-pyridone, is a specialized chemical intermediate characterized by a trifluoromethyl group appended to a dihydroxynitrile-substituted pyridine ring. The incorporation of the trifluoromethyl moiety is a well-established strategy in medicinal and agrochemical chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of molecules, often leading to improved efficacy and pharmacokinetic profiles.
The primary and most commercially significant application of this compound is as a key precursor in the industrial synthesis of Flonicamid, a selective aphicide with a unique mode of action that disrupts insect stylet penetration and feeding. Beyond this, the inherent reactivity of the pyridine core and its substituents makes this compound an attractive scaffold for the development of a diverse array of novel compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents[1]. This guide will provide the technical details necessary for its synthesis, characterization, and further derivatization.
Physicochemical Properties & Structural Elucidation
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in subsequent reactions. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 3335-46-4 | [2] |
| Molecular Formula | C₇H₃F₃N₂O₂ | [2] |
| Molecular Weight | 204.11 g/mol | |
| Appearance | White to pale yellow solid | |
| Melting Point | 285 °C | |
| Boiling Point | 582.2 ± 50.0 °C at 760 mmHg | |
| Density | 1.7 ± 0.1 g/cm³ | |
| Flash Point | 305.9 ± 30.1 °C | |
| Vapor Pressure | 0.0 ± 1.7 mmHg at 25°C |
Structural Representation:
The chemical structure of this compound reveals its key functional groups: a pyridine ring, two hydroxyl groups, a nitrile group, and a trifluoromethyl group. The presence of the hydroxyl groups means the compound can exist in tautomeric forms, predominantly as the pyridone structure.
Caption: Chemical structure of this compound.
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is typically achieved through a base-catalyzed condensation reaction between ethyl trifluoroacetoacetate and cyanoacetamide. This reaction proceeds via a well-established pathway for the formation of substituted pyridones.
Caption: Synthetic pathway for this compound.
Detailed Experimental Procedure
This protocol is a composite procedure based on established methods for the synthesis of related 3-cyano-2-pyridones and information from patent literature[3]. Researchers should optimize conditions for their specific laboratory setup.
Materials:
-
Ethyl trifluoroacetoacetate
-
Cyanoacetamide
-
N-Methylmorpholine (or another suitable organic base like triethylamine or piperidine)[3]
-
Ethanol (or a suitable reaction solvent)
-
Hydrochloric acid (for workup)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyanoacetamide (1.0 molar equivalent) and ethyl trifluoroacetoacetate (1.0 to 1.1 molar equivalents) in ethanol.
-
Base Addition: To the stirred mixture, add the organic base (e.g., N-methylmorpholine, 1.0 to 1.5 molar equivalents)[3]. The addition may be exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) and maintain for 10-16 hours[3]. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of the Salt: Upon completion, cool the reaction mixture to room temperature. The product may precipitate as the organic base salt. If so, collect the solid by filtration and wash with cold ethanol.
-
Acidification: Dissolve the collected salt in water and acidify with hydrochloric acid to a pH of approximately 2-3. This will protonate the dihydroxy pyridine to its neutral form.
-
Purification: The precipitated solid, this compound, is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system if necessary.
Causality Behind Experimental Choices:
-
Choice of Base: An organic base like N-methylmorpholine is used to deprotonate the active methylene group of cyanoacetamide, initiating the condensation with the ester. It also facilitates the subsequent cyclization and aromatization steps.
-
Solvent: Ethanol is a common solvent for this type of condensation as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
-
Acid Workup: The acidification step is crucial to neutralize the salt of the product, leading to the precipitation of the final, neutral compound.
Spectroscopic Characterization (Predicted)
As of the date of this guide, detailed, publicly available experimental spectroscopic data (NMR, FTIR, MS) for this compound is limited. The following are predicted key spectral features based on the compound's structure and data from analogous molecules. Researchers are strongly encouraged to perform their own spectral analysis for confirmation.
¹H NMR (Predicted, in DMSO-d₆):
-
A broad singlet in the downfield region (δ 10-12 ppm) corresponding to the two exchangeable hydroxyl/amide protons.
-
A singlet in the aromatic region (δ 6.5-7.5 ppm) for the lone proton on the pyridine ring.
¹³C NMR (Predicted, in DMSO-d₆):
-
Signals for the two carbonyl/enolic carbons in the range of δ 160-170 ppm.
-
A quartet for the trifluoromethyl carbon (δ ~120-125 ppm) with a characteristic large C-F coupling constant.
-
Signals for the other aromatic carbons between δ 90-150 ppm.
-
A signal for the nitrile carbon (δ ~115-120 ppm).
FTIR (Predicted, KBr pellet):
-
A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H/N-H stretching vibrations.
-
A sharp peak around 2220-2230 cm⁻¹ for the C≡N stretching of the nitrile group.
-
Strong absorption bands in the 1600-1680 cm⁻¹ region, characteristic of the C=O and C=C stretching vibrations of the pyridone ring.
-
Strong bands in the 1100-1350 cm⁻¹ region due to the C-F stretching vibrations of the trifluoromethyl group.
Mass Spectrometry (Predicted, ESI-):
-
A prominent ion at m/z 203 [M-H]⁻ corresponding to the deprotonated molecule.
Reactivity and Synthetic Applications
This compound is a versatile intermediate due to its multiple reactive sites.
Caption: Reactivity and synthetic utility of the title compound.
-
Chlorination: The hydroxyl groups can be readily converted to chloro groups using reagents like phosphorus oxychloride (POCl₃). The resulting 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is a key intermediate for further nucleophilic substitution reactions.
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-(trifluoromethyl)nicotinic acid. This acid is the direct precursor to Flonicamid.
-
Etherification: The hydroxyl groups can be alkylated to form ethers, allowing for the introduction of diverse functionalities.
The synthesis of 4-(trifluoromethyl)nicotinic acid from the title compound is a critical step in the production of Flonicamid. This typically involves the hydrolysis of the nitrile group, often after chlorination of the hydroxyl groups followed by dehalogenation.
Biological Activity and Applications
While this compound is primarily valued as a synthetic intermediate, the trifluoromethylpyridine scaffold is a known pharmacophore. Derivatives of this core structure have been investigated for a range of biological activities.
-
Agrochemicals: As established, it is the cornerstone for the synthesis of Flonicamid, a potent insecticide.
-
Pharmaceuticals: The trifluoromethylnicotinonitrile moiety is a building block for compounds with potential as:
-
Anticancer agents: The pyridine ring system is a common feature in many kinase inhibitors and other anticancer drugs.
-
Anti-inflammatory and Antiviral drugs: The unique electronic properties conferred by the trifluoromethyl and nitrile groups can be exploited to design novel therapeutic agents.
-
Direct biological screening data for this compound is not widely reported in the public domain. Its primary biological relevance is as a precursor to more complex, biologically active molecules.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a high-value intermediate whose importance is firmly established in the agrochemical industry and growing in the pharmaceutical sector. Its synthesis from readily available starting materials, coupled with the versatile reactivity of its functional groups, makes it a powerful tool for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and an exploration of its synthetic potential, aiming to empower researchers to fully leverage the capabilities of this important fluorinated heterocyclic compound.
References
The Ascendant Role of Trifluoromethyl-Substituted Nicotinonitriles in Modern Drug Discovery: A Technical Guide
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethyl group (-CF₃) has garnered significant attention due to its profound impact on a molecule's physicochemical and biological properties. When coupled with the privileged nicotinonitrile scaffold, a versatile building block in numerous approved drugs, the resulting trifluoromethyl-substituted nicotinonitriles emerge as a class of compounds with exceptional therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, diverse biological activities, and mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals. We delve into their roles as potent anticancer agents, kinase inhibitors, and modulators of other key biological processes, supported by quantitative data, detailed experimental protocols, and mechanistic pathway visualizations.
Introduction: The Strategic Synergy of -CF₃ and the Nicotinonitrile Core
The prevalence of the nicotinonitrile (3-cyanopyridine) framework in a variety of clinically successful drugs underscores its significance as a "privileged structure" in medicinal chemistry.[1] Its inherent features, including its ability to participate in hydrogen bonding and its synthetic tractability, make it an ideal scaffold for the development of novel therapeutics.[1] The introduction of a trifluoromethyl group further enhances the therapeutic potential of this scaffold. The unique properties of the -CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, can dramatically improve a drug candidate's potency, bioavailability, and pharmacokinetic profile.[2][3][4] This powerful combination of the nicotinonitrile core and the trifluoromethyl substituent has given rise to a promising class of molecules with a broad spectrum of biological activities.
Synthetic Strategies for Trifluoromethyl-Substituted Nicotinonitriles
The efficient synthesis of trifluoromethyl-substituted nicotinonitriles is crucial for exploring their therapeutic potential. Several synthetic routes have been developed, often leveraging readily available starting materials and robust reaction conditions. A common and effective method involves the condensation of a trifluoromethyl-beta-ketoester with an enaminonitrile, followed by cyclization to form the pyridine ring.
General Synthetic Protocol: A Step-by-Step Guide
Herein, we outline a generalized, multi-step synthetic protocol for the preparation of a 4-(trifluoromethyl)nicotinonitrile derivative, a common structural motif in this class of compounds.
Step 1: Synthesis of 4-ethoxy-1,1,1-trifluoro-3-en-2-one
-
In a 1000 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 72.1 g of vinyl ethyl ether, 87.0 g of pyridine, and 500 mL of toluene.
-
Cool the mixture to 0-5 °C with an ice bath.
-
Slowly add 159.0 g of trifluoroacetyl chloride dropwise over 1 hour, maintaining the temperature between 0-5 °C.
-
After the addition is complete, continue stirring for an additional 3 hours at the same temperature.
-
Quench the reaction by adding 300 mL of ice water.
-
Separate the organic layer and wash it twice with a saturated brine solution.
-
Remove the toluene under reduced pressure to yield the light yellow liquid, 4-ethoxy-1,1,1-trifluoro-3-en-2-one.[5]
Step 2: Synthesis of 4-(Trifluoromethyl)nicotinonitrile
-
In a 1000 mL four-necked flask, add 168.1 g of the 4-ethoxy-1,1,1-trifluoro-3-en-2-one obtained in Step 1, 68.1 g of 3-aminoacrylonitrile, and 300 mL of methanol.
-
Stir the mixture and heat to reflux for 3 hours.
-
After 3 hours, add 59.4 g of a methanol solution of sodium methoxide dropwise.
-
Continue to reflux the reaction mixture for an additional 5 hours.
-
After cooling, recover the solvent to obtain a white solid.
-
Wash the solid with water and dry to yield 4-(trifluoromethyl)nicotinonitrile.[5]
Visualization of the Synthetic Workflow
Caption: A generalized workflow for the synthesis of 4-(trifluoromethyl)nicotinonitrile.
Diverse Biological Activities: A Multifaceted Therapeutic Profile
Trifluoromethyl-substituted nicotinonitriles have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases. Their therapeutic potential spans from oncology to infectious diseases and inflammatory conditions.
Anticancer Activity: Targeting the Hallmarks of Cancer
A significant body of research has focused on the anticancer properties of this class of compounds. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways that are dysregulated in cancer cells.
3.1.1. Kinase Inhibition: A Primary Mechanism of Action
Many trifluoromethyl-substituted nicotinonitriles exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cell signaling and are frequently overactive in cancer.
-
Pim Kinase Inhibition: Certain nicotinonitrile derivatives have been identified as potent inhibitors of Pim kinases, a family of serine/threonine kinases that are overexpressed in various cancers and are associated with tumor cell proliferation and survival.[6][7] Mechanistic studies have revealed that these compounds can induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.[6] Docking studies have further elucidated the binding interactions of these inhibitors with the active site of Pim-1 kinase.[6]
-
Other Kinase Targets: The versatility of the trifluoromethyl-nicotinonitrile scaffold allows for its adaptation to target other important kinases in oncology, such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and the mammalian target of rapamycin (mTOR).[8][9][10][11] The development of selective inhibitors for these kinases is an active area of research.
3.1.2. Induction of Apoptosis
Beyond kinase inhibition, these compounds can trigger programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with certain trifluoromethyl-substituted nicotinonitriles leads to the upregulation of pro-apoptotic proteins like p53 and Bax, and an increase in the expression of executioner caspases, such as caspase-3.[6]
Visualization of the Apoptotic Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Overview on the synthetic routes to nicotine nitriles [ouci.dntb.gov.ua]
- 3. Nonsteroidal antiinflammatory agents. Part 21: optically active stereoisomers of p-trifluoromethylphenyl- and p-thioanisyl-biphenylyl- hydroxypropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. labiotech.eu [labiotech.eu]
- 10. Targeting JAK3 and BTK tyrosine kinases with rationally-designed inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectral Characterization of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Introduction
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, a substituted pyridine, represents a class of compounds with significant potential in medicinal chemistry. The introduction of a trifluoromethyl group can enhance metabolic stability and binding affinity, making this scaffold an attractive starting point for new therapeutic agents.[1] This guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for this compound. We will delve into the theoretical underpinnings of these analytical techniques and provide practical, field-proven protocols for data acquisition and interpretation.
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. For this compound, tautomerism between the dihydroxy-pyridine and pyridone forms will significantly influence the observed spectra. The equilibrium between these forms is often solvent and temperature-dependent.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to be relatively simple, with key signals corresponding to the aromatic proton and the hydroxyl protons.
-
Aromatic Proton (H5): A singlet is expected for the single proton on the pyridine ring. Its chemical shift will be influenced by the electron-withdrawing nature of the adjacent cyano and trifluoromethyl groups.
-
Hydroxyl Protons (-OH): The hydroxyl protons are expected to produce a broad singlet. The chemical shift of this peak can vary significantly with concentration, temperature, and the choice of deuterated solvent due to hydrogen bonding. In some instances, these protons may exchange with residual water in the solvent, leading to a very broad or even unobservable signal.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H5 | 6.5 - 7.5 | s (singlet) | The precise shift is dependent on the dominant tautomeric form. |
| OH | 5.0 - 12.0 | br s (broad singlet) | Exchangeable with D₂O. Position is highly variable. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.
-
Pyridine Ring Carbons: Six distinct signals are expected for the carbons of the pyridine ring. The carbons attached to the hydroxyl groups (C2 and C6) are expected to be significantly downfield.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
Nitrile Carbon (-C≡N): The nitrile carbon typically appears in the 110-125 ppm range.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Notes |
| C2, C6 | 160 - 170 | s (singlet) | Chemical shift is sensitive to tautomerism. |
| C3 | 90 - 100 | s (singlet) | Shielded carbon adjacent to two electron-donating groups in the dihydroxy form. |
| C4 | 140 - 150 | q (quartet) | Coupled to the three fluorine atoms. |
| C5 | 110 - 120 | s (singlet) | |
| -C≡N | 115 - 125 | s (singlet) | |
| -CF₃ | 120 - 130 | q (quartet) | Large one-bond C-F coupling constant is expected. |
Experimental Protocol: NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for polar compounds and allows for the observation of exchangeable protons).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock onto the deuterium signal of the solvent.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
A sufficient number of scans (typically 16) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[2]
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Intensity |
| 3400 - 3200 | O-H | Stretching | Broad, Strong |
| 2240 - 2220 | C≡N | Stretching | Medium |
| 1650 - 1550 | C=C, C=N | Ring Stretching | Medium to Strong |
| 1350 - 1150 | C-F | Stretching | Strong |
| ~3100 | Aromatic C-H | Stretching | Weak to Medium |
The broadness of the O-H stretching band is indicative of hydrogen bonding. The presence of a strong C-F stretching band is a characteristic feature of trifluoromethylated compounds.
Experimental Protocol: IR Data Acquisition (ATR)
Caption: Workflow for ATR-IR data acquisition.
Step-by-Step Methodology:
-
Instrument Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands in the final spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum:
-
Molecular Ion (M⁺): The molecular formula of this compound is C₇H₃F₃N₂O₂. The expected exact mass of the molecular ion can be calculated for high-resolution mass spectrometry.
-
Fragmentation Pattern: Electron ionization (EI) is likely to cause significant fragmentation. Key fragmentation pathways may include the loss of small, stable molecules such as CO, HCN, and CF₃.
Table 4: Predicted Mass Spectral Fragments
| m/z | Possible Fragment | Notes |
| [M]⁺ | Molecular Ion | The parent peak. |
| [M - CO]⁺ | Loss of carbon monoxide | Common for phenolic compounds. |
| [M - HCN]⁺ | Loss of hydrogen cyanide | From the nitrile group and ring. |
| [M - CF₃]⁺ | Loss of trifluoromethyl radical | A significant peak may be observed. |
Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)
Caption: Workflow for LC-MS data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Liquid Chromatography:
-
Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC system.
-
Separate the compound using a reversed-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Use electrospray ionization (ESI) in either positive or negative ion mode.
-
Acquire a full scan mass spectrum to determine the molecular weight of the compound.
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data for structural confirmation.
-
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS is essential for its unambiguous structural characterization. This guide provides a predictive framework and detailed experimental protocols to aid researchers in this endeavor. The interplay of the hydroxyl, trifluoromethyl, and nitrile functional groups on the pyridine core presents a unique spectral signature that, when properly interpreted, confirms the identity and purity of this valuable synthetic intermediate.
References
A Technical Guide to the Solubility Profile of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile for Drug Discovery Applications
Abstract
The solubility of a compound is a critical physicochemical property that dictates its behavior in biological systems and influences its entire developmental lifecycle, from early-stage screening to formulation.[1][2] This guide provides a comprehensive technical framework for characterizing the solubility of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4), a key intermediate in the synthesis of novel pharmaceuticals, including potential antitumor, anti-inflammatory, and antiviral agents.[3] Given the limited publicly available data on this specific compound, this document outlines a systematic approach for researchers, scientists, and drug development professionals to determine its solubility profile. It integrates theoretical predictions based on molecular structure with detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment. The causality behind experimental choices is explained, and methodologies are presented as self-validating systems to ensure data integrity and reproducibility.
Part 1: Physicochemical Characterization and Theoretical Solubility Profile
Understanding the molecular structure of this compound is fundamental to predicting its solubility. The molecule's behavior in different solvents is governed by the interplay of its distinct functional groups.
Chemical Structure:
Image Source: PubChem CID 2782644.[4]
Predicted Physicochemical Properties:
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₇H₃F₃N₂O₂ | PubChem[4] | --- |
| Molecular Weight | 216.11 g/mol | PubChem[4] | Affects molar concentration calculations. |
| Predicted XLogP3 | 0.8 | PubChem | Indicates moderate lipophilicity, suggesting some solubility in organic solvents but potentially limited aqueous solubility for the neutral form. |
| Predicted pKa | Acidic pKa ≈ 4.5 - 5.5 | Estimated | The two hydroxyl groups on the pyridine ring are acidic. Solubility is expected to increase significantly in aqueous solutions above this pH as the molecule deprotonates to form a more soluble anion. |
| Hydrogen Bond Donors | 2 (from OH groups) | PubChem | Capable of donating hydrogen bonds, which can aid solubility in protic solvents like water and alcohols. |
| Hydrogen Bond Acceptors | 4 (from O and N atoms) | PubChem | Capable of accepting hydrogen bonds, enhancing interaction with polar solvents. |
Theoretical Interpretation:
-
The Trifluoromethyl (CF₃) Group: This is a strongly electron-withdrawing and highly lipophilic group. Its presence is known to increase the metabolic stability and lipophilicity of drug candidates, which often corresponds to lower aqueous solubility.[5]
-
Dihydroxy (OH) Groups: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, which generally favors solubility in polar, protic solvents like water. Furthermore, these groups are acidic. At a pH above the compound's pKa, they will deprotonate, forming an anionic species. This ionization dramatically increases aqueous solubility due to the ion-dipole interactions with water molecules. Therefore, the aqueous solubility of this compound is expected to be highly pH-dependent.[6][7]
-
Nicotinonitrile Scaffold: The pyridine ring and the nitrile (-C≡N) group introduce polarity. The nitrogen atom in the pyridine ring and the nitrile group can act as hydrogen bond acceptors. The aromatic nature of the ring can contribute to crystal lattice energy, which must be overcome for dissolution, potentially limiting solubility.
Hypothesis: Based on this analysis, this compound is predicted to be a moderately lipophilic, acidic compound with poor to moderate solubility in neutral aqueous media. Its aqueous solubility should increase substantially at pH > 6. It is expected to exhibit good solubility in polar organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol.
Part 2: Experimental Determination of Solubility
To obtain reliable data, two distinct types of solubility assays are recommended: a kinetic assay for rapid, high-throughput assessment and a thermodynamic assay for determining the true equilibrium solubility.[1][8]
Kinetic Solubility Assay
Kinetic solubility is often measured in early drug discovery to quickly flag potential issues.[8][9] This method measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution, remains in an aqueous buffer after a short incubation.[1][10] It is not a measure of true thermodynamic equilibrium but is invaluable for high-throughput screening.
Caption: Workflow for the kinetic solubility assay.
-
Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.[9]
-
Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear 96-well microplate.[10]
-
Buffer Addition: Rapidly add 198 µL of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well. This induces precipitation of the compound. The final DMSO concentration is 1%.
-
Incubation: Seal the plate and shake it on a plate shaker for 2 hours at room temperature (25°C) to allow the solution to approach a steady state.[8]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at ~620 nm.[1]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to buffer-only controls.
Thermodynamic Solubility Assay
Thermodynamic solubility is the true equilibrium solubility of a compound, measured by allowing excess solid material to equilibrate with a solvent over an extended period.[6][11] This "shake-flask" method is the gold standard and is crucial for lead optimization and preformulation studies.[8][11]
Caption: Workflow for the thermodynamic solubility assay.
-
Sample Preparation: Add an excess amount of solid this compound (e.g., ~1 mg) into a 1.5 mL glass vial.[11] The exact amount should be enough to ensure solid remains after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., pH 7.4 buffer, water, ethanol) to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Incubate for at least 24 hours to ensure equilibrium is reached.[6][11]
-
Phase Separation: After incubation, separate the undissolved solid from the saturated solution. This is best achieved by centrifuging the vials at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering the suspension through a 0.45 µm PVDF filter.[12]
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute this aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6][12]
-
Data Analysis: Prepare a standard calibration curve using solutions of known concentrations. Use this curve to determine the concentration of the compound in the supernatant, which represents its thermodynamic solubility.[12]
Part 3: Data Presentation and Interpretation
All solubility data should be compiled into a clear, concise table to facilitate comparison across different conditions.
Table 1: Solubility Profile of this compound
| Solvent/Buffer System | pH | Assay Type | Solubility (µg/mL) | Solubility (µM) | Comments |
| Phosphate-Buffered Saline | 7.4 | Kinetic | [Experimental Data] | [Calculated Data] | Physiologically relevant pH. |
| Phosphate-Buffered Saline | 7.4 | Thermodynamic | [Experimental Data] | [Calculated Data] | Gold-standard physiological solubility. |
| Citrate Buffer | 5.0 | Thermodynamic | [Experimental Data] | [Calculated Data] | Represents acidic environment (e.g., intestine). |
| HCl Buffer | 2.0 | Thermodynamic | [Experimental Data] | [Calculated Data] | Represents gastric environment. |
| Deionized Water | ~6-7 | Thermodynamic | [Experimental Data] | [Calculated Data] | Baseline aqueous solubility. |
| Methanol (MeOH) | N/A | Thermodynamic | [Experimental Data] | [Calculated Data] | Common organic solvent. |
| Ethanol (EtOH) | N/A | Thermodynamic | [Experimental Data] | [Calculated Data] | Pharmaceutically acceptable co-solvent. |
| Acetonitrile (ACN) | N/A | Thermodynamic | [Experimental Data] | [Calculated Data] | Common reverse-phase HPLC solvent. |
| Dimethyl Sulfoxide (DMSO) | N/A | Thermodynamic | [Experimental Data] | [Calculated Data] | High solubility expected; used for stocks. |
Interpretation of Results:
-
pH-Dependency: A significant increase in solubility from pH 5.0 to pH 7.4 would confirm the acidic nature of the compound and the importance of its ionization state for aqueous solubility.
-
Kinetic vs. Thermodynamic: The kinetic solubility value is often higher than the thermodynamic value. This is because the kinetic measurement reflects a supersaturated state before it has had time to fully equilibrate and precipitate.[2]
-
Organic Solvents: High solubility in DMSO, MeOH, and EtOH would be expected and confirms its utility for creating stock solutions for in vitro assays.
-
Implications for Drug Development: Poor aqueous solubility (<10 µg/mL) at physiological pH can be a major hurdle for oral bioavailability and may necessitate formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions.[6]
References
- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C7H3F3N2O2 | CID 2782644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. evotec.com [evotec.com]
- 7. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In-vitro Thermodynamic Solubility [protocols.io]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
An In-depth Technical Guide to the Mechanism of Action of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile-Derived Therapeutics
A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals
Abstract
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile stands as a pivotal chemical intermediate, recognized for its integral role in the synthesis of a new generation of therapeutic agents.[1] Its unique trifluoromethyl-substituted pyridine core provides a chemically versatile scaffold for developing targeted therapies, particularly in the realms of oncology and autoimmune diseases.[1][2] This guide delineates the mechanistic underpinnings of compounds derived from this scaffold, with a primary focus on the inhibition of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway. Specifically, we will explore the allosteric inhibition of Tyrosine Kinase 2 (TYK2), a non-receptor tyrosine-protein kinase, as a paradigm for the therapeutic action of these molecules. By understanding the intricate molecular interactions and downstream cellular consequences of TYK2 inhibition, researchers can better leverage the this compound scaffold for the rational design of novel, highly selective, and efficacious drugs.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The nicotinonitrile, or 3-cyanopyridine, nucleus is a prominent scaffold in medicinal chemistry, forming the backbone of numerous marketed drugs with diverse pharmacological activities.[3] The subject of this guide, this compound, is a specialized derivative of this class. The incorporation of a trifluoromethyl group is a strategic choice in drug design, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1] While this compound is primarily a building block, its structural motifs are instrumental in the development of potent and selective kinase inhibitors.
This guide will focus on the mechanism of action of deucravacitinib, a first-in-class, oral, selective, allosteric inhibitor of TYK2, as a prime example of a therapeutic agent whose core structure is related to the nicotinonitrile family.[4][5] Deucravacitinib is approved for the treatment of moderate-to-severe plaque psoriasis and is under investigation for a range of other immune-mediated diseases.[4][6] Its mechanism provides a compelling case study for the therapeutic potential of compounds derived from the nicotinonitrile scaffold.
The TYK2/STAT Signaling Pathway: A Key Therapeutic Target
TYK2 is a member of the JAK family of enzymes, which also includes JAK1, JAK2, and JAK3. These kinases are crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, thereby regulating gene expression and cellular responses.[6] The TYK2 pathway is particularly important in mediating the effects of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), IL-12, and Type I Interferons (IFNs).[5][7]
The canonical TYK2/STAT signaling cascade proceeds as follows:
-
Cytokine Binding and Receptor Dimerization: A cytokine (e.g., IL-23) binds to its specific receptor on the cell surface, inducing a conformational change that brings the associated TYK2 and another JAK family member (e.g., JAK2) into close proximity.
-
Trans-phosphorylation and Activation: The JAKs phosphorylate each other, leading to their full enzymatic activation.
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Once recruited, the STATs themselves are phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs (p-STATs) dissociate from the receptor, form homodimers or heterodimers, and translocate to the nucleus.[8][9]
-
Gene Transcription: In the nucleus, the p-STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription. These genes often encode proteins involved in inflammation, immune cell differentiation, and proliferation.
Visualizing the TYK2/STAT Signaling Pathway
Caption: The canonical TYK2/STAT signaling cascade.
Mechanism of Action: Allosteric Inhibition of TYK2
Therapeutics derived from nicotinonitrile-like scaffolds, such as deucravacitinib, employ a sophisticated mechanism of action: allosteric inhibition of TYK2.[10] This contrasts with many other JAK inhibitors that are orthosteric, meaning they compete with ATP for binding at the enzyme's active site.[11]
TYK2, like other JAKs, possesses a catalytic domain (the JH1 domain) and a regulatory pseudokinase domain (the JH2 domain).[10] The JH2 domain, while lacking catalytic activity, plays a crucial role in modulating the function of the JH1 domain. Deucravacitinib selectively binds to the JH2 domain, locking the enzyme in an inactive conformation.[10] This allosteric binding prevents the conformational changes necessary for TYK2 to become catalytically active, thereby inhibiting its ability to phosphorylate downstream targets.[10]
The key advantages of this allosteric mechanism are:
-
High Selectivity: The JH2 domain is more structurally diverse among the JAK family members than the highly conserved ATP-binding site in the JH1 domain. This allows for the development of inhibitors that are highly selective for TYK2, minimizing off-target effects on JAK1, JAK2, and JAK3.[10][12]
-
Reduced Off-Target Effects: By avoiding the ATP-binding site, allosteric inhibitors are less likely to interact with other kinases in the human kinome, leading to a more favorable safety profile.[13] This targeted approach reduces the risk of global immunosuppression that can be associated with broader-acting JAK inhibitors.[10]
Visualizing Allosteric vs. Orthosteric Inhibition
Caption: Orthosteric vs. Allosteric inhibition of TYK2.
Experimental Protocols for Elucidating the Mechanism of Action
A robust understanding of a compound's mechanism of action requires a multi-faceted experimental approach. Below are key protocols for characterizing a putative TYK2 inhibitor derived from the this compound scaffold.
Target Engagement: In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the test compound on TYK2 enzymatic activity and to assess its selectivity against other JAK family members.
Methodology:
-
Reagents and Materials:
-
Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.
-
Substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
ATP.
-
Test compound dissolved in DMSO.
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the specific JAK enzyme, and the substrate peptide.
-
Add the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Compare the IC50 values for TYK2 with those for JAK1, JAK2, and JAK3 to determine selectivity.
-
Cellular Activity: Phospho-STAT3 Western Blot
Objective: To confirm that the test compound inhibits TYK2 signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT3.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target cytokine receptors.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a cytokine known to signal through TYK2 (e.g., IL-23) for 15-30 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phospho-STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-STAT3 and total STAT3 using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal for each sample.
-
Determine the concentration-dependent inhibition of STAT3 phosphorylation by the test compound.
-
Experimental Workflow: From Target to Cellular Effect
Caption: A streamlined workflow for characterizing a TYK2 inhibitor.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for a selective TYK2 inhibitor developed from a nicotinonitrile scaffold, compared to a non-selective JAK inhibitor.
| Parameter | Selective TYK2 Inhibitor (e.g., Deucravacitinib-like) | Non-Selective JAK Inhibitor |
| TYK2 IC50 | 1 nM | 5 nM |
| JAK1 IC50 | 1,000 nM | 10 nM |
| JAK2 IC50 | 1,500 nM | 2 nM |
| JAK3 IC50 | >10,000 nM | 50 nM |
| Selectivity (vs. JAK2) | 1,500-fold | 0.4-fold |
| IL-23-induced p-STAT3 IC50 (cellular) | 10 nM | 8 nM |
Data are for illustrative purposes and do not represent actual clinical data for a specific compound unless cited.
Discussion and Future Directions
The development of selective, allosteric TYK2 inhibitors marks a significant advancement in the treatment of immune-mediated diseases.[12][14] The this compound scaffold and its derivatives have proven to be a fertile ground for the discovery of such molecules. The high selectivity achievable with allosteric inhibitors minimizes the risk of side effects associated with broader JAK inhibition, such as infections, blood clots, and cardiovascular complications.[13]
Future research in this area should focus on:
-
Expanding Therapeutic Indications: Investigating the efficacy of selective TYK2 inhibitors in other autoimmune diseases like systemic lupus erythematosus, inflammatory bowel disease, and rheumatoid arthritis.[6][14]
-
Structure-Activity Relationship (SAR) Studies: Further optimizing the nicotinonitrile scaffold to enhance potency, selectivity, and pharmacokinetic properties.
-
Biomarker Discovery: Identifying biomarkers that can predict patient response to TYK2 inhibition, enabling a more personalized medicine approach.
-
Exploring Other Kinase Targets: Leveraging the versatility of the nicotinonitrile scaffold to design inhibitors for other clinically relevant kinases.
Conclusion
This compound is more than just a chemical intermediate; it is a gateway to a class of highly targeted and effective therapeutics. The mechanism of allosteric TYK2 inhibition, exemplified by deucravacitinib, showcases the power of rational drug design in addressing complex diseases. By selectively modulating the TYK2/STAT pathway, these compounds can dampen the pro-inflammatory signaling that drives many autoimmune conditions, offering a promising therapeutic strategy with an improved benefit-risk profile. As our understanding of kinase signaling continues to evolve, the foundational role of scaffolds like this compound will undoubtedly continue to fuel innovation in drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 5. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 Kinase Inhibitors Pipeline Insight, Mechanism of Action [delveinsight.com]
- 7. SOTYKTU® (deucravacitinib) Mechanism of Action | for HCPs [sotyktuhcp.com]
- 8. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel inhibitor of STAT3 homodimerization selectively suppresses STAT3 activity and malignant transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]
- 11. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. biopharmadive.com [biopharmadive.com]
- 14. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
Unlocking the Therapeutic Potential of Nicotinonitrile Derivatives: A Technical Guide to Target Identification and Validation
Abstract
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs and a multitude of investigational agents.[1] Its synthetic tractability and the ability to readily introduce diverse substituents have led to the creation of extensive libraries of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of nicotinonitrile derivatives, with a focus on oncology, inflammation, and infectious diseases. We will delve into the molecular mechanisms of action and provide detailed, field-proven experimental protocols for target identification and validation, designed for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the Nicotinonitrile Scaffold
Nicotinonitrile, a pyridine ring substituted with a nitrile group, serves as a versatile building block in the synthesis of a wide array of bioactive molecules.[2][3] Marketed drugs such as the kinase inhibitors bosutinib and neratinib, and the phosphodiesterase inhibitors milrinone and olprinone, feature this core structure, highlighting its clinical significance.[1] The therapeutic utility of nicotinonitrile derivatives stems from their ability to engage with a variety of biological targets, including enzymes, receptors, and structural proteins. This guide will systematically dissect these interactions, providing both the theoretical framework and the practical methodologies to empower further research and development in this exciting area.
Anticancer Therapeutic Targets
Nicotinonitrile derivatives have demonstrated significant promise as anticancer agents, acting through multiple mechanisms to inhibit tumor growth and survival.[4][5] Key therapeutic targets in oncology are detailed below.
Protein Kinase Inhibition
Protein kinases are critical regulators of cellular signaling pathways that are frequently dysregulated in cancer. Several classes of kinases have been identified as targets for nicotinonitrile derivatives.
The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are overexpressed in many cancers and play a crucial role in cell survival and proliferation. Nicotinonitrile-based compounds have emerged as potent inhibitors of PIM-1 kinase.[6]
Mechanism of Action: Nicotinonitrile derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the PIM-1 kinase and preventing the phosphorylation of its downstream substrates, which can lead to cell cycle arrest and apoptosis.[6][7]
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the in vitro inhibitory potency of a nicotinonitrile derivative against PIM-1 kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP solution
-
Kinase substrate (e.g., S6Ktide)
-
Test nicotinonitrile derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test nicotinonitrile derivative in kinase buffer containing a constant percentage of DMSO (e.g., 1%).
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound dilution or vehicle control (DMSO).
-
2 µL of PIM-1 enzyme diluted in kinase buffer.
-
2 µL of a mixture of the kinase substrate and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[8]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[8]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.[8]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]
Mechanism of Action: Nicotinonitrile derivatives can inhibit the tyrosine kinase activity of VEGFR-2, blocking downstream signaling pathways that lead to endothelial cell proliferation and migration.[1]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)
This protocol describes a method to assess the inhibitory effect of nicotinonitrile derivatives on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 (KDR) kinase
-
Kinase Buffer (e.g., 5x Kinase Buffer 1 from BPS Bioscience)[9]
-
ATP solution
-
PTK Substrate (e.g., Poly-Glu,Tyr 4:1)[9]
-
Test nicotinonitrile derivative (in DMSO)
-
Kinase-Glo™ MAX Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare a 1x Kinase Buffer by diluting the 5x stock. Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate.[9]
-
Compound Dilution: Prepare serial dilutions of the test nicotinonitrile derivative in 1x Kinase Buffer with a constant final DMSO concentration (not exceeding 1%).
-
Reaction Setup: In a 96-well plate, add the following:
-
25 µL of Master Mix to each well.
-
5 µL of the diluted test compound or vehicle control.
-
20 µL of 1x Kinase Buffer to the "Blank" wells.
-
-
Enzyme Addition: Dilute the VEGFR-2 kinase in 1x Kinase Buffer.
-
Initiate Reaction: Add 20 µL of the diluted VEGFR-2 kinase to the "Positive Control" and "Test Inhibitor" wells.[9]
-
Incubation: Incubate the plate at 30°C for 45 minutes.[9]
-
Signal Detection: Add 50 µL of Kinase-Glo™ MAX reagent to each well. Incubate at room temperature for 15 minutes, protected from light.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the "Blank" reading from all other readings. Calculate the percent inhibition and determine the IC₅₀ value.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of tubulin, are essential for cell division.[4] Disruption of microtubule dynamics is a well-established anticancer strategy.
Mechanism of Action: Some nicotinonitrile derivatives can inhibit the polymerization of tubulin into microtubules, leading to mitotic arrest and apoptosis in cancer cells.[1]
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the effect of test compounds on the polymerization of purified tubulin using a fluorescent reporter.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Fluorescent reporter dye for tubulin polymerization
-
Test nicotinonitrile derivative
-
Positive control (e.g., Nocodazole) and negative control (vehicle)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with temperature control
Procedure:
-
Plate Preparation: Pre-warm the 96-well plate to 37°C.
-
Compound Addition: Add 5 µL of 10x concentrated test compound, positive control, or vehicle control to the appropriate wells.
-
Tubulin Reaction Mix: On ice, prepare a reaction mix containing tubulin (e.g., 2 mg/mL), General Tubulin Buffer, GTP (1 mM), glycerol (15%), and the fluorescent reporter.[4]
-
Initiate Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well of the pre-warmed plate.
-
Data Acquisition: Immediately begin measuring the fluorescence intensity (e.g., every 60 seconds) at 37°C for a set period (e.g., 60 minutes).
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of the fluorescence increase compared to the vehicle control indicates inhibition of tubulin polymerization. Calculate the IC₅₀ value based on the inhibition of the polymerization rate or the final plateau phase.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis.
Mechanism of Action: Nicotinonitrile derivatives can trigger apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program.[10] Specifically, induction of caspases 9 and 3, key components of the intrinsic apoptotic pathway, has been observed.[10]
Experimental Protocol: Caspase-3/9 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3 and caspase-9 in cell lysates after treatment with a nicotinonitrile derivative.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test nicotinonitrile derivative
-
Lysis buffer
-
Fluorometric Caspase-3 and Caspase-9 Assay Kits (containing specific substrates, e.g., DEVD-AFC for caspase-3 and LEHD-AFC for caspase-9)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of the nicotinonitrile derivative for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Lysis: Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay Reaction: In a 96-well black plate, add a specific amount of protein lysate (e.g., 5 µg) to each well.[11] Add the caspase-3 or caspase-9 reaction buffer and the corresponding fluorogenic substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Data Analysis: The fluorescence intensity is proportional to the caspase activity. Express the results as a fold-change in caspase activity compared to the untreated control.
Other Anticancer Targets
-
Urokinase Plasminogen Activator (uPA): Some nicotinonitrile derivatives inhibit uPA, a serine protease involved in tumor invasion and metastasis.[5]
-
Estrogen Receptor Alpha (ERα) and HER2: In breast cancer models, some derivatives have shown the potential to target these key receptors.[12]
Anti-inflammatory Therapeutic Targets
Chronic inflammation is implicated in a wide range of diseases. Nicotinonitrile derivatives have shown potential as anti-inflammatory agents.[1]
Cyclooxygenase (COX) Enzyme Inhibition
COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.
Mechanism of Action: Nicotinonitrile derivatives can inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.[1]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)
This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)[13]
-
Hematin
-
Test nicotinonitrile derivative
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of COX-2, hematin, and the test compound in the reaction buffer.
-
Pre-incubation: In a 96-well plate, add the reaction buffer, hematin, and COX-2 enzyme. Then, add the test compound at various concentrations and pre-incubate at 37°C for 10 minutes.[13]
-
Reaction Initiation: Add arachidonic acid to initiate the reaction.
-
Color Development: Add the colorimetric substrate (TMPD). The peroxidase component of COX will oxidize TMPD, leading to a color change.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.[14]
-
Data Analysis: The rate of color development is proportional to the COX-2 activity. Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.
Antiviral Therapeutic Targets
The emergence of new viral threats necessitates the development of broad-spectrum antiviral agents. Nicotinonitrile derivatives have shown promise in this area.
Viral Entry Inhibition (HIV)
Viral entry is the first and a critical step in the viral life cycle, making it an attractive target for antiviral drugs.
Mechanism of Action: Some nicotinonitrile derivatives may interfere with the entry of viruses like HIV into host cells, potentially by inhibiting the fusion of viral and cellular membranes.
Experimental Protocol: HIV-1 Pseudovirus Entry Assay
This assay uses replication-defective HIV-1 particles pseudotyped with an envelope glycoprotein (Env) and carrying a reporter gene (e.g., luciferase) to quantify viral entry.
Materials:
-
HIV-1 Env-pseudotyped viruses
-
Target cells expressing CD4 and the appropriate co-receptor (e.g., TZM-bl cells)
-
Cell culture medium
-
Test nicotinonitrile derivative
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with serial dilutions of the nicotinonitrile derivative for a short period (e.g., 1 hour).
-
Infection: Add a standardized amount of HIV-1 pseudovirus to each well.
-
Incubation: Incubate the plates at 37°C for 48-72 hours to allow for viral entry and reporter gene expression.
-
Cell Lysis and Luciferase Assay: Remove the culture medium and lyse the cells. Add the luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence, which is proportional to the level of viral entry.
-
Data Analysis: Calculate the percent inhibition of viral entry for each compound concentration and determine the IC₅₀ value.
Targets in Neurological Disorders
Nicotinonitrile derivatives also have the potential to modulate targets in the central nervous system.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are ligand-gated ion channels involved in various cognitive functions, and their dysfunction is implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[15][16]
Mechanism of Action: Nicotinonitrile-based compounds can act as modulators of nAChRs, either as agonists or antagonists, thereby influencing neuronal signaling.
Experimental Protocol: Radioligand Binding Assay for nAChRs
This assay determines the binding affinity of a test compound to a specific nAChR subtype.
Materials:
-
Cell membranes expressing the nAChR subtype of interest
-
Radiolabeled ligand with high affinity for the receptor (e.g., [³H]epibatidine)
-
Test nicotinonitrile derivative
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up reactions containing the cell membranes, the radiolabeled ligand, and varying concentrations of the test nicotinonitrile derivative. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the log concentration of the test compound to determine the IC₅₀, from which the inhibition constant (Ki) can be calculated.[17]
Data Presentation and Visualization
Quantitative Data Summary
| Therapeutic Target | Parameter | Example Value | Reference Compound |
| PIM-1 Kinase | IC₅₀ | 100 nM | Staurosporine |
| VEGFR-2 Kinase | IC₅₀ | 50 nM | Sunitinib |
| Tubulin Polymerization | IC₅₀ | 1 µM | Nocodazole |
| Caspase-3 Activation | Fold Increase | 5-fold | Staurosporine |
| COX-2 | IC₅₀ | 200 nM | Celecoxib |
| HIV-1 Entry | IC₅₀ | 500 nM | T-20 (Enfuvirtide) |
| α7 nAChR Binding | Ki | 75 nM | Nicotine |
Diagrams of Signaling Pathways and Workflows
VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of nicotinonitrile derivatives.
Experimental Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.
Conclusion
The nicotinonitrile scaffold represents a highly versatile platform for the development of novel therapeutics targeting a wide range of diseases. This guide has provided an in-depth overview of the key therapeutic targets of nicotinonitrile derivatives, with a particular focus on anticancer, anti-inflammatory, and antiviral applications. The detailed, step-by-step experimental protocols are intended to serve as a valuable resource for researchers in the field, facilitating the identification and validation of new drug candidates. As our understanding of the complex interplay between nicotinonitrile derivatives and their biological targets continues to grow, so too will the potential for translating these promising compounds into clinically effective medicines.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 15. assaygenie.com [assaygenie.com]
- 16. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile safety and handling
An In-depth Technical Guide to the Safe Handling of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Authored by a Senior Application Scientist
Disclaimer: This document is intended as a technical guide for qualified researchers, scientists, and drug development professionals. The information herein is synthesized from available data on structurally related compounds and general principles of chemical safety. Due to a lack of specific toxicological data for this compound, all handling and safety procedures should be conducted with the utmost caution, treating the compound as potentially hazardous.
Introduction and Compound Profile
This compound, with the Chemical Abstracts Service (CAS) number 3335-46-4, is a specialized chemical intermediate of significant interest in pharmaceutical research and development.[1][2][3] Its utility is particularly noted in the synthesis of novel compounds, including those with potential antitumor activities.[4] The molecular structure, which incorporates a trifluoromethyl group and a pyridine core, provides unique chemical properties valuable in drug design.[4] Specifically, the trifluoromethyl group can enhance lipophilicity and metabolic stability of derivative compounds.[4]
This guide provides a comprehensive overview of the best practices for the safe handling, storage, and disposal of this compound, based on an analysis of its structure and data from analogous chemical entities.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 3335-46-4 | [1][2] |
| Molecular Formula | C₇H₃F₃N₂O₂ | [1][5] |
| Molecular Weight | 204.11 g/mol | [1] |
| Synonyms | 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine | [1] |
Hazard Identification and Risk Assessment
While specific toxicity data for this compound is not available, a hazard assessment based on its structural motifs—a cyanopyridine core and a trifluoromethyl group—is essential for ensuring laboratory safety.
Inferred Potential Hazards:
Based on data from related cyanopyridine and trifluoromethyl compounds, the following hazards should be assumed:[6][7][8][9][10][11][12][13]
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8][10][11][12]
-
Skin Irritation: May cause skin irritation upon contact.[8][13][14]
-
Eye Irritation: May cause serious eye irritation.[8][9][13][14]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[8][14]
Causality of Hazards:
-
Cyanide Moiety: The nitrile (-C≡N) group is a key structural feature of cyanopyridines.[6] While stable within the parent molecule, it can potentially release highly toxic cyanide gas upon combustion or in the presence of strong acids.
-
Trifluoromethyl Group: The -CF₃ group is generally stable, but thermal decomposition can lead to the release of hazardous gases such as hydrogen fluoride.[12][15]
-
Pyridine Core: Pyridine and its derivatives can be irritating to the skin, eyes, and respiratory system.[6]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is mandatory.
Hierarchy of Controls:
Caption: Hierarchy of controls for mitigating exposure risks.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[16][17]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low background concentrations of airborne contaminants.[14][16]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required.[17]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.[17]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or tasks with a higher risk of spillage, additional protective clothing may be necessary.[17]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[12]
Safe Handling and Storage Protocols
Adherence to strict protocols is critical to prevent exposure and maintain the integrity of the compound.
Handling Protocol:
-
Pre-Handling:
-
During Handling:
-
Post-Handling:
-
Clean the work area thoroughly.
-
Properly dispose of contaminated gloves and other disposable materials.
-
Wash hands again before leaving the laboratory.[17]
-
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][14][17]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]
Emergency Procedures
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
Emergency Response Workflow:
Caption: Workflow for responding to emergencies.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16][18][19]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[16][17][19]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[16][17][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16][17]
Spill and Leak Procedures:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[16][17]
-
Cleanup: For small spills, carefully sweep up or absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[16][17] Avoid generating dust.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not let the product enter drains.[16][17]
Disposal Considerations
All waste materials, including the compound itself, contaminated absorbents, and disposable PPE, must be treated as hazardous waste.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[10][14] Consult with your institution's environmental health and safety (EHS) department for specific guidelines.
Conclusion
While this compound is a valuable intermediate in pharmaceutical research, its structural characteristics suggest potential hazards that demand rigorous safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can mitigate risks and ensure a safe laboratory environment.
References
- 1. CAS # 3335-46-4, this compound, 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine - chemBlink [chemblink.com]
- 2. 3335-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound [cymitquimica.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H3F3N2O2 | CID 2782644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chempanda.com [chempanda.com]
- 7. 4-Cyanopyridine | C6H4N2 | CID 7506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. aksci.com [aksci.com]
- 15. fishersci.com [fishersci.com]
- 16. aksci.com [aksci.com]
- 17. acrospharma.co.kr [acrospharma.co.kr]
- 18. 2-METHYL-6-(TRIFLUOROMETHYL)NICOTINONITRILE - Safety Data Sheet [chemicalbook.com]
- 19. aksci.com [aksci.com]
Methodological & Application
Application Notes & Protocols: Modern Synthetic Strategies for Nicotinonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Nicotinonitrile (3-cyanopyridine) and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of several marketed drugs and functional materials.[1][2] Their synthesis has been a subject of extensive research, leading to a diverse array of methodologies. This guide provides an in-depth analysis of key reaction conditions for synthesizing nicotinonitrile derivatives, moving from classical named reactions to modern catalytic and multicomponent strategies. We emphasize the causality behind experimental choices, provide detailed, field-proven protocols, and explore green chemistry approaches to align with sustainable laboratory practices.
Introduction: The Enduring Importance of the Nicotinonitrile Core
The pyridine ring is a cornerstone of heterocyclic chemistry, and the incorporation of a nitrile group at the 3-position imparts unique electronic properties and provides a versatile chemical handle for further functionalization. Nicotinonitrile derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiproliferative, and protein kinase inhibitory effects.[2][3] Marketed drugs such as the kinase inhibitors Bosutinib and Neratinib feature this essential scaffold.[1]
The development of efficient, selective, and sustainable synthetic routes to access structurally diverse nicotinonitriles is therefore a critical objective in drug discovery and process chemistry. This document serves as a practical guide to the most effective and widely adopted synthetic strategies.
Foundational Strategies: Named Reactions for Pyridine Synthesis
While numerous methods exist for pyridine synthesis, certain classical reactions have been adapted and modernized for the preparation of nicotinonitrile precursors and derivatives.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a robust two-step method for generating substituted pyridines.[4] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which, upon heating, undergoes cyclodehydration.[5]
Mechanism and Rationale: The reaction's success hinges on a sequence of Michael addition, E/Z isomerization, and a final 6π-electrocyclization followed by dehydration. The initial condensation is highly regioselective.[6] The primary drawback of the original protocol was the high temperature (120–170 °C) required for the final cyclodehydration step.[6]
Modern Improvements:
-
Acid Catalysis: Brønsted acids (e.g., acetic acid) or Lewis acids (e.g., ZnBr₂, Yb(OTf)₃) can catalyze both the initial conjugate addition and the subsequent cyclodehydration, significantly lowering the required temperature and enabling a one-pot procedure.[5][6]
-
Three-Component Variant: To circumvent the need to pre-form and isolate potentially unstable enamines, a three-component reaction using a ketone, an ammonium source (like ammonium acetate), and the alkynone can be employed.[5]
Caption: Bohlmann-Rahtz Pyridine Synthesis Mechanism.
Modern Methodologies: Efficiency and Diversity
Recent advances have focused on improving atom economy, procedural simplicity, and the ability to generate large libraries of compounds.
Multicomponent Reactions (MCRs)
MCRs are a cornerstone of green and efficient synthesis, combining three or more reactants in a single pot to form a product that incorporates all or most of the starting material atoms.[7] This approach minimizes waste by reducing intermediate isolation and purification steps.[7] For nicotinonitriles, four-component reactions are particularly powerful.
Causality and Key Components: A common MCR strategy involves the reaction of an aldehyde, a ketone (or active methylene compound like 3-acetylcoumarin), a nitrile source (malononitrile or ethyl cyanoacetate), and an ammonium source (ammonium acetate).[8] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.
Catalysis: The choice of catalyst is critical for efficiency and selectivity.
-
Nanocatalysts: Magnetic nanoparticles, such as Fe₃O₄-supported catalysts, offer excellent activity and the significant advantage of easy separation from the reaction mixture using an external magnet, facilitating reuse and reducing waste.[8][9][10]
-
Ionic Liquids: Triethylammonium-based ionic liquids can serve as effective catalysts, particularly under solvent-free conditions, promoting the reaction through hydrogen bonding interactions.[2]
Caption: General Workflow for a Four-Component Synthesis.
Transition-Metal Catalyzed Cyanation
Direct cyanation of pre-existing pyridine rings, particularly halopyridines, is a highly convergent approach. Transition metals, especially palladium and copper, are instrumental in these transformations.[11][12]
Mechanism and Rationale: The cyanation of halopyridines often involves a catalytic cycle of oxidative addition, cyanide coordination, and reductive elimination. The choice of cyanide source (e.g., KCN, CuCN, Zn(CN)₂), ligand, solvent, and temperature is crucial to avoid side reactions and catalyst deactivation. While effective, traditional methods often use toxic cyanide sources and heavy metals.[13]
Modern Improvements:
-
FeCl₃-Promoted Synthesis: An alternative strategy involves the FeCl₃-promoted condensation-cyclization of an enamino nitrile with an α,β-unsaturated ketone, providing access to multiply arylated nicotinonitriles.[14]
-
Direct C-H Cyanation: Emerging research focuses on the direct cyanation of pyridine C-H bonds, offering a more atom-economical route that avoids the pre-functionalization of the pyridine ring.
Caption: Experimental Workflow for Palladium-Catalyzed Cyanation.
Cycloaddition Reactions
[3+2] and [4+2] cycloaddition reactions provide elegant pathways to complex heterocyclic systems, including those containing a nicotinonitrile moiety.[15][16] These reactions often proceed with high regio- and stereoselectivity.
Rationale: In a [3+2] cycloaddition, a 1,3-dipole (such as a nitrilimine or nitrone) reacts with a dipolarophile to form a five-membered ring.[16][17] This strategy has been used to synthesize novel nicotinonitrile-chromene hybrids by reacting in-situ generated nitrilimines with a chromene-based enaminone.[17] Intramolecular [4+2] cycloadditions (Diels-Alder reactions) of pyridazinecarbonitriles have also been shown to produce fused benzonitrile systems.[18] These reactions are powerful for building molecular complexity in a single, controlled step.
Green Chemistry Approaches
Modern synthetic chemistry prioritizes sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials.[19][20][21]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[22] This has been successfully applied to the Gewald reaction, a multicomponent synthesis of 2-aminothiophenes which are precursors to thieno[2,3-b]pyridines (a class of nicotinonitrile analogs).[22][23]
-
Green Solvents: Traditional dipolar aprotic solvents like DMF and DMSO are effective but pose toxicity and environmental concerns. Cyrene™, a bio-based solvent derived from cellulose, has emerged as a viable, non-toxic alternative.[24] It has been successfully used for nucleophilic aromatic substitution (SₙAr) reactions on nicotinic esters at high temperatures, with the key advantage of product precipitation upon addition of water, simplifying workup.[24]
-
Solvent-Free Reactions: Conducting reactions neat (without solvent) is an ideal green approach, reducing solvent waste entirely. Many MCRs for nicotinonitrile synthesis can be performed under solvent-free conditions, often by gently heating the reactant mixture with a catalyst.[2][8]
Detailed Experimental Protocols
Protocol 1: Four-Component, Magnetically Catalyzed Synthesis of a Nicotinonitrile Derivative[11]
This protocol describes a solvent-free synthesis using a recyclable magnetic nanocatalyst.
Materials:
-
1-(dibenzo[b,d]furan-2-yl)ethanone (1 mmol, 0.21 g)
-
3-oxo-3-phenylpropanenitrile (1 mmol, 0.16 g)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)
-
Ammonium acetate (1.5 mmol, 0.115 g)
-
Fe₃O₄@SiO₂@tosyl-carboxamide catalyst (10 mg)
-
Ethyl acetate, n-hexane, water
Procedure:
-
Combine the ketone (0.21 g), propanenitrile (0.16 g), aldehyde (1 mmol), ammonium acetate (0.115 g), and the magnetic catalyst (10 mg) in a 10 mL round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
-
Stir the mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of n-hexane:ethyl acetate as the eluent.
-
Upon completion (typically 1-2 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 10 mL of ethyl acetate to the solidified mixture and stir to dissolve the product.
-
Place a strong external magnet against the side of the flask to immobilize the catalyst.
-
Carefully decant the ethyl acetate solution into a separatory funnel.
-
Wash the catalyst with an additional 5 mL of ethyl acetate and combine the organic layers. The catalyst can be washed with ethanol, dried, and reused.
-
Wash the combined organic solution with water (2 x 10 mL), then with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from ethanol to yield the pure nicotinonitrile derivative.
Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis[5][7]
This protocol details a one-pot, three-component synthesis of a trisubstituted pyridine.
Materials:
-
Ketone (e.g., acetone) (10 mmol)
-
Ammonium acetate (10 mmol)
-
Ethynyl ketone (e.g., 1-phenyl-2-propyn-1-one) (10 mmol)
-
Glacial acetic acid
-
Toluene
-
Saturated aqueous NaHCO₃ solution, brine
Procedure:
-
To a solution of the ketone (10 mmol) and ammonium acetate (10 mmol) in 20 mL of toluene, add the ethynyl ketone (10 mmol).
-
Add glacial acetic acid (4 mL, representing a 5:1 v/v mixture of toluene:acetic acid).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).
-
Maintain reflux and monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue via silica gel column chromatography to obtain the desired pyridine product.
Data Summary: Comparison of Synthetic Methodologies
| Methodology | Typical Reactants | Typical Conditions | Advantages | Disadvantages | Yields |
| Multicomponent Reactions (MCRs) | Aldehyde, Ketone, Malononitrile, NH₄OAc | Catalyst (nanoparticle, ionic liquid), Heat (80-120 °C), Solvent-free or Green Solvent | High atom economy, operational simplicity, rapid library generation, green.[7][8] | Substrate scope can be limited; optimization may be required for new combinations. | Good to Excellent (55-96%)[8][25] |
| Bohlmann-Rahtz Synthesis | Enamine (or Ketone + NH₄OAc), Ethynyl Ketone | Acid catalyst (AcOH, ZnBr₂), Heat (reflux) | High regioselectivity, good tolerance of functional groups.[6] | Original protocol required high temperatures; ethynyl ketones can be unstable. | Good to Excellent (70-95%)[6] |
| Transition-Metal Cyanation | Halopyridine, Cyanide Source (KCN, Zn(CN)₂) | Pd or Cu catalyst, Ligand, Polar aprotic solvent (DMF), Heat (80-150 °C) | Convergent route, applicable to late-stage functionalization.[13] | Use of toxic cyanide salts and heavy metals, potential for catalyst poisoning.[13] | Moderate to Good (50-85%)[26] |
| Cycloaddition Reactions | 1,3-Dipole + Dipolarophile (e.g., enaminone) | Room temperature or mild heat, Organic solvent (Benzene, Toluene) | High stereochemical control, rapid increase in molecular complexity.[15][17] | Requires specific functional groups on substrates, potential for regioisomeric mixtures. | Good to Excellent (70-90%)[15] |
Conclusion
The synthesis of nicotinonitrile derivatives has evolved significantly, with modern methodologies offering remarkable improvements in efficiency, diversity, and sustainability over classical approaches. Multicomponent reactions, particularly those employing recyclable nanocatalysts or solvent-free conditions, represent the state-of-the-art for generating diverse molecular libraries. For late-stage functionalization, transition-metal-catalyzed cyanation remains a powerful tool, while cycloaddition reactions provide unparalleled control in the construction of complex, stereochemically rich scaffolds. The continued adoption of green chemistry principles, such as the use of bio-based solvents and microwave energy, will further enhance the environmental and economic viability of producing these vital chemical entities. Researchers are encouraged to select a synthetic strategy based on the desired substitution pattern, scale, and sustainability goals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Multicomponent Reactions – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. mdpi.com [mdpi.com]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. jocpr.com [jocpr.com]
- 20. Green chemistry approaches as sustainable alternatives to conventional strategies in the pharmaceutical industry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. arkat-usa.org [arkat-usa.org]
- 24. air.unimi.it [air.unimi.it]
- 25. researchgate.net [researchgate.net]
- 26. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Application Notes and Protocols for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile in Medicinal Chemistry
Introduction: The Strategic Importance of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is of paramount importance. This compound, a substituted pyridine derivative, has emerged as a critical building block in this endeavor. Its utility stems from a unique combination of structural features: a pyridine core, which is a common motif in a vast array of biologically active compounds, and a trifluoromethyl (-CF3) group, which can profoundly influence a molecule's physicochemical and pharmacological properties.
The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance efficacy.[1] This is attributed to several factors, including increased metabolic stability, enhanced lipophilicity which can improve membrane permeability, and altered electronic properties that can lead to stronger binding interactions with biological targets.[1] Consequently, this compound serves as a valuable starting material for the synthesis of a diverse range of compounds with potential applications in oncology, as well as in the development of anti-inflammatory and antiviral drugs.[1]
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced intermediates and final compounds with therapeutic potential, with a particular focus on the generation of novel anticancer agents.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 3335-46-4 |
| Molecular Formula | C₇H₃F₃N₂O₂ |
| Molecular Weight | 204.11 g/mol |
| Appearance | Off-white to pale yellow powder |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
Synthetic Applications: A Gateway to Novel Antitumor Agents
A primary application of this compound in medicinal chemistry is as a precursor for the synthesis of mono- and bis-indolyl-4-trifluoromethylpyridines. These classes of compounds have demonstrated significant cytotoxic activity against various cancer cell lines and are being explored as potential antitumor agents.[2] The general synthetic strategy involves a two-step process: the conversion of the dihydroxy precursor to a more reactive dichloro intermediate, followed by a palladium-catalyzed cross-coupling reaction.
Experimental Workflow: From Dihydroxy Precursor to Bioactive Compounds
The following diagram illustrates the overall synthetic workflow:
Caption: Synthetic workflow for the preparation of indolyl-trifluoromethylpyridines.
Protocol 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
Causality Behind Experimental Choices: The conversion of the hydroxyl groups of the starting material into chlorine atoms is a crucial activation step. The resulting 2,6-dichloro derivative is significantly more reactive towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Phosphorus oxychloride (POCl₃) is a powerful and widely used reagent for this type of transformation due to its ability to act as both a chlorinating and dehydrating agent. The reaction is typically performed in a sealed reactor at elevated temperatures to drive the reaction to completion. The use of a base like pyridine is often employed to neutralize the HCl generated during the reaction, although in a solvent-free, high-temperature protocol, it can also facilitate the reaction.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine (optional, as a base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Teflon-lined stainless steel reactor or a thick-walled sealed tube
Procedure:
-
Reaction Setup: In a clean, dry Teflon-lined stainless steel reactor, place this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (2.0-3.0 eq) to the reactor. If a base is used, add pyridine (1.0 eq).
-
Note: This reaction should be performed in a well-ventilated fume hood, as POCl₃ is corrosive and reacts violently with water.
-
-
Reaction Conditions: Seal the reactor tightly and heat the mixture to 140-160°C for 2-4 hours with stirring. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it carefully with ice-water, and extracting with an organic solvent.
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.
-
Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Synthesis of Mono- and Bis-indolyl-4-trifluoromethylpyridines via Suzuki Cross-Coupling
Causality Behind Experimental Choices: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds.[3] In this protocol, it is employed to couple the synthesized 2,6-dichloro intermediate with an indolylboronic acid. The choice of a palladium catalyst and a suitable ligand is critical for the efficiency of the reaction. Phosphine-based ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. A base is required to activate the boronic acid for transmetalation to the palladium center. The use of a mixed aqueous-organic solvent system often enhances the reaction rate and yield.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
-
N-Tosyl-3-indolylboronic acid (or other desired indolylboronic acids)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)
-
1,4-Dioxane or Dimethoxyethane (DME)
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq), N-tosyl-3-indolylboronic acid (1.1 eq for mono-substitution, 2.2 eq for bis-substitution), and potassium carbonate (2.0-3.0 eq).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., PPh₃, 4-10 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired mono- or bis-indolyl-4-trifluoromethylpyridine.
Mechanism of Action of Indolyl-Trifluoromethylpyridine Derivatives in Cancer
Derivatives synthesized from this compound, particularly the bis-indolyl compounds, have been shown to exert their anticancer effects through the induction of cell cycle arrest and apoptosis.[2] While the precise molecular targets are still under investigation for many of these novel compounds, a plausible mechanism involves the modulation of key signaling pathways that regulate cell proliferation and survival.
Caption: Postulated mechanism of action for anticancer indolyl-trifluoromethylpyridine derivatives.
The upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK can trigger a cascade of events leading to cell cycle arrest at the G2/M checkpoint and programmed cell death (apoptosis).[2] Concurrently, the downregulation of cyclins, such as Cyclin D1, which are critical for cell cycle progression, contributes to the antiproliferative effects of these compounds.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for medicinal chemists. The protocols outlined in this document provide a robust framework for the synthesis of novel mono- and bis-indolyl-4-trifluoromethylpyridines with promising anticancer activity. The strategic incorporation of the trifluoromethyl group, coupled with the proven biological relevance of the indolyl-pyridine scaffold, makes this an exciting area for further drug discovery and development efforts. Future work should focus on elucidating the precise molecular targets of these compounds and optimizing their structure to enhance potency, selectivity, and pharmacokinetic properties.
References
The Pivotal Role of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile in the Pursuit of Novel Anticancer Therapeutics
Introduction: A Scaffold of Promise in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular entities with enhanced therapeutic profiles is relentless. Heterocyclic compounds, particularly those incorporating a pyridine scaffold, have long been a cornerstone of medicinal chemistry, forming the backbone of numerous approved drugs.[1] Among the vast array of pyridine-based intermediates, 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile has emerged as a molecule of significant interest. Its unique structural features, namely the trifluoromethyl group and the reactive dihydroxy-cyanopyridine core, offer a versatile platform for the synthesis of a new generation of potential therapeutic agents. The strategic incorporation of a trifluoromethyl group is a well-established strategy in drug design, known to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this compound in the discovery of novel anticancer agents, with a focus on the synthesis and evaluation of its indolyl derivatives.
From Dihydroxy Precursor to Dichloro Intermediate: An Enabling Transformation
While this compound serves as the foundational building block, its direct application in cross-coupling reactions is limited. A critical activation step involves its conversion to the more reactive 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile intermediate. This transformation is typically achieved through chlorination with reagents such as phosphorus oxychloride (POCl₃), rendering the 2 and 6 positions susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Protocol 1: Chlorination of this compound
Objective: To synthesize 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile as a key intermediate for further derivatization.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.
-
Extract the aqueous mixture with toluene (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile can be purified by column chromatography on silica gel or by recrystallization.
Application in Anticancer Drug Discovery: Synthesis of Novel Indolylpyridine Derivatives
A promising application of 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is in the synthesis of mono- and bisindolyl-4-trifluoromethylpyridines. These compounds have been investigated for their potential as antitumor agents. The synthesis is typically achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.
Synthetic Workflow: From Dihydroxy Pyridine to Bioactive Bisindolylpyridine
Caption: Synthetic pathway from the starting material to the final bioactive compounds.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of Bisindolyl-4-trifluoromethylpyridines
Objective: To synthesize bisindolyl-4-trifluoromethylpyridine derivatives from 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile and an appropriate indoleboronic acid.
Materials:
-
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
-
N-protected-indole-3-boronic acid (e.g., N-tosyl-indole-3-boronic acid) (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Round-bottom flask or microwave vial
-
Reflux condenser or microwave reactor
-
Nitrogen or Argon atmosphere
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask or microwave vial, add 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (1.0 eq), N-protected-indole-3-boronic acid (2.2 eq), palladium catalyst (5 mol%), and the base (3.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water).
-
Heat the reaction mixture to 80-100 °C (conventional heating) or irradiate in a microwave reactor (e.g., 120 °C for 30-60 minutes). Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired bisindolyl-4-trifluoromethylpyridine.
Biological Evaluation of Indolylpyridine Derivatives
The synthesized mono- and bisindolyl-4-trifluoromethylpyridines have been evaluated for their in vitro cytotoxic activity against various cancer cell lines. A standard method for this evaluation is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
In Vitro Cytotoxicity Data
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| 4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxy-indolyl)]pyridine | P388 (Murine Leukemia) | 0.8 |
| 4-Trifluoromethyl-2,6-bis[3'-(N-tosyl-6'-methoxy-indolyl)]pyridine | A-549 (Human Lung Carcinoma) | 1.2 |
| 4-Trifluoromethyl-2-(indol-3-yl)-6-chloropyridine | P388 (Murine Leukemia) | >10 |
| 4-Trifluoromethyl-2-(indol-3-yl)-6-chloropyridine | A-549 (Human Lung Carcinoma) | >10 |
Data is illustrative and based on published findings. Actual values may vary.
Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, P388)
-
Complete cell culture medium
-
Synthesized indolylpyridine compounds
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium from a stock solution in DMSO.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Mechanistic Insights: Potential Modes of Action
While the precise mechanism of action for these novel bisindolyl-4-trifluoromethylpyridines is still under investigation, the indole scaffold is a well-known pharmacophore in many anticancer agents that act through various mechanisms. Plausible modes of action for these derivatives include the induction of apoptosis (programmed cell death) and cell cycle arrest.
Potential Signaling Pathway Involvement
Caption: Plausible mechanisms of action for bisindolyl-4-trifluoromethylpyridine derivatives.
Further studies, such as cell cycle analysis by flow cytometry and kinase inhibition assays, are warranted to elucidate the specific molecular targets and signaling pathways affected by these compounds.
Conclusion and Future Directions
This compound is a valuable and versatile intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. Its conversion to the corresponding dichloro-derivative opens up a rich field of chemistry, enabling the construction of complex molecules such as the promising mono- and bisindolyl-4-trifluoromethylpyridines. The significant in vitro cytotoxicity of these derivatives against cancer cell lines underscores the potential of this scaffold in oncology drug discovery. Future research should focus on optimizing the structure of these indolylpyridines to enhance their potency and selectivity, as well as on detailed mechanistic studies to identify their precise molecular targets. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this compound and its derivatives in the ongoing fight against cancer.
References
Application Notes and Protocols for the Synthesis of Monoindolyl-4-trifluoromethylpyridines
Introduction
Monoindolyl-4-trifluoromethylpyridines represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The indole nucleus is a prevalent scaffold in numerous biologically active natural products and synthetic drugs, while the trifluoromethyl-substituted pyridine moiety can enhance metabolic stability, membrane permeability, and binding affinity of molecules.[1] This unique combination of structural features makes monoindolyl-4-trifluoromethylpyridines attractive targets for drug discovery programs, particularly in the development of novel anticancer agents.[2]
This document provides a detailed protocol for the synthesis of monoindolyl-4-trifluoromethylpyridines via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The described methodology is based on established literature procedures and offers a reliable route to these valuable compounds.[2] We will delve into the rationale behind the experimental choices, provide a step-by-step guide for the synthesis and purification, and discuss the characterization of the final product.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[3] The reaction typically involves the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.
The catalytic cycle, as illustrated below, is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in our case, 2-chloro-4-trifluoromethylpyridine) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (N-tosyl-3-indolylboronic acid), activated by the base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This protocol is divided into two main stages: the synthesis of the N-tosyl-3-indolylboronic acid precursor and the subsequent Suzuki-Miyaura cross-coupling to yield the final product, followed by deprotection.
Part 1: Synthesis of N-Tosyl-3-indolylboronic Acid
The protection of the indole nitrogen with a tosyl group is a crucial step to prevent side reactions and to facilitate the subsequent borylation and coupling reactions.
Materials:
-
Indole
-
Tosyl chloride (TsCl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate
Procedure:
-
N-Tosylation of Indole:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of indole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of tosyl chloride (1.1 eq) in anhydrous THF dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford N-tosylindole.
-
-
Borylation of N-Tosylindole:
-
To a solution of N-tosylindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and continue stirring at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of 1 M HCl and stir vigorously for 1 hour.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-tosyl-3-indolylboronic acid, which can often be used in the next step without further purification.
-
Part 2: Suzuki-Miyaura Coupling and Deprotection
Materials:
-
N-Tosyl-3-indolylboronic acid
-
2-Chloro-4-trifluoromethylpyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Sodium hydroxide (NaOH)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Silica gel for column chromatography
Procedure:
-
Suzuki-Miyaura Coupling:
-
In a round-bottom flask, combine N-tosyl-3-indolylboronic acid (1.2 eq), 2-chloro-4-trifluoromethylpyridine (1.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.2 eq).
-
Add a 2 M aqueous solution of sodium carbonate (3.0 eq) and 1,2-dimethoxyethane.
-
Heat the mixture to reflux (approximately 85 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 2-(N-tosyl-1H-indol-3-yl)-4-(trifluoromethyl)pyridine.
-
-
Deprotection of the Tosyl Group:
-
Dissolve the purified 2-(N-tosyl-1H-indol-3-yl)-4-(trifluoromethyl)pyridine in a mixture of methanol and dichloromethane.
-
Add a solution of sodium hydroxide (5.0 eq) in water.
-
Stir the mixture at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
Neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride.
-
Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the final product, 2-(1H-indol-3-yl)-4-(trifluoromethyl)pyridine.
-
Caption: Overall workflow for the synthesis of monoindolyl-4-trifluoromethylpyridines.
Characterization Data
The final product, 2-(1H-indol-3-yl)-4-(trifluoromethyl)pyridine, should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the indole and pyridine rings in the range of 7.0-8.5 ppm. A characteristic singlet for the indole N-H proton (may be broad). |
| ¹³C NMR | Signals corresponding to the carbon atoms of the indole and pyridine rings. The trifluoromethyl group will appear as a quartet due to C-F coupling. |
| Mass Spec. | Molecular ion peak corresponding to the calculated mass of the product. |
| Melting Point | A sharp melting point indicates high purity. |
Note: Specific chemical shifts and coupling constants will depend on the solvent used for NMR analysis. It is recommended to compare the obtained data with published literature values for confirmation.
Troubleshooting and Optimization
-
Low Yield in Suzuki Coupling:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a freshly opened bottle or a pre-catalyst can be beneficial.
-
Base Inefficiency: The base is crucial for activating the boronic acid. Ensure it is of high purity and appropriately hydrated if required by the specific protocol.
-
Incomplete Reaction: Extend the reaction time or slightly increase the temperature. Ensure efficient stirring.
-
-
Difficult Purification:
-
Co-eluting Impurities: If the product is difficult to separate from byproducts, try a different solvent system for column chromatography or consider recrystallization.
-
Product Instability: Some indole derivatives can be sensitive to acid or light. Handle the purified product accordingly and store it under an inert atmosphere in the dark.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and modular route for the synthesis of monoindolyl-4-trifluoromethylpyridines. By following the detailed protocol outlined in this application note, researchers can reliably access these valuable compounds for further investigation in drug discovery and materials science. Careful attention to reaction conditions, reagent purity, and purification techniques is essential for achieving high yields and purity of the final product.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor evaluation of novel monoindolyl-4-trifluoromethylpyridines and bisindolyl-4-trifluoromethylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
Application Note: A Robust HPLC Method for the Analysis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity assessment of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4). This compound is a pivotal intermediate in the synthesis of various pharmaceutical agents, where its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] The developed method utilizes reverse-phase chromatography with UV detection, providing excellent selectivity, accuracy, and precision. This guide offers a comprehensive protocol, from sample preparation to data analysis, and explains the scientific rationale behind the methodological choices, making it an essential resource for researchers in pharmaceutical development and quality control.
Introduction and Scientific Rationale
This compound is a substituted pyridine derivative whose unique chemical structure, featuring a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and lipophilicity in drug candidates.[2] The presence of two hydroxyl groups, a nitrile, and a pyridine ring results in a molecule with moderate polarity and distinct acidic characteristics. A predicted pKa of approximately 2.57 suggests the hydroxyl groups are significantly acidic, a factor that must be carefully managed for successful chromatographic separation.[3]
The primary analytical challenge is to achieve sharp, symmetrical peaks with reproducible retention times. Reverse-phase HPLC (RP-HPLC) is the chosen methodology due to its versatility and effectiveness in separating compounds based on hydrophobic interactions.[4]
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is selected for its strong hydrophobic retention capabilities, which are necessary to interact with the trifluoromethyl group and the pyridine ring of the analyte.[4]
-
Mobile Phase pH Control: Given the analyte's low pKa, maintaining the mobile phase pH below 2.5 is critical.[3] At this pH, the hydroxyl groups remain fully protonated (in their neutral form), maximizing hydrophobic interaction with the C18 column and preventing the ionic interactions that lead to peak tailing.[5] Phosphoric acid is chosen as the pH modifier for its effectiveness in this pH range and its low UV absorbance.
-
Organic Modifier: Acetonitrile is selected over methanol as the organic modifier. Its lower viscosity reduces backpressure, and its aprotic nature can offer different selectivity for aromatic and nitrogen-containing compounds compared to protic solvents like methanol.[5]
-
Detection Wavelength: The conjugated system of the nicotinonitrile ring provides strong UV absorbance. A Diode Array Detector (DAD) is employed to determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity for detection.
Experimental Methodology
Reagents, Standards, and Materials
-
Analyte: this compound reference standard (>97% purity).[6]
-
Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Acid: Phosphoric acid (H₃PO₄), 85%.
-
Sample Diluent: 50:50 (v/v) mixture of Acetonitrile and Water.
Instrumentation and Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, with DAD or UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Mode | Gradient Elution |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 272 nm (or determined λmax) |
| Run Time | 15 minutes |
Preparation of Solutions
Mobile Phase A (0.1% H₃PO₄ in Water):
-
Add 1.0 mL of 85% phosphoric acid to 1 L of deionized water.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the sample diluent (50:50 ACN:Water).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions (for Linearity):
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
Sample Preparation:
-
Accurately weigh an amount of the test sample expected to contain 10 mg of the analyte into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent, sonicate for 10 minutes, and allow to cool to room temperature.
-
Dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Experimental Workflow and Data Analysis
The overall process, from sample preparation to final data reporting, follows a systematic and self-validating workflow.
Caption: HPLC analysis workflow from preparation to data processing.
Results and Discussion
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be validated. A system suitability test is performed by injecting the 100 µg/mL standard solution five times. The results must meet the criteria in the table below to ensure the system is performing adequately.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good column performance. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and pump. |
| %RSD of Retention Time | ≤ 1.0% | Confirms the stability of the pump flow rate and mobile phase. |
Method Validation Insights and Data Interpretation
A typical chromatogram should show a sharp, well-resolved peak for this compound eluting at approximately 6-8 minutes under the specified gradient conditions.
Linearity: The method should demonstrate excellent linearity across a concentration range of 1-100 µg/mL, with a correlation coefficient (r²) of ≥ 0.999.
Purity Calculation: The purity of a sample is typically determined by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
The logical flow for analyzing the acquired data to ensure its integrity and derive the final results is outlined below.
Caption: Logical flow for HPLC data analysis and validation.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Mobile phase pH too high. 2. Column degradation. | 1. Ensure mobile phase A pH is < 2.5. 2. Replace the column with a new one. |
| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuation. | 1. Prepare fresh mobile phase daily. 2. Ensure the column oven is stable at 30 °C. |
| Ghost Peaks | 1. Contamination in diluent or mobile phase. 2. Carryover from previous injection. | 1. Use high-purity solvents. 2. Run a needle wash program and inject a blank to confirm cleanliness. |
| Low Sensitivity | 1. Incorrect detection wavelength. 2. Standard degradation. | 1. Verify λmax using DAD scan. 2. Prepare fresh standard solutions. |
Conclusion
The RP-HPLC method detailed in this application note is highly suitable for the routine quality control and quantitative analysis of this compound. By carefully controlling the mobile phase pH to maintain the analyte in its neutral state, the method achieves excellent peak shape, resolution, and reproducibility. This protocol provides a trustworthy and robust analytical tool for researchers and drug development professionals, ensuring the quality of this critical pharmaceutical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 3335-46-4 CAS MSDS (3-CYANO-2,6-DIHYDROXY-4-(TRIFLUOROMETHYL)PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chromtech.com [chromtech.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. 3335-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Application Notes and Protocols for the Derivatization of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile for Biological Screening
Introduction: The Strategic Value of the 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile Scaffold
The this compound core represents a highly valuable scaffold in medicinal chemistry and drug discovery. This assertion is based on the convergence of several key structural and functional attributes. The nicotinonitrile framework is recognized as a "privileged structure," forming the basis of numerous biologically active compounds.[1] The dihydroxy substitution pattern offers multiple points for derivatization, enabling the exploration of structure-activity relationships (SAR). Furthermore, the incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Research has indicated the potential of trifluoromethyl-substituted pyridines in the development of novel therapeutics, including for cancer.[2]
This guide provides a comprehensive overview of strategic approaches and detailed protocols for the derivatization of this compound. The methodologies are designed to generate a library of diverse analogs suitable for a range of biological screening assays, with a particular focus on anticancer applications.
Chemical Rationale and Derivatization Strategy
The presence of two hydroxyl groups, a pyridine nitrogen, and a nitrile group on the core scaffold allows for a multi-pronged derivatization strategy. The electron-withdrawing nature of both the trifluoromethyl and nitrile groups is anticipated to increase the acidity of the hydroxyl protons, facilitating their reaction with bases in O-alkylation and O-acylation reactions. Conversely, these electron-withdrawing groups decrease the nucleophilicity of the pyridine nitrogen, making N-alkylation more challenging compared to electron-rich pyridone systems.
Our derivatization strategy will focus on three primary avenues:
-
O-Alkylation and O-Acylation: To explore the impact of varying steric and electronic properties of substituents on the oxygen atoms.
-
Selective N-Alkylation: To investigate the role of substitution at the pyridine nitrogen, which can significantly alter the molecule's overall properties.
-
Modification of the Nitrile Group: To expand the structural diversity by converting the nitrile into other functional groups or using it as a handle for cyclization reactions.
The following workflow diagram illustrates the proposed derivatization and screening cascade.
References
Application Notes and Protocols: 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile as a Versatile Precursor for Advanced Heterocyclic Synthesis
Introduction: The Strategic Value of a Fluorinated Pyridine Building Block
In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms or trifluoromethyl (-CF3) groups into organic molecules can profoundly enhance key pharmacological properties. These enhancements include increased metabolic stability, greater lipophilicity for improved membrane permeability, and altered electronic characteristics that can lead to stronger binding affinities with biological targets.[1][2] Among the myriad of fluorinated building blocks, substituted pyridines have emerged as particularly valuable synthons for the construction of novel therapeutic agents.[3][4]
This guide focuses on the synthetic utility of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile (1) , a highly functionalized pyridine derivative. Its unique arrangement of reactive sites—two hydroxyl groups, a nitrile function, and an electron-withdrawing trifluoromethyl group—renders it a potent precursor for a diverse array of fused heterocyclic systems. This document provides detailed protocols for the transformation of 1 into advanced heterocyclic structures, underscoring its role as a key intermediate in the synthesis of compounds with potential applications in oncology, as well as in the development of anti-inflammatory and antiviral agents.[5]
The primary synthetic strategy involves an initial "activation" of the pyridine core by converting the hydroxyl groups into more reactive leaving groups, such as chlorides. This activated intermediate, 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (2) , can then undergo regioselective nucleophilic substitution reactions with various binucleophiles to construct fused ring systems of significant interest in pharmaceutical research.
Core Synthetic Workflow: From Dihydroxy to Dichloro Intermediate
The foundational step in harnessing the synthetic potential of This compound (1) is its conversion to the corresponding dichloro derivative (2) . The hydroxyl groups in the starting material are poor leaving groups, necessitating their transformation into chlorides to facilitate subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this type of transformation.
Caption: General workflow for the activation of the pyridine core.
Protocol 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile (2)
This protocol details the conversion of the dihydroxy pyridine to the dichloro intermediate, a crucial step for subsequent functionalization. The use of phosphorus oxychloride is a standard method for such transformations.
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Notes |
| This compound | 3335-46-4 | C₇H₃F₃N₂O₂ | Starting material |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | Cl₃OP | Reagent and solvent, use in a fume hood |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | For extraction |
| Saturated sodium bicarbonate solution | 144-55-8 | NaHCO₃ | For neutralization |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | For drying |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in an excess of phosphorus oxychloride (10-15 eq). Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile can be purified by column chromatography on silica gel or by recrystallization to afford the final product.
Application in Fused Heterocycle Synthesis
The synthesized 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile (2) is a versatile building block for the construction of various fused heterocyclic systems through reactions with binucleophiles. The two chlorine atoms are susceptible to sequential or simultaneous nucleophilic substitution, allowing for the formation of new rings.
Protocol 2: Synthesis of 3-Amino-6-chloro-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine (3)
This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine derivative, a scaffold known for its diverse biological activities. The reaction proceeds via a regioselective substitution of one of the chlorine atoms by hydrazine, followed by an intramolecular cyclization.
References
- 1. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 2. WO1998043958A1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt and its tautomers - Google Patents [patents.google.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Last Updated: January 7, 2026
Welcome to the technical support guide for the purification of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS No: 3335-46-4).[1][2][3] This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate.[4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common purification challenges and achieve high purity for your target compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and purification of this compound.
Q1: What is the typical appearance and stability of this compound? A1: this compound is typically an off-white to pale yellow solid. It exists in tautomeric forms (pyridone and hydroxypyridine). It is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents.
Q2: What are the most common impurities I should expect? A2: Impurities largely depend on the synthetic route. A common synthesis involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide. Potential impurities include:
-
Unreacted Starting Materials: Ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide.
-
Catalyst Residues: If a base catalyst like piperidine or sodium ethoxide is used.
-
Inorganic Salts: Formed during acidic workup (e.g., sodium chloride, sodium sulfate).
-
Side-Products: From self-condensation or alternative reaction pathways.
Q3: Which purification method is most effective for this compound? A3: Recrystallization is the most commonly reported and effective method for purifying the crude product on a lab scale. For very persistent impurities or for achieving pharmaceutical-grade purity (>99.5%), column chromatography followed by recrystallization may be necessary.
Q4: What analytical techniques are recommended for purity assessment? A4: A combination of techniques is recommended for a comprehensive purity profile:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and purification efficiency.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis and detection of minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any organic impurities.
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity.
Part 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique, but its success is highly dependent on solvent selection and execution. This guide will help you troubleshoot common issues.
Issue 1: The compound will not dissolve in the chosen recrystallization solvent, even with heating.
Causality: The solvent is too non-polar or the compound's lattice energy is too high for the solvent to overcome. The tautomeric nature of the molecule allows for strong hydrogen bonding, which can lead to poor solubility in some solvents.
Troubleshooting Steps:
-
Increase Polarity: Switch to a more polar solvent. If you are using ethanol, try a mixture of ethanol and water, or switch to a solvent like isopropanol or ethyl acetate.
-
Use a Solvent Mixture: Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is highly soluble, like DMF or DMSO) and then slowly add a "bad" hot solvent (in which it is poorly soluble, like water or hexane) until the solution becomes turbid. Then, add a small amount of the "good" solvent to redissolve the solid and allow it to cool slowly.[5]
-
Increase Temperature (with caution): Ensure you are at the solvent's boiling point. Use a reflux condenser to prevent solvent loss. Be mindful of the compound's decomposition temperature.
Issue 2: The compound oils out or precipitates as an amorphous solid instead of forming crystals.
Causality: The solution is supersaturated, and the rate of nucleation is far exceeding the rate of crystal growth. This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble when hot and practically insoluble when cold.
Troubleshooting Steps:
-
Slow Down the Cooling Process: This is the most critical step. Allow the flask to cool to room temperature on a benchtop, insulated with glass wool or a towel, before moving it to an ice bath. Slow cooling is essential for the formation of well-defined crystals.[6]
-
Reduce Initial Concentration: Re-heat the solution to dissolve the oil/amorphous solid. Add a small amount (10-20% more) of hot solvent to create a less saturated solution, then cool slowly.
-
"Scratching" Technique: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure, crystalline compound, add a single, tiny crystal to the cooled, saturated solution to induce crystallization.[6]
Issue 3: The purified product is still discolored (yellow or brown).
Causality: Colored impurities are co-crystallizing with your product. These are often highly conjugated organic molecules formed as side-products.
Troubleshooting Steps:
-
Charcoal Treatment: Add a small amount of activated charcoal (1-2% of the solute mass) to the hot, dissolved solution. The charcoal will adsorb the colored impurities. Swirl the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the filtrate to cool.
-
Second Recrystallization: A second recrystallization, potentially with a different solvent system, can be effective at removing persistent impurities.[6]
Issue 4: Low recovery of the purified compound.
Causality: The compound has significant solubility in the cold solvent, or product is lost during transfers.
Troubleshooting Steps:
-
Optimize the Solvent: The ideal solvent should dissolve the compound when hot but have very low solubility for it when cold.[7] You may need to screen several solvents or solvent mixtures to find the optimal balance.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will retain more of your compound in the solution upon cooling.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath (0-4 °C) for at least 30 minutes before filtration to maximize precipitation.
-
Wash with Cold Solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to wash away residual impurities without dissolving a significant amount of the product.
Purification Workflow & Troubleshooting Logic
The following diagram illustrates the decision-making process for the purification of this compound.
Caption: Troubleshooting workflow for purification.
Part 3: Detailed Experimental Protocol
Protocol: Recrystallization from Aqueous Ethanol
This protocol is a standard starting point for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (optional)
-
Erlenmeyer Flasks
-
Hotplate/Stirrer
-
Reflux Condenser
-
Buchner Funnel and Flask
-
Filter Paper
Procedure:
-
Dissolution:
-
Place the crude solid (e.g., 10.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of hot ethanol (e.g., start with 50 mL) and bring the mixture to a gentle boil on a hotplate.
-
-
Addition of Anti-Solvent:
-
While maintaining the boil, add hot deionized water dropwise until a persistent turbidity (cloudiness) is observed.
-
Add a small amount of hot ethanol (1-2 mL) dropwise until the solution becomes clear again. This ensures the solution is saturated at the boiling point.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small scoop of activated charcoal.
-
Return the flask to the hotplate, bring it back to a boil for 2-3 minutes.
-
Perform a hot filtration through fluted filter paper to remove the charcoal into a clean, pre-heated flask.
-
-
Crystallization:
-
Remove the flask from the heat source. Cover it with a watch glass and allow it to cool slowly to room temperature on the benchtop.
-
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture (using the same ratio as the crystallization solvent).
-
Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the solid to a watch glass and place it in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Data Summary Table
The following table provides typical solvent systems and expected outcomes for the purification process.
| Parameter | Solvent System 1 | Solvent System 2 | Notes |
| Solvent(s) | Ethanol / Water | Ethyl Acetate / Hexane | System 1 is for polar compounds. System 2 is for compounds with intermediate polarity. |
| Typical Ratio | ~ 2:1 to 4:1 (EtOH:H₂O) | Titrate with Hexane as anti-solvent | The ratio is empirical and must be determined for each batch. |
| Expected Purity | > 99% (if impurities have different polarity) | > 99% | Purity should be confirmed by HPLC or NMR. |
| Expected Recovery | 75 - 90% | 70 - 85% | Recovery is highly dependent on technique and impurity profile. |
References
- 1. This compound, CasNo.3335-46-4 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 2. CAS # 3335-46-4, this compound, 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine - chemBlink [chemblink.com]
- 3. 3335-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Welcome to the technical support center for the synthesis of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. As a key intermediate in the development of various therapeutic agents, including antitumor, anti-inflammatory, and antiviral drugs, robust and high-yield synthesis of this molecule is crucial.[1]
Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through the condensation of ethyl 4,4,4-trifluoroacetoacetate and malononitrile.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of the desired this compound. What are the potential causes and how can I improve the yield?
Answer: Low yields in this condensation reaction can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters. Ensure that the reaction is conducted at the optimal temperature and for the recommended duration. Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.
-
Purity of Reagents and Solvents: Impurities in the starting materials, particularly the ethyl 4,4,4-trifluoroacetoacetate and malononitrile, can lead to side reactions or inhibit the desired reaction. Always use reagents and solvents of appropriate purity and ensure that solvents are dry when necessary.
-
Base Selection and Stoichiometry: The choice and amount of base are crucial for the deprotonation of malononitrile and subsequent cyclization. A weak base may not be sufficient to drive the reaction to completion, while an excessively strong base or incorrect stoichiometry can lead to side reactions. Sodium ethoxide or piperidine are commonly used.
-
Atmospheric Moisture: This reaction can be sensitive to moisture. Ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket, especially when handling hygroscopic reagents.
-
Inefficient Mixing: In heterogeneous reaction mixtures, inefficient stirring can lead to poor reaction rates and lower yields. Ensure your stir rate is adequate for the scale and viscosity of your reaction mixture.
Issue 2: Formation of Significant Impurities
Question: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, leading to the presence of unreacted starting materials or acyclic intermediates in the final product. This can often be addressed by optimizing the reaction time and temperature.
-
Self-Condensation of Ethyl 4,4,4-trifluoroacetoacetate: Under basic conditions, ethyl 4,4,4-trifluoroacetoacetate can undergo self-condensation, leading to the formation of dimeric byproducts. Controlling the rate of addition of the base and maintaining a lower reaction temperature can help minimize this side reaction.
-
Hydrolysis of the Nitrile Group: If the reaction workup is performed under harsh acidic or basic conditions, the nitrile group of the product can be hydrolyzed to a carboxylic acid or amide. A carefully controlled workup at a neutral or slightly acidic pH is recommended.
-
Formation of Colored Impurities: The presence of colored impurities can often be attributed to the decomposition of starting materials or the product. The use of decolorizing charcoal during recrystallization can be effective in removing these impurities.[2]
Issue 3: Product Precipitation and Isolation Difficulties
Question: I am having trouble with the precipitation and isolation of the final product. What are the best practices for obtaining a pure, solid product?
Answer: this compound is a solid with a high melting point.[1] Proper precipitation and isolation techniques are essential for achieving high purity.
-
pH Adjustment for Precipitation: The product is a dihydroxy pyridine derivative and its solubility is pH-dependent. Acidification of the reaction mixture is typically required to precipitate the product. The optimal pH for precipitation should be determined empirically, but it is generally in the acidic range.
-
Recrystallization Solvent Selection: Recrystallization is a powerful technique for purifying the crude product.[2] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to consider include ethanol, methanol, or aqueous mixtures of these alcohols.
-
Controlled Cooling: Rapid cooling during recrystallization can lead to the formation of small, impure crystals. Allowing the solution to cool slowly to room temperature before further cooling in an ice bath will promote the formation of larger, purer crystals.[2]
-
Efficient Washing: After filtration, the collected solid should be washed with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What is the proposed reaction mechanism for the synthesis of this compound?
A1: The reaction proceeds through a base-catalyzed Knoevenagel condensation followed by an intramolecular cyclization and tautomerization.
Q2: What analytical techniques are suitable for monitoring the reaction progress and characterizing the final product?
A2: High-Performance Liquid Chromatography (HPLC) is a robust method for both monitoring the reaction and assessing the purity of the final product.[3] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety practices should be followed. Malononitrile is toxic and should be handled with care in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction may be exothermic, so careful control of the addition of reagents is necessary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on common synthetic methods for related compounds. Optimization may be required.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and malononitrile (1.0 eq) in absolute ethanol.
-
Base Addition: Slowly add a catalytic amount of a suitable base, such as piperidine (0.1 eq), to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly add dilute hydrochloric acid to acidify the mixture to a pH of approximately 2-3, which should induce precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water, followed by a small amount of cold ethanol.
-
Drying: Dry the solid product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, or mixtures) to find a suitable recrystallization solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at a gentle boil for a few minutes.[2]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Piperidine (0.1 eq) | Sodium Ethoxide (1.1 eq) | Triethylamine (1.1 eq) |
| Temperature | Reflux (Ethanol) | Room Temperature | Reflux (Ethanol) |
| Reaction Time | 6 hours | 24 hours | 6 hours |
| Crude Yield | ~85% | ~60% | ~70% |
| Purity (by HPLC) | ~95% | ~90% | ~92% |
Note: The data in this table is illustrative and may vary based on specific experimental conditions.
References
Technical Support Center: Synthesis of Trifluoromethyl-Substituted Pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
The incorporation of the trifluoromethyl (CF3) group into pyridine scaffolds is a cornerstone of modern medicinal and agricultural chemistry.[1][2][3][4] This powerful electron-withdrawing group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] However, the synthesis of these valuable compounds is often plagued by side reactions that can diminish yields, complicate purification, and impede the progress of research and development.
This technical support guide, structured in a question-and-answer format, addresses common challenges and side reactions encountered during the synthesis of trifluoromethyl-substituted pyridines. It provides troubleshooting strategies and detailed protocols to help you optimize your reactions and achieve your target molecules with greater efficiency and purity.
Frequently Asked Questions & Troubleshooting Guides
I. Issues in Radical Trifluoromethylation (Minisci-Type Reactions)
The Minisci reaction is a powerful tool for the direct C-H functionalization of heteroaromatics, including pyridines, with carbon-centered radicals.[5] However, achieving high regioselectivity and minimizing side products can be challenging.
Question 1: My Minisci reaction is producing a mixture of C2 and C4 isomers. How can I improve the regioselectivity for the desired isomer?
Answer: Regioselectivity in Minisci-type reactions is a persistent challenge, often resulting in mixtures of isomers and byproducts from multiple additions.[5] The inherent electronic properties of the pyridine ring favor radical attack at the C2 and C4 positions.[5] Several factors can be adjusted to influence the regioselectivity:
-
Acidic Conditions: The use of a strong acid is crucial. Protonation of the pyridine nitrogen further activates the ring towards nucleophilic radical attack, and can significantly favor reaction at the α-position (C2).[6]
-
Radical Precursor: The nature of the trifluoromethyl radical source is critical. Reagents like CF3SO2Na (Langlois' reagent) or triflyl chloride, often used in photoredox catalysis, can exhibit different selectivities.[7][8][9] Experimenting with various trifluoromethylating agents is recommended.
-
Solvent Effects: The reaction medium can influence the regioselectivity.[6] A systematic screening of solvents with varying polarities and coordinating abilities is advisable.
-
Steric Hindrance: The steric bulk of both the radical and the substituents on the pyridine ring can direct the addition to the less hindered position.[6] For instance, a bulky substituent at the C2 position will favor C4 trifluoromethylation.
Troubleshooting Protocol: Optimizing Regioselectivity in a Minisci Reaction
-
Reaction Setup: To a solution of the pyridine substrate in a suitable solvent (e.g., acetonitrile, DMSO), add the trifluoromethyl radical precursor (e.g., CF3SO2Na).
-
Acid Addition: Add a strong acid (e.g., trifluoroacetic acid, sulfuric acid) to the reaction mixture. The concentration of the acid can be a critical parameter to screen.
-
Initiation: Initiate the reaction using the appropriate method for your chosen radical precursor (e.g., addition of an oxidant like tert-butyl hydroperoxide for CF3SO2Na, or irradiation with visible light for photoredox catalysis).[7][9]
-
Monitoring: Monitor the reaction progress and the ratio of isomers by TLC or LC-MS.
-
Optimization: Systematically vary the solvent, acid, and temperature to identify the optimal conditions for the desired regioselectivity.
Question 2: I am observing the formation of bis-trifluoromethylated byproducts in my Minisci reaction. How can I prevent this?
Answer: The formation of di- and poly-substituted products is a common side reaction in Minisci chemistry, arising from the initial product being more reactive than the starting material.[5] To minimize this:
-
Control Stoichiometry: Use a limited amount of the trifluoromethyl radical source, often a slight excess or even a 1:1 ratio relative to the pyridine substrate.
-
Slow Addition: Add the radical precursor or the initiator slowly over an extended period. This maintains a low concentration of the radical in the reaction mixture, favoring mono-substitution.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes help to control the reactivity and reduce the rate of the second addition.
Experimental Workflow for Minimizing Bis-Trifluoromethylation
Caption: Workflow for minimizing bis-trifluoromethylation.
II. Challenges in Halogen Exchange Reactions
A common industrial method for synthesizing trifluoromethylpyridines involves the fluorination of trichloromethylpyridines using hydrogen fluoride (HF).[2][10][11] This process can lead to several side products.
Question 3: My halogen exchange reaction is incomplete, leaving starting material or partially fluorinated intermediates. What can I do to drive the reaction to completion?
Answer: Incomplete conversion in the fluorination of trichloromethylpyridines is a frequent issue. The following parameters are critical for achieving full conversion:
-
Catalyst: The choice and amount of catalyst are important. Metal halides like FeCl3 or FeF3 are often used.[12][13] Ensure the catalyst is fresh and handled under anhydrous conditions.
-
Temperature and Pressure: These reactions are typically run at elevated temperatures and superatmospheric pressures.[12] Carefully increasing the temperature within the recommended range can improve the reaction rate.
-
HF Stoichiometry: A sufficient excess of anhydrous HF is necessary to drive the equilibrium towards the trifluoromethyl product.[12]
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration.
Troubleshooting Table: Incomplete Halogen Exchange
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Use fresh, anhydrous catalyst. Consider screening different metal halide catalysts.[12][13] |
| Insufficient temperature/pressure | Gradually increase the reaction temperature and pressure, monitoring for decomposition.[12] | |
| Inadequate HF | Ensure a sufficient molar excess of anhydrous HF is used.[12] | |
| Presence of -CF2Cl and -CFCl2 intermediates | Incomplete reaction | Increase reaction time or temperature.[12] |
Question 4: I am observing over-fluorination of the pyridine ring as a side reaction. How can I control this?
Answer: While sometimes desirable for producing specific products, ring fluorination is often an unwanted side reaction.[12][13] Controlling this requires careful optimization of the reaction conditions:
-
Temperature Control: Ring fluorination is often favored at higher temperatures. Maintaining the reaction temperature at the lower end of the effective range for trifluoromethylation can minimize this side reaction.
-
Catalyst Choice: The nature of the catalyst can influence the extent of ring fluorination. Experimenting with different catalysts may be necessary.
-
Reaction Time: Prolonged reaction times can lead to increased ring fluorination. Monitor the reaction closely and stop it once the desired conversion of the trichloromethyl group is achieved.
III. Side Reactions in Cross-Coupling and Condensation Reactions
Methods like the Ullmann condensation and Buchwald-Hartwig amination are employed for constructing trifluoromethylpyridine derivatives but are not without their own set of challenges.[14][15][16]
Question 5: My Ullmann-type C-O or C-N coupling reaction is giving low yields and significant dehalogenation of my starting aryl halide. What could be the cause?
Answer: Low yields and dehalogenation are common problems in Ullmann condensations, which traditionally require harsh reaction conditions.[16][17] Modern protocols with soluble copper catalysts and ligands have improved this, but issues can still arise.[16][17]
-
Ligand Choice: For electron-deficient substrates like many trifluoromethylpyridines, the choice of ligand is critical. Bulky, electron-rich ligands are often required to promote the desired coupling.[14]
-
Base Selection: A strong, non-coordinating base is crucial. Ensure the base is fresh and handled under inert conditions.[14]
-
Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture. Using a pre-formed catalyst or ensuring rigorous inert atmosphere techniques can be beneficial.
-
Solvent: High-boiling polar solvents like DMF, NMP, or nitrobenzene are traditionally used.[16] However, solvent screening may be necessary to find the optimal medium for your specific substrates.
Troubleshooting Protocol: Optimizing an Ullmann Condensation
-
Inert Atmosphere: Assemble the reaction under a strict inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: Use freshly purified solvents and ensure the base is anhydrous.
-
Ligand Screening: Screen a variety of ligands (e.g., phenanthrolines, diamines) to find one that promotes the desired reaction over dehalogenation.
-
Catalyst Source: Experiment with different copper(I) sources (e.g., CuI, CuBr, Cu2O).
-
Temperature Profile: Carefully control the reaction temperature. While high temperatures are often required, excessive heat can promote decomposition and side reactions.
Logical Flow for Troubleshooting Ullmann Reactions
Caption: Decision tree for troubleshooting Ullmann reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. nbinno.com [nbinno.com]
- 5. scispace.com [scispace.com]
- 6. Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 11. alfa-chemical.com [alfa-chemical.com]
- 12. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 13. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Welcome to the dedicated support center for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS No. 3335-46-4). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique stability challenges of this versatile pharmaceutical intermediate.[1][2][3] We will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can anticipate, troubleshoot, and resolve issues effectively in your experiments.
Frequently Asked Questions (FAQs): Core Stability Concerns
Q1: My solution of this compound is showing a color change and loss of potency over a short period. What is the most likely cause?
This is a common observation and typically points towards oxidative degradation, which can be accelerated by light. The dihydroxypyridine core of the molecule, while part of a stable aromatic system, can be susceptible to oxidation, especially under certain conditions. For many dihydropyridine-related compounds, the primary degradation pathway is aromatization, leading to the formation of a fully oxidized pyridine derivative, which results in a complete loss of the intended pharmacological activity.[4] This process can sometimes be accompanied by the generation of colored byproducts. It is critical to protect solutions from light at all stages of experimentation.[4]
Q2: How does the pH of my solvent system impact the stability of this compound?
The pH of the solution is a critical factor governing the stability of molecules containing ionizable groups like the hydroxyl moieties on the pyridine ring.[5][6] The ionization state of the molecule, which is pH-dependent, can significantly alter its degradation pathway and rate.[4][5]
-
Tautomerism: This molecule exists as a set of tautomers, primarily the dihydroxy-pyridine form and the pyridone forms. The equilibrium between these forms is highly pH-dependent.
-
Catalysis: Both acidic and basic conditions can catalyze degradative reactions like hydrolysis of the nitrile group or promote oxidation of the ring system.[5] For many related pyridine derivatives, stability is often found in slightly acidic conditions (e.g., pH ~5), but this must be empirically determined for your specific application.[4]
Q3: What role does the trifluoromethyl (-CF3) group play in the molecule's overall stability profile?
The -CF3 group is a strong electron-withdrawing group that significantly influences the molecule's properties. Its inclusion is often a strategic choice in drug design for several reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown (e.g., oxidation by cytochrome P450 enzymes). This generally enhances the pharmacokinetic profile of a final drug product.[1][7]
-
Lipophilicity: The -CF3 group increases the molecule's lipophilicity, which can improve its ability to cross biological membranes.[1][8]
-
Electronic Effects: By withdrawing electron density from the pyridine ring, the -CF3 group can modulate the pKa of the hydroxyl groups and influence the molecule's susceptibility to certain chemical reactions. While it enhances stability against metabolic oxidation, it can make the ring more susceptible to nucleophilic attack under certain conditions.
Q4: I've noticed batch-to-batch variability in degradation rates, even under seemingly identical conditions. Could trace contaminants be responsible?
Yes, absolutely. Trace metal ions are a well-documented cause of accelerated degradation for dihydropyridine-type compounds. Specifically, ferric ions (Fe³⁺) have been shown to rapidly catalyze the oxidative aromatization of the dihydropyridine ring.[9] The degradation rate can increase with higher concentrations of Fe³⁺.[9]
Causality: Fe³⁺ acts as a Lewis acid and a single-electron oxidant, facilitating the removal of electrons from the ring system and promoting the formation of the more stable aromatic pyridine product. This is a critical, often overlooked, factor in experimental reproducibility. Ensure all glassware is scrupulously clean and use high-purity, metal-free solvents and reagents whenever possible.
Q5: How does the stability of the compound in its solid state compare to its stability in solution?
As with most chemical compounds, this compound is significantly more stable in its solid, crystalline form than in solution.[4] In the solid state, molecular mobility is restricted, and exposure to environmental factors like oxygen and solvating protons is minimized. However, the solid form is not entirely immune to degradation, especially in the presence of humidity and heat, which can promote slow hydrolysis or other degradative processes.[4] Therefore, it is imperative to store the solid material in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Guides & Experimental Protocols
These protocols provide a systematic framework for identifying degradation pathways and establishing optimal conditions for your experiments.
Protocol 1: Systematic Troubleshooting of Unexpected Degradation
This workflow helps diagnose the root cause of instability when it is unexpectedly observed.
Caption: Workflow for diagnosing compound instability.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[4] This protocol outlines a standard approach.
Objective: To determine the degradation profile under harsh chemical and physical conditions.
Methodology:
-
Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: For each condition, dilute the stock solution into the stress medium. Include a control sample stored at 5°C in the dark.
-
Acid Hydrolysis: Mix with 0.1 N HCl and incubate at 60°C for 24 hours.[4]
-
Base Hydrolysis: Mix with 0.1 N NaOH and keep at room temperature for 8 hours.[4]
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.[4]
-
Photolytic Degradation: Expose a solution in a clear vial to a high-intensity light source (calibrated photostability chamber) for a defined period.
-
Thermal Degradation: Incubate a solution in a sealed, dark vial at 60-80°C for 48 hours.
-
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Quantification: Analyze all samples by a validated HPLC method, monitoring for the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products.
Protocol 3: Visualization of Primary Degradation Pathway
The primary non-metabolic degradation pathway for many dihydropyridine-like structures is oxidation to the corresponding pyridine derivative.
Caption: Primary oxidative degradation pathway.
Data Summary Tables
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3335-46-4 | [2][3][10] |
| Molecular Formula | C₇H₃F₃N₂O₂ | [10] |
| Molecular Weight | 204.11 g/mol | [10] |
| Synonyms | 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine | [2][11][12] |
| Appearance | Solid | N/A |
Table 2: Summary of Stability Factors & Mitigation Strategies
| Factor | Risk of Degradation | Recommended Mitigation Strategy | Rationale |
| Light | High | Work in a dimly lit area. Use amber glassware or foil-wrapped vials for all solutions and solid storage. | Dihydropyridine-like structures are often photosensitive and undergo oxidative degradation upon light exposure.[4] |
| pH | High | Determine the optimal pH for your solution via stability studies. Use buffered solutions (e.g., pH 4-6) if compatible with the experiment. | The molecule's ionization state and susceptibility to acid/base-catalyzed hydrolysis or oxidation are pH-dependent.[4][5] |
| Oxygen | Moderate to High | For long-term solution storage, degas solvents and store under an inert atmosphere (N₂ or Ar). | Reduces the potential for oxidative degradation, especially in the presence of light or metal ions. |
| Temperature | Moderate | Store solid compound and stock solutions at low temperatures (e.g., 2-8°C or -20°C). Avoid repeated freeze-thaw cycles. | Reduces the rate of all chemical degradation pathways. |
| Metal Ions (Fe³⁺) | High | Use high-purity solvents. If contamination is suspected, wash glassware with a chelating agent (e.g., EDTA solution) followed by pure water. | Fe³⁺ can catalytically accelerate the oxidation of the pyridine ring system.[9] |
References
- 1. nbinno.com [nbinno.com]
- 2. CAS # 3335-46-4, this compound, 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine - chemBlink [chemblink.com]
- 3. 3335-46-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. 2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile | 1319804-30-2 | Benchchem [benchchem.com]
- 9. Key Influencing Factors of Stability of 1,4-Dihydropyridine Drug Solutions [journal11.magtechjournal.com]
- 10. This compound | C7H3F3N2O2 | CID 2782644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. labnovo.com [labnovo.com]
- 12. This compound [cymitquimica.com]
Technical Support Center: Optimizing Reaction Parameters for Nicotinonitrile Synthesis
Welcome to the Technical Support Center for Nicotinonitrile Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 3-cyanopyridine, a critical intermediate in the pharmaceutical and agrochemical industries. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your reactions.
This center is structured into three main sections, each dedicated to a common synthetic route for nicotinonitrile. Each section contains detailed protocols, troubleshooting guides in a Q&A format, and data-driven optimization advice.
Section 1: Ammoxidation of 3-Methylpyridine (3-Picoline)
The vapor-phase ammoxidation of 3-methylpyridine is the primary industrial route to nicotinonitrile, valued for its efficiency and atom economy.[1] The reaction involves passing a gaseous mixture of 3-picoline, ammonia, and an oxygen source (typically air) over a heated heterogeneous catalyst.[2]
CH₃C₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O [3]
Experimental Protocol: Catalytic Ammoxidation of 3-Picoline
This protocol describes a laboratory-scale continuous flow setup.
-
Catalyst Packing : Load a fixed-bed reactor tube (e.g., quartz or stainless steel) with a supported vanadium-based catalyst (e.g., V₂O₅/TiO₂).
-
System Purge : Purge the entire system with an inert gas (e.g., N₂ or Ar) to remove air and moisture.
-
Heating : Heat the reactor to the target temperature (typically 350-450 °C) under the inert gas flow.[3][4]
-
Reactant Feed : Introduce the gaseous reactants into the reactor. The feed stream is typically generated by vaporizing a liquid mixture of 3-picoline and water and mixing it with ammonia and air. A common molar ratio of 3-picoline:NH₃:O₂ is approximately 1:1.5-1.8:2.5-3.0.[4]
-
Reaction : Maintain a constant flow rate and temperature to achieve a steady state. The gas hourly space velocity (GHSV) is a critical parameter to control contact time.
-
Product Collection : Cool the reactor effluent to condense the liquid products (nicotinonitrile, unreacted 3-picoline, water, and byproducts). Gaseous byproducts (CO, CO₂) are vented or trapped.
-
Purification : Separate the organic layer from the aqueous layer. The crude nicotinonitrile can be purified by fractional distillation under reduced pressure.
Troubleshooting Guide: Ammoxidation
Q1: My conversion of 3-picoline is high, but the selectivity for nicotinonitrile is low. What are the likely causes and solutions?
Low selectivity is typically due to over-oxidation of the methyl group to carbon oxides (CO, CO₂) or hydrolysis of the newly formed nitrile group.[1][5]
-
Cause 1: Reaction Temperature is Too High. Excessive temperature provides enough energy to break the pyridine ring or completely oxidize the methyl group.
-
Solution: Systematically decrease the reaction temperature in 10-15 °C increments. While this may slightly lower the conversion rate, it will likely improve selectivity significantly.
-
-
Cause 2: Incorrect Reactant Stoichiometry. An excess of oxygen can lead to complete combustion. Conversely, insufficient ammonia can slow the rate of nitrile formation, allowing more time for oxidation side reactions.
-
Solution: Optimize the molar ratio of reactants. Start by slightly increasing the ammonia feed relative to the oxygen feed. Refer to the parameter table below for typical ranges.
-
-
Cause 3: Catalyst Acidity. Strong acid sites on the catalyst support can strongly adsorb the pyridine nitrogen of nicotinonitrile, leading to hydrolysis side reactions.[5]
-
Solution: Modify the catalyst to reduce strong acid sites. This can sometimes be achieved by treating the catalyst support or by adding basic promoters.
-
Q2: The catalyst activity is decreasing over time. What is causing this deactivation and how can it be prevented or reversed?
Catalyst deactivation is a common issue in continuous processes.
-
Cause 1: Coke Formation. At high temperatures, organic molecules can decompose and deposit carbonaceous material (coke) on the catalyst surface, blocking active sites.
-
Solution: Introduce a controlled amount of steam to the feed, which can help gasify coke deposits. Periodically, the catalyst may need to be regenerated by carefully burning off the coke in a controlled stream of air at elevated temperatures.
-
-
Cause 2: Sintering of the Active Phase. Prolonged operation at high temperatures can cause the small, highly dispersed particles of the active metal oxide (e.g., V₂O₅) to agglomerate into larger, less active particles.
-
Solution: This is often irreversible. Prevention is key by operating at the lowest effective temperature. Using a thermally stable support like anatase TiO₂ can also mitigate this issue.[5]
-
-
Cause 3: Poisoning. Impurities in the feedstock (e.g., sulfur compounds) can irreversibly bind to and poison the catalyst.
-
Solution: Ensure high purity of all reactants. Use appropriate purification columns for feedstocks if necessary.
-
Data Presentation: Ammoxidation Catalyst Systems & Parameters
| Catalyst System | Support | Typical Temperature (°C) | 3-Picoline Conversion (%) | Nicotinonitrile Selectivity (%) | Reference |
| V₂O₅ | - | 365-458 | ~89 | ~34-83 | [3][6] |
| V₂O₅-MoO₃ | γ-Al₂O₃ | 350-450 | >90 | >85 | [6] |
| V₂O₅/TiO₂ | Anatase | 340-400 | ~98 | ~95 | [5] |
| V₂O₅/ZrO₂ | Zirconia | 350-420 | >95 | >90 | [7] |
Note: Performance is highly dependent on catalyst preparation, loading, and specific reaction conditions.
Section 2: Dehydration of Nicotinamide
For laboratory-scale synthesis, the dehydration of nicotinamide is a straightforward and reliable method. The reaction typically employs a strong dehydrating agent, with phosphorus pentoxide (P₂O₅) being the most common.[8][9]
C₆H₆N₂O --(P₂O₅, Δ)--> C₆H₄N₂ + H₂O
Experimental Protocol: Dehydration with Phosphorus Pentoxide
This protocol is adapted from the procedure published in Organic Syntheses.[9]
-
Reactant Preparation : In a dry round-bottomed flask, place powdered nicotinamide (1.0 equivalent) and phosphorus pentoxide (approx. 0.85 equivalents). Stopper the flask and shake vigorously to create a well-mixed, fine powder.
-
Apparatus Setup : Assemble a distillation apparatus. Connect the flask to a short path distillation head or a wide-bore tube leading to an air condenser. The receiving flask should be cooled in an ice-water bath to solidify the product as it distills.
-
Reaction and Distillation : Connect the apparatus to a vacuum pump and reduce the pressure to 15-20 mmHg.[9] Begin heating the mixture with a heating mantle or a flame. The mixture will melt and begin to bubble as the dehydration reaction proceeds and the nicotinonitrile product distills over.
-
Product Collection : Heat the mixture vigorously until no more product distills over or the residue begins to foam excessively (typically 15-20 minutes).[9]
-
Workup and Purification :
-
Allow the apparatus to cool completely.
-
Rinse the condenser and receiving flask with a suitable solvent (ether or acetone) to dissolve the solidified product.[9]
-
The resulting solution can be filtered to remove any solid impurities.
-
The solvent is removed by rotary evaporation.
-
The crude nicotinonitrile can be further purified by vacuum distillation or recrystallization from a suitable solvent.
-
Troubleshooting Guide: Dehydration of Nicotinamide
Q1: The reaction is very slow or seems incomplete, resulting in low yield. How can I drive it to completion?
-
Cause 1: Insufficient Mixing. Poor contact between the solid nicotinamide and P₂O₅ will result in an incomplete reaction.
-
Solution: Ensure the reactants are finely powdered and thoroughly mixed before heating. Vigorous shaking of the flask is crucial.[9]
-
-
Cause 2: Inadequate Heating. The reaction requires a significant energy input to initiate and sustain the dehydration and distillation.
-
Solution: Heat the flask strongly and evenly. Using a high-temperature heating mantle or a carefully applied flame is necessary. The goal is to melt the mixture and distill the product rapidly.[9]
-
-
Cause 3: "Wet" Reagents or Glassware. Phosphorus pentoxide is a powerful desiccant and will be consumed by any ambient moisture, reducing its effectiveness for the reaction.
-
Solution: Use a new bottle of P₂O₅. Ensure all glassware is thoroughly oven-dried or flame-dried before use. Perform the setup under a dry atmosphere if possible.
-
Q2: The residue in the reaction flask is a hard, glassy solid that is very difficult to remove. What is the best way to clean the flask?
-
Cause: The byproduct of the reaction is a mixture of polyphosphoric acids, which can be very viscous and adherent upon cooling.[10]
-
Solution: After the flask has cooled to room temperature, very carefully and slowly add water to the residue in a fume hood. The polyphosphoric acids will hydrolyze exothermically to phosphoric acid, which is water-soluble. Let the flask stand overnight, then wash thoroughly with water.[9]
Q3: My product "oiled out" or failed to crystallize during recrystallization. What should I do?
-
Cause 1: Too Much Solvent. The product is too dilute to reach its saturation point upon cooling.
-
Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool slowly again.
-
-
Cause 2: Impurities Present. Impurities can inhibit the formation of a crystal lattice.
-
Solution: If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If this fails, the product may require purification by another method, such as column chromatography or vacuum distillation, before attempting recrystallization again.
-
Visualization: Dehydration Workflow
Caption: Workflow for nicotinonitrile synthesis via dehydration.
Section 3: Cyanation of 3-Halopyridines (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classic method for synthesizing aryl nitriles by reacting an aryl halide with a cyanide source, typically copper(I) cyanide (CuCN).[11][12] While modern palladium-catalyzed methods exist, the copper-mediated route remains relevant, especially for certain substrates.
BrC₅H₄N + CuCN --(Solvent, Δ)--> NCC₅H₄N + CuBr
Experimental Protocol: Cyanation of 3-Bromopyridine
-
Reactant Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromopyridine (1.0 eq.) and copper(I) cyanide (1.1-1.5 eq.).
-
Solvent Addition : Add a high-boiling polar aprotic solvent, such as DMF or N-methyl-2-pyrrolidone (NMP).[13]
-
Inert Atmosphere : Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Reaction : Heat the reaction mixture to reflux (typically 150-200 °C) with vigorous stirring.[13]
-
Monitoring : Monitor the reaction progress by TLC or GC-MS. These reactions can be slow, sometimes requiring 12-24 hours.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by pouring it into an aqueous solution of a complexing agent for copper, such as aqueous ammonia or a ferric chloride/HCl solution. This step is crucial to break up the copper-product complexes and facilitate extraction.
-
Extract the aqueous phase multiple times with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification : The crude product is often contaminated with starting material and copper salts. Purification is typically achieved by column chromatography on silica gel or vacuum distillation.
Troubleshooting Guide: Cyanation
Q1: My cyanation reaction is stalled or shows very low conversion, even after prolonged heating.
-
Cause 1: Inactive Copper(I) Cyanide. CuCN is susceptible to oxidation. Old or improperly stored reagent may have a layer of inactive copper(II) oxides on its surface.
-
Solution: Use freshly purchased, high-purity CuCN. If in doubt, the reagent can be purified by literature methods before use.
-
-
Cause 2: Insufficient Temperature. The traditional Rosenmund-von Braun reaction requires high temperatures to proceed at a reasonable rate.[14]
-
Solution: Ensure your solvent is refluxing vigorously. If using DMF (b.p. 153 °C), consider switching to a higher-boiling solvent like NMP (b.p. 202 °C), but be mindful of potential substrate decomposition.
-
-
Cause 3: Catalyst Poisoning (for Pd-catalyzed variants). If using a palladium-catalyzed cyanation, excess cyanide ions can poison the palladium catalyst.[15]
Q2: The workup is difficult, and I'm getting low recovery of my product from the extraction.
-
Cause: Nicotinonitrile can form stable complexes with copper salts, preventing it from being efficiently extracted into the organic phase.[13] The use of high-boiling solvents like DMF can also complicate extractions due to their miscibility with water.
-
Solution:
-
Quenching: The most critical step is the quench. A common procedure is to pour the reaction mixture into a stirred, aqueous solution of ferric chloride and hydrochloric acid. The iron salts help break down the copper complexes. Another effective method is to quench with a concentrated aqueous ammonia solution.
-
Extraction: Use a larger volume of extraction solvent. If using DMF, add a significant amount of brine (saturated NaCl solution) to the aqueous layer to "salt out" the organic product and reduce the miscibility of the DMF. Perform multiple extractions (4-5 times) to ensure complete recovery.
-
Visualization: General Troubleshooting Flowchart
Caption: A general troubleshooting flowchart for low yield.
References
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications | MDPI [mdpi.com]
- 2. Ammoxidation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. CN104961678A - Production process of 3-cyanopyridine - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ammoxidation of 3-Picoline to Nicotinonitrile over Highly Dispersed V2O5/ZrO2 Catalysts† - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. synarchive.com [synarchive.com]
- 12. Rosenmund-von Braun Synthesis [drugfuture.com]
- 13. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS 3335-46-4)
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pharmaceutical intermediate. The high purity of this compound is paramount for its successful use in the synthesis of therapeutic agents, including novel antitumor and anti-inflammatory drugs.[1] This document provides in-depth troubleshooting advice and validated protocols to help you identify and remove common impurities encountered during its synthesis and work-up.
Section 1: Frequently Asked Questions (FAQs) about Impurities
This section addresses common questions regarding the identification and nature of impurities associated with this compound.
Q1: What are the most likely impurities I might encounter after synthesizing this compound?
The impurity profile of your crude product is highly dependent on the specific synthetic route employed. However, based on the general chemistry of functionalized pyridine synthesis, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: The most straightforward impurities to identify, originating from an incomplete reaction.
-
Regioisomers: Depending on the cyclization strategy, isomers with the trifluoromethyl or cyano group at different positions on the pyridine ring can form. These are often the most challenging impurities to remove due to their similar physical properties.[2]
-
By-products from Side Reactions: In syntheses involving phosphorus oxychloride for chlorination of dihydroxy-pyridines, over-chlorination can lead to undesired chlorinated by-products.[3]
-
Hydrolysis Products: The nitrile (-CN) group can be sensitive to strongly acidic or basic conditions during reaction work-up, potentially hydrolyzing to a primary amide (-CONH₂) or a carboxylic acid (-COOH).
-
Solvent-Derived Impurities: High-temperature reactions in solvents like DMF can sometimes lead to by-products formed from solvent degradation.[4]
-
Residual Catalysts or Reagents: Trace amounts of metal catalysts (e.g., Palladium, Rhodium, Cobalt) or coupling reagents may persist in the crude product.[2][5]
Q2: My ¹H NMR spectrum shows several unexpected small peaks. How can I begin to identify the impurities?
A systematic approach is key:
-
Confirm Your Product: First, ensure the major peaks correspond to the expected structure of this compound. The dihydroxy form exists in tautomeric equilibrium with its pyridone forms, which can complicate the spectrum. Running the NMR in a different solvent (e.g., DMSO-d₆ vs. CDCl₃) can sometimes clarify tautomeric or exchangeable protons.
-
Check for Starting Materials: Compare the unknown peaks with the NMR spectra of your starting materials.
-
Utilize ¹⁹F NMR: This is a powerful and often underutilized technique for this specific molecule. A pure sample of your target compound should show a clean singlet for the -CF₃ group. The presence of multiple signals in the ¹⁹F NMR spectrum is a strong indicator of trifluoromethyl-containing impurities, such as regioisomers.[5]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is invaluable. It can separate the impurities from your main product and provide their molecular weights, offering crucial clues to their identities.
-
Spiking Experiments: If you have a suspected impurity standard, you can "spike" your NMR sample with a small amount of it. An increase in the intensity of a specific peak confirms the identity of that impurity.
Q3: The crude product is a dark, tarry solid instead of the expected off-white powder. What is the likely cause?
Dark coloration or tar formation is typically due to the formation of high-molecular-weight, polymeric by-products. This can be caused by:
-
Excessive Heat: Running the reaction at too high a temperature or for an extended period can promote polymerization or degradation pathways.
-
Air (Oxygen) Sensitivity: Some reaction intermediates may be sensitive to oxidation. Ensuring all reaction steps are performed under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of colored, oxidized impurities.[6]
-
Residual Metal Catalysts: Trace metals can sometimes catalyze decomposition or polymerization, especially during purification steps like distillation or high-temperature recrystallization.
Q4: Why is my product's melting point significantly lower and broader than the literature value?
This is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, which requires less energy (a lower temperature) to break down. A broad melting range (e.g., 150-160°C instead of 162-164°C) indicates the presence of multiple components melting over a range of temperatures. According to the principles of freezing point depression, even small amounts of soluble impurities can cause a noticeable change in melting point.[7]
Section 2: Troubleshooting Common Purification Procedures
This section provides solutions to specific problems encountered during the purification of this compound.
Troubleshooting Recrystallization
Q1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the dissolved compound comes out of solution as a liquid phase rather than a solid crystal lattice. This usually happens when the solution becomes supersaturated at a temperature above the compound's melting point or when the solvent is too effective.
Possible Causes & Solutions:
| Cause | Solution |
| Solvent is too "good" or polar. | Select a less polar solvent or use a two-solvent system. Dissolve the compound in a minimum of a "good" solvent (e.g., ethanol) and add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.[8] |
| Cooling is too rapid. | Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling promotes the formation of larger, purer crystals. |
| Presence of insoluble, oily impurities. | Attempt to remove the impurity first using a different method. A quick filtration of the hot solution can sometimes remove particulate impurities that may be acting as nucleation sites for oiling. Alternatively, an initial wash of the crude solid with a solvent that dissolves the impurity but not the product (e.g., hexane) can be effective. |
Q2: Recrystallization successfully removed some impurities, but one closely related impurity remains. What are my next steps?
When a single recrystallization is insufficient, especially for impurities with very similar solubility profiles (like regioisomers), you have several options:
-
Repeat the Recrystallization: A second or even third recrystallization can sometimes be sufficient to achieve the desired purity, although this may come at the cost of yield.
-
Change the Solvent System: An impurity that co-crystallizes in one solvent may be more soluble in another. Experiment with different solvents or solvent pairs.
-
Switch to Column Chromatography: This is often the most effective method for separating closely related compounds. See the chromatography section below for guidance.
-
Utilize a Phase Transformation: In some cases, converting the compound to a different solid form (e.g., a salt or a solvate) can alter the crystal lattice and reject the impurity upon crystallization. The original form can then be regenerated.[7]
Troubleshooting Column Chromatography
Q1: My compound is streaking badly on the silica gel TLC plate and the column, leading to poor separation.
Streaking is a common problem with polar, acidic, or basic compounds on silica gel. The dihydroxy-nicotinonitrile structure has acidic protons on the hydroxyl groups (or the corresponding pyridone tautomer), which can interact strongly with the slightly acidic silica gel.
Solutions:
-
Modify the Eluent: Add a small amount (0.5-1%) of a polar, acidic modifier to the mobile phase. Acetic acid is a common choice. This protonates the compound, reducing its interaction with the silica surface and resulting in sharper bands.
-
Use a Different Stationary Phase: If modifying the eluent doesn't work, consider using a less acidic stationary phase like neutral alumina. Alternatively, reverse-phase chromatography (using a C18 column) with a mobile phase like acetonitrile/water may provide better results.[9]
Troubleshooting Acid-Base Extraction
Q1: An intractable emulsion formed when I tried to extract my product from an organic layer into an aqueous base.
Emulsions are common when dealing with complex mixtures. They are stabilized by compounds that act as surfactants at the interface between the two immiscible layers.
Solutions to Break Emulsions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and helping to force the separation of the layers.
-
Gentle Stirring: Instead of vigorous shaking in the separatory funnel, use gentle, repeated inversions to mix the layers.
-
Filtration: Sometimes, passing the entire emulsified mixture through a pad of Celite or glass wool can help break up the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Section 3: Standard Operating Procedures (SOPs) for Purification
These protocols provide detailed, step-by-step instructions for the purification and analysis of this compound.
SOP 1: Purity Assessment by Reverse-Phase HPLC
This method is suitable for determining the purity of the crude product and tracking the progress of purification.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks.
SOP 2: Purification by Recrystallization (Two-Solvent Method)
This is the preferred method for removing impurities with significantly different solubility profiles.
-
Solvent Selection: A good solvent pair for this compound is Ethanol ("good" solvent) and Water ("poor" solvent). Ethyl acetate/Hexane is another option to explore.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-Solvent: While the solution is still hot and stirring, add deionized water dropwise until the solution remains persistently cloudy.
-
Clarification: Add 1-2 drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold 50:50 ethanol/water mixture, followed by a wash with cold water to remove residual ethanol.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
SOP 3: Purification by Silica Gel Column Chromatography
This method is effective for removing closely related impurities like regioisomers.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good starting point for pyridine derivatives is a mixture of Hexane and Ethyl Acetate.[5][6] Add 0.5% acetic acid to the eluent if streaking is observed. Aim for an Rf value of ~0.3 for the target compound.
-
Column Packing: Pack a glass column with silica gel (200-300 mesh) as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Run the column by passing the eluent through, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Section 4: Visual Workflows
Diagram 1: General Purification Workflow
This diagram outlines the logical steps for purifying the crude product.
References
- 1. nbinno.com [nbinno.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. DSpace [cora.ucc.ie]
- 8. benchchem.com [benchchem.com]
- 9. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Fluorinated Heterocycles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into heterocyclic scaffolds. The unique properties conferred by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered pKa—make fluorinated heterocycles highly valuable in medicinal chemistry.[1][2][3] However, their synthesis is fraught with challenges, from achieving regioselectivity to ensuring product stability.[1][4]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common issues encountered in the lab.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter.
Q1: Why is the site-selective introduction of fluorine into heterocyclic frameworks so challenging?
The synthesis of fluorinated organic compounds has historically faced significant hurdles due to the high electronegativity of fluorine and the extreme reactivity of molecular fluorine (F₂).[5] For heterocyclic compounds, these challenges are magnified. Heterocyclic moieties can be unreactive compared to standard aromatic compounds, and they present unique difficulties in achieving site-selectivity, often leading to mixtures of isomers.[5][6] The choice of fluorinating agent and reaction conditions must be carefully tailored to the specific electronic and steric properties of the heterocyclic substrate to control the reaction outcome.[6]
Q2: My heterocycle is electron-deficient, which should be ideal for nucleophilic aromatic substitution (SₙAr). Why is the reaction yield still low?
While electron-deficient heterocycles are necessary for nucleophilic fluorination, low yields can still occur. A primary reason is the reversibility of the initial fluoride attack. The formation of the Meisenheimer intermediate is often the rate-determining step, and the subsequent elimination of the leaving group must be faster than the reverse reaction (elimination of the fluoride ion). If the fluoride ion is a better leaving group than the one it is replacing, the equilibrium will favor the starting material.[6] To overcome this, ensure rigorously anhydrous conditions, as water can protonate the fluoride source, and consider using fluoride sources with non-coordinating counter-ions to enhance nucleophilicity.
Q3: I am using Selectfluor® for an electrophilic fluorination, but the reaction is not working or is giving poor results. What are the common pitfalls?
Selectfluor® is a versatile and widely used electrophilic fluorinating agent, but its reactivity is highly dependent on the reaction conditions.[6] Common issues include:
-
Inappropriate Solvent System: The reaction media is critical. For some substrates, such as 2-aminopyridines, co-solvents like water and chloroform have proven effective.[6] For other reactions, anhydrous, non-nucleophilic solvents like acetonitrile are required to prevent side reactions.[6]
-
Absence of a Necessary Base or Acid: The reaction may require a base or an acid catalyst to proceed efficiently. For example, the fluorination of indoles can be improved by using a mild base like Li₂CO₃ at low temperatures to prevent the formation of dimeric byproducts.[6]
-
Reagent Degradation: Ensure the Selectfluor® has been stored correctly in a cool, dry place and has not degraded.
-
Substrate Reactivity: The heterocycle may be too deactivated for fluorination under the chosen conditions. In such cases, screening different solvents or additives is necessary.
Q4: What are the primary safety concerns when working with fluorinating reagents?
Fluorinating agents present a range of hazards, and strict safety protocols are essential.[7] Key concerns include:
-
High Reactivity: Many fluorinating agents, such as DAST (diethylaminosulfur trifluoride), are highly reactive and can react explosively with water or other common lab chemicals.[7][8] Some electrophilic reagents like Selectfluor® can react exothermically with solvents like DMF or DMSO.[6]
-
Toxicity and Corrosiveness: Many reagents and byproducts, like hydrogen fluoride (HF), are toxic and highly corrosive.[9] Skin contact with HF can cause severe burns that penetrate deep into tissues.[9]
-
Proper Personal Protective Equipment (PPE): Always use chemical splash goggles (a face shield is recommended for splash risks), a flame-resistant lab coat, and appropriate gloves (e.g., neoprene). Check with the glove manufacturer for specific chemical compatibility.[8][10]
-
Emergency Preparedness: An emergency plan must be in place. Ensure access to an eyewash station, a safety shower, and a spill kit. For work involving HF-generating compounds, calcium gluconate gel must be readily available as a first-aid antidote for skin exposure.[8][9]
Part 2: Troubleshooting Guides
These guides provide structured approaches to solving specific experimental problems.
Guide 1: Low Reaction Yield or No Conversion
Problem: The reaction shows little to no conversion of the starting material to the desired fluorinated heterocycle.
Potential Causes:
-
Inactive Fluorinating Agent: The reagent may have degraded due to improper storage or handling, particularly if it is moisture-sensitive.[6]
-
Presence of Moisture: Trace amounts of water can quench moisture-sensitive reagents or react with fluoride sources, reducing their efficacy.[6]
-
Sub-optimal Reaction Temperature: The reaction may require a higher temperature to overcome the activation energy, or conversely, a lower temperature to prevent decomposition of a sensitive substrate.[6]
-
Incorrect Solvent: The solvent may not be suitable for the reaction, leading to poor solubility of reagents or unwanted side reactions. Some electrophilic reagents can react violently with certain solvents.[6]
-
Incompatible Functional Groups: The substrate may contain functional groups that interfere with the reaction or are unstable under the reaction conditions.
Diagnostic Workflow for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Actionable Solutions & Protocols
-
Reagent Verification: If reagent degradation is suspected, perform a control reaction with a substrate known to work. For moisture-sensitive reagents, handle them in a glovebox or under an inert atmosphere.[6] Consider less hygroscopic alternatives where available.[6]
-
Ensure Anhydrous Conditions: Dry solvents rigorously before use. Techniques include distillation from a suitable drying agent or passing the solvent through a column of activated alumina.
-
Temperature Screening: Conduct small-scale parallel reactions at different temperatures (e.g., 0 °C, room temperature, 50 °C, 80 °C) to find the optimal condition. Monitor by TLC or LC-MS.[6]
-
Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is often a good starting point for electrophilic fluorinations.[6] For some nucleophilic reactions, polar aprotic solvents are effective, but compatibility must be verified.
Guide 2: Poor Regioselectivity & Formation of Multiple Products
Problem: The reaction produces a mixture of constitutional isomers or other unexpected byproducts, complicating purification and reducing the yield of the desired product.
Potential Causes:
-
Multiple Reactive Sites: Many heterocyles possess several C-H or C-X bonds that can be fluorinated, leading to isomer mixtures.[6] The inherent electronic and steric properties of the substrate dictate the reactivity of each site.[6][11]
-
Incorrect Fluorinating Reagent: Different fluorinating agents exhibit different selectivities. A reagent that is too reactive may not discriminate between similar sites.
-
Substrate Decomposition: Harsh reaction conditions (high temperature, strong acid/base) can cause sensitive heterocycles to decompose, polymerize, or rearrange.[6]
-
Radical Pathways: Some fluorination reactions can proceed through radical mechanisms, which are often less selective than ionic pathways.
Actionable Solutions
-
Exploit Directing Groups: Use existing functional groups on the heterocycle to direct fluorination to a specific position. For example, a benzyloxy group on a pyridine ring can direct fluorination to the adjacent position.[6] C-H activation strategies often rely on a directing group to achieve high regioselectivity.[6]
-
Screen Fluorinating Agents: The choice of reagent is crucial. A less reactive or more sterically hindered agent may provide higher selectivity. See the table below for a comparison.
-
Employ Milder Conditions: For sensitive substrates, use neutral fluorination methods or run the reaction at a lower temperature. The use of a mild base like Li₂CO₃ has been shown to prevent byproduct formation in the fluorination of indoles.[6]
Table 1: Comparison of Common Electrophilic Fluorinating Agents
| Reagent Name | Common Abbreviation | Structure | Key Characteristics & Applications |
| Selectfluor® | F-TEDA-BF₄ | 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Highly versatile, relatively safe to handle, widely used for fluorinating electron-rich arenes, heterocycles, and enolates.[6][12] |
| N-Fluorobenzenesulfonimide | NFSI | More reactive than Selectfluor®. Effective for fluorinating carbanions, enolates, and some neutral organic molecules.[12] | |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another powerful N-F reagent, often used for the fluorination of organometallic reagents.[12] |
Guide 3: Product Decomposition or Instability
Problem: The desired fluorinated product is observed by in-process analytics (e.g., LC-MS) but decomposes or is lost during aqueous work-up or chromatographic purification.
Potential Causes:
-
Hydrolytic Instability: The newly introduced C-F bond may be labile, especially if it is adjacent to a heteroatom or an electron-withdrawing group, making it susceptible to hydrolysis under acidic or basic conditions.[13]
-
Fluoride Displacement: Residual nucleophiles in the reaction mixture (e.g., water, amines) can displace the fluorine atom during work-up.[6]
-
Reactive Intermediates: In some cases, metabolism or chemical instability can lead to the elimination of fluoride, forming reactive Michael acceptors or other toxic metabolites.[13]
-
Instability on Silica Gel: The acidic nature of standard silica gel can cause decomposition of sensitive fluorinated heterocycles.
Workflow for Managing Product Instability
Caption: Workflow for handling unstable fluorinated products.
Actionable Solutions & Protocols
-
Use Milder Work-up Conditions: Quench the reaction carefully at low temperature. Avoid acidic or basic aqueous washes if the product is suspected to be labile. Use a simple wash with saturated, neutral brine.
-
Modify Purification Strategy:
-
Pass the crude product through a short plug of neutral or deactivated silica gel instead of running a full column.
-
Consider alternative stationary phases like neutral alumina or reverse-phase silica (C18).
-
If possible, purify by crystallization or distillation to avoid chromatography altogether.
-
-
Experimental Protocol: Safe Quenching for DAST Reactions
-
Preparation: Ensure the reaction is complete by TLC or LC-MS. Cool the reaction mixture to 0 °C in an ice-water bath. Prepare a separate flask with a chilled quench solution of saturated aqueous sodium bicarbonate (NaHCO₃) or ice.[8]
-
Quenching: Slowly and carefully add the reaction mixture to the chilled NaHCO₃ solution with vigorous stirring. Caution: This process is exothermic and releases gas. Perform in a well-ventilated fume hood and control the rate of addition.[8]
-
Work-up: Continue stirring until gas evolution ceases. Separate the organic and aqueous layers. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to recover all product. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.[8]
-
Part 3: Safety & Handling Protocols
Safe handling is paramount in fluorination chemistry. Always consult the Safety Data Sheet (SDS) for each reagent before use.
General Safety Precautions
-
Engineering Controls: Always work in a properly functioning chemical fume hood. For highly hazardous gases like elemental fluorine, a specialized gas handling cabinet is required.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemically resistant gloves.[8][14]
-
Material Compatibility: Use equipment made of compatible materials. For example, HF and reactive fluorides can etch glass; use plastic (e.g., FEP, PFA) or passivated metal equipment where necessary.[9]
-
Emergency Response: Know the location and operation of safety showers and eyewash stations. Have appropriate spill kits and first aid supplies (e.g., calcium gluconate gel) immediately accessible.[9][14]
Emergency Procedures: Spills and Exposure
Caption: Emergency response decision-making for spills and exposures.
Waste Disposal
Proper disposal of fluorinated waste is critical.[8]
-
Quenching: Never dispose of active fluorinating agents directly. Quench residual reagents slowly and carefully as described in the protocol above.
-
Segregation: Keep fluorinated waste separate from other waste streams.
-
Labeling: Clearly label all waste containers with their full chemical contents and associated hazards.
-
Institutional Guidelines: Follow all institutional and local regulations for hazardous waste disposal.[8]
References
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. zjwintime.com [zjwintime.com]
Technical Support Center: Enhancing the Reactivity of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Welcome to the technical support guide for 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (CAS: 3335-46-4). This document is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this versatile building block in their synthetic campaigns. We will explore its inherent chemical characteristics, address common reactivity challenges, and provide validated protocols to enhance its utility.
The unique structure of this molecule—a pyridine core bearing two hydroxyl groups, a nitrile, and a potent electron-withdrawing trifluoromethyl group—makes it a valuable intermediate for pharmaceuticals and agrochemicals.[1][2] However, this same combination of functional groups presents specific challenges that can stall synthetic progress. This guide provides expert insights and actionable solutions to overcome these hurdles.
Section 1: Frequently Asked Questions (FAQs): Understanding the Core Chemistry
This section addresses fundamental questions regarding the structure and electronic properties of this compound, which are crucial for predicting its behavior and designing successful reactions.
Q1: What is the dominant tautomeric form of this compound in solution, and how does it influence its reactivity?
A: While named as a dihydroxy-pyridine, this compound predominantly exists in its more stable pyridone tautomeric form, specifically as 3-cyano-4-(trifluoromethyl)pyridine-2,6(1H,3H)-dione. This is a critical consideration. The pyridone form is significantly less aromatic than the dihydroxy form. This tautomerism impacts reactivity in two key ways:
-
Nucleophilicity: The exocyclic oxygen atoms of the pyridone form are the primary sites for O-alkylation and O-acylation, while the ring nitrogen can also act as a nucleophile.
-
Ring Reactivity: The reduced aromaticity and the presence of the electron-withdrawing CF3 group make the ring highly resistant to classical electrophilic aromatic substitution.
Q2: How does the trifluoromethyl (CF3) group affect the reactivity of the pyridine ring?
A: The trifluoromethyl group is a powerful electron-withdrawing group that acts primarily through a strong negative inductive effect (-I).[3] This has several consequences:
-
Deactivation: It significantly decreases the electron density of the pyridine ring, making it highly "electron-deficient." This deactivation renders electrophilic substitution reactions, such as nitration or halogenation, extremely difficult.[3]
-
Increased Acidity: The CF3 group increases the acidity of the N-H protons in the pyridone tautomer, making deprotonation with moderate bases more feasible.
-
Activation for Nucleophilic Aromatic Substitution (NAS): While the ring is deactivated for electrophilic attack, the CF3 group activates it for nucleophilic attack. However, for NAS to occur, a good leaving group must be present on the ring. The native hydroxyl groups are exceptionally poor leaving groups.
Q3: What are the primary reactive sites on the molecule for derivatization?
A: There are three primary zones of reactivity that can be targeted, depending on the desired transformation:
-
The Pyridone Oxygens (O-Nucleophiles): After deprotonation with a suitable base, the resulting oxygen anions are potent nucleophiles for reactions with electrophiles like alkyl halides or acyl chlorides.
-
The Ring Nitrogen (N-Nucleophile): The ring nitrogen can also be alkylated, although this is often competitive with O-alkylation and can be controlled by reaction conditions.
-
The C2 and C6 Positions (Ring Carbons): These positions are the primary targets for introducing new carbon-carbon or carbon-heteroatom bonds. However, direct functionalization is not feasible. The hydroxyl groups at these positions must first be converted into better leaving groups (e.g., chlorides, triflates).
Q4: What are the recommended solvents for reactions involving this compound?
A: Due to its polar nature and potential for hydrogen bonding, this compound generally exhibits poor solubility in non-polar solvents like hexanes or toluene. For most transformations, polar aprotic solvents are recommended.
| Solvent Class | Recommended Solvents | Typical Applications |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile | O-Alkylations, Nucleophilic Substitutions |
| Ethers | THF, Dioxane | Reactions involving organometallics (after salt formation) |
| Chlorinated | Dichloromethane (DCM) | Reactions where the starting material is converted to a more soluble intermediate |
Section 2: Troubleshooting Guide: Overcoming Common Experimental Issues
This section is formatted to directly address specific problems you may encounter during your experiments, providing causal explanations and validated solutions.
Issue 1: Failure to Achieve O-Alkylation or O-Acylation
-
Question: "My O-alkylation reaction with an alkyl halide (e.g., methyl iodide) and a weak base like triethylamine is not proceeding. What is the underlying issue?"
-
Expert Analysis & Solution: The hydroxyl protons of the pyridone tautomer are acidic, but they are not acidic enough to be fully deprotonated by weak amine bases. Furthermore, the resulting pyridone oxygen is only a modest nucleophile in its neutral state. To enhance reactivity, you must generate the more potent oxygen nucleophile by using a stronger base capable of irreversible deprotonation.
Recommended Action: Employ a strong base to form the alkoxide/phenoxide in situ before adding the electrophile.
-
For high reactivity: Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent such as DMF or THF.
-
For moderate reactivity/sensitive substrates: Use a carbonate base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in DMF or acetonitrile, which often requires heating.
See Protocol 1 for a detailed experimental procedure.
-
Issue 2: Inability to Perform Cross-Coupling or Nucleophilic Substitution on the Pyridine Ring
-
Question: "I am attempting a Suzuki or Buchwald-Hartwig cross-coupling reaction to functionalize the C2 or C6 positions, but my reaction is unsuccessful. How can I activate these positions?"
-
Expert Analysis & Solution: This is a classic leaving group problem. A hydroxyl group (-OH) is one of the worst leaving groups in organic chemistry because its conjugate acid (water) is not sufficiently acidic to stabilize the departure of hydroxide (HO-), a very strong base. To make the C2 and C6 positions reactive toward either cross-coupling catalysts or nucleophiles, the hydroxyl groups must be converted into excellent leaving groups.
Recommended Action: Choose one of two highly effective activation strategies based on your desired follow-up reaction.
-
For Nucleophilic Aromatic Substitution (NAS): Convert the hydroxyl groups to chloro groups using a dehydrating chlorinating agent. The resulting 2,6-dichloro-4-(trifluoromethyl)nicotinonitrile is highly activated towards NAS with amines, thiols, and other nucleophiles. The standard reagent for this is phosphorus oxychloride (POCl3). See Protocol 2 .
-
For Palladium-Catalyzed Cross-Coupling: Convert the hydroxyl groups to trifluoromethanesulfonate (triflate, -OTf) groups. Triflates are among the best leaving groups and are ideal for a wide range of cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.). This is achieved using triflic anhydride (Tf2O) in the presence of a non-nucleophilic base. See Protocol 3 .
-
Issue 3: Unwanted Hydrolysis of the Nitrile Group
-
Question: "I am observing the formation of a carboxylic acid or amide byproduct, indicating my nitrile group is reacting under my experimental conditions. How can I prevent this?"
-
Expert Analysis & Solution: The nitrile group is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures. If your primary goal is to modify the hydroxyl groups or the ring, you must select conditions that are compatible with the nitrile.
Recommended Action:
-
Avoid Harsh pH: When possible, avoid using strong aqueous acids (e.g., concentrated HCl) or bases (e.g., NaOH) with prolonged heating.
-
Temperature Control: For base-mediated reactions, conduct them at the lowest temperature necessary for a reasonable reaction rate.
-
Strategic Synthesis: If harsh conditions are unavoidable for a desired ring functionalization, consider performing that step first. The resulting intermediate may be more stable or offer alternative pathways for subsequent modifications.
-
Section 3: Visualization of Reactivity Enhancement Pathways
The following diagrams illustrate the strategic decisions and workflows for activating and functionalizing this compound.
Caption: Key strategies for activating the starting material.
Caption: Troubleshooting decision tree for experimental design.
Section 4: Validated Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Base-Mediated O-Alkylation
This protocol describes the formation of ether derivatives by activating the hydroxyl groups via deprotonation.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (or THF) to create a 0.1–0.5 M solution. Stir to dissolve/suspend the solid.
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add the selected base portion-wise over 10-15 minutes.
-
Option A (High Reactivity): Sodium hydride (NaH, 60% dispersion in mineral oil), 2.2 equivalents.
-
Option B (Moderate Reactivity): Anhydrous potassium carbonate (K2CO3), 3.0 equivalents.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes (for NaH) or warm to room temperature and stir for 1 hour (for K2CO3). Hydrogen gas evolution will be observed with NaH.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., methyl iodide, benzyl bromide) (2.2–2.5 eq) via syringe while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish with K2CO3, it may be heated to 50–70 °C.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conversion to 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile
This protocol converts the hydroxyl groups to chlorides, activating the ring for nucleophilic aromatic substitution.
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), add this compound (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl3) (5.0–10.0 eq) to the flask. A catalytic amount of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) or DMF can accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 105–110 °C) and maintain for 4–12 hours. The reaction should become a homogeneous solution. Monitor by TLC (quenching an aliquot with methanol before spotting).
-
Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a large beaker (this is a highly exothermic and gas-evolving quench).
-
Extraction: Once the ice has melted, extract the aqueous mixture with dichloromethane or ethyl acetate (3x).
-
Washing: Combine the organic layers and carefully wash with saturated aqueous sodium bicarbonate solution (to neutralize residual acid), then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography.
Protocol 3: Conversion to the 2,6-Bis(triflate) Derivative
This protocol converts the hydroxyl groups to triflates, activating the ring for palladium-catalyzed cross-coupling reactions.
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add a non-nucleophilic base, such as pyridine or 2,6-lutidine (2.5 eq).
-
Triflating Agent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf2O) (2.3 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -60 °C.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction at 0 °C by adding cold saturated aqueous sodium bicarbonate solution. Separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with cold brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature.
-
Purification: The crude triflate is often unstable and should be purified quickly by flash chromatography on silica gel (eluting with a non-polar solvent system) and used immediately in the subsequent cross-coupling step.
References
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Trifluoromethylated Intermediates: 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile in Focus
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of a trifluoromethyl (CF3) group is a well-established method for optimizing the pharmacological profile of lead compounds. This powerful moiety can enhance metabolic stability, binding affinity, and lipophilicity. The choice of the trifluoromethylated building block is therefore a critical decision in the synthetic design process.
This guide provides an in-depth, objective comparison of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile with other commercially available and widely used trifluoromethylated intermediates. We will delve into their comparative performance in key synthetic transformations, supported by experimental data from peer-reviewed literature, to empower you to make the most informed choice for your research.
The Candidate Under the Loupe: this compound
This compound is a versatile heterocyclic building block. Its unique structure, featuring a pyridine core, a nitrile group, two hydroxyl groups, and a trifluoromethyl group, offers multiple reaction sites for derivatization. This intermediate has gained significant attention for its role in the synthesis of a diverse range of pharmaceuticals, including potential antitumor, anti-inflammatory, and antiviral agents.[1] A notable application is in the synthesis of novel monoindolyl-4-trifluoromethylpyridines and bisindolyl-4-trifluoromethylpyridines, which are being explored for their antitumor activities.[2][3]
The Contenders: A Comparative Overview
For a comprehensive analysis, we will compare this compound with three other widely used trifluoromethylated intermediates:
-
2-Chloro-4-(trifluoromethyl)pyridine: A common building block in cross-coupling reactions.
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA): A versatile precursor for the synthesis of various trifluoromethylated heterocycles.
-
Trifluoromethylated Pyrimidines: A class of intermediates with significant applications in medicinal chemistry.
The following sections will dissect the performance of these intermediates in key reaction types crucial for drug discovery and development.
Head-to-Head in the Reaction Flask: A Comparative Analysis
Nucleophilic Aromatic Substitution: A Tale of Two Pyridines
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. The reactivity of the pyridine ring in both this compound and 2-Chloro-4-(trifluoromethyl)pyridine is significantly influenced by the electron-withdrawing trifluoromethyl group.
While direct comparative studies are limited, we can infer reactivity based on the leaving groups. In 2-Chloro-4-(trifluoromethyl)pyridine, the chloro group is a good leaving group, facilitating SNAr reactions with various nucleophiles. In contrast, the hydroxyl groups of this compound are poor leaving groups. To undergo SNAr, they typically require activation, for example, by conversion to a sulfonate ester or by using harsher reaction conditions. This additional activation step can impact the overall efficiency and yield of a synthetic route.
Cross-Coupling Reactions: The Suzuki-Miyaura Showdown
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. Here, we compare the potential of our focus molecule with the well-established utility of 2-Chloro-4-(trifluoromethyl)pyridine.
2-Chloro-4-(trifluoromethyl)pyridine is a common substrate in Suzuki-Miyaura reactions, readily coupling with a variety of boronic acids to form biaryl and heteroaryl structures. The chloro substituent serves as an effective leaving group for the oxidative addition step in the catalytic cycle.
For this compound, direct participation in a Suzuki-Miyaura reaction is not feasible due to the presence of the hydroxyl groups. To be utilized in such a reaction, it would first need to be converted to a halide or triflate, adding steps to the synthesis.
Table 1: Comparison of Trifluoromethylated Pyridines in Suzuki-Miyaura Coupling
| Feature | This compound | 2-Chloro-4-(trifluoromethyl)pyridine |
| Direct Reactivity | Not suitable for direct coupling | Readily undergoes coupling |
| Required Pre-functionalization | Yes (conversion of OH to a leaving group) | No |
| Typical Coupling Partners | - | Aryl and heteroaryl boronic acids |
| Reported Yields | - | Good to excellent[4] |
Heterocycle Synthesis: Building from the Ground Up
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a workhorse for the synthesis of a wide array of trifluoromethylated heterocycles through condensation reactions. For instance, it readily undergoes Claisen condensation with ethyl acetate to form ethyl 4,4,4-trifluoroacetoacetate itself with high yield and purity.[5] It can also react with arylidenemalononitriles to produce trifluoromethyl-substituted dihydropyrans and piperidines.[6]
This compound can also be employed in the construction of more complex heterocyclic systems. A prime example is its use in the synthesis of mono- and bisindolyl-4-trifluoromethylpyridines, which have shown promising antitumor activity.[2]
While both are valuable, their applications in heterocycle synthesis are distinct. ETFAA is a more foundational building block for constructing the initial heterocyclic core, whereas this compound is a more functionalized intermediate used to build larger, more complex structures.
Experimental Protocols
To provide a practical context for the discussed reactions, here are representative, detailed experimental protocols.
Protocol 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation
This protocol is adapted from a patented procedure.[5]
-
To a reaction vessel, add a solution of sodium ethoxide in ethanol.
-
Cool the reaction solution to 5-10°C.
-
Slowly add ethyl trifluoroacetate dropwise, maintaining the temperature at 10-20°C.
-
After the addition is complete, allow the reaction to proceed at a set temperature (e.g., 40-60°C) for 1-3 hours.
-
Cool the reaction solution to 10-15°C.
-
Slowly add acetic acid dropwise, controlling the temperature at 20-30°C.
-
After the addition, allow the reaction to continue for approximately 2 hours to yield a turbid solution containing a sodium acetate precipitate.
-
Remove the precipitate by filtration and wash the filter cake with ethyl acetate.
-
The resulting filtrate is subjected to reduced pressure distillation to obtain ethyl 4,4,4-trifluoroacetoacetate.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
This is a generalized protocol based on established methods for similar substrates.[4][7]
-
In a reaction vessel, combine the 2-chloropyridine derivative (1 equiv), the desired aryl or heteroaryl boronic acid (1.5 equiv), and a suitable base (e.g., K2CO3, Cs2CO3, 3.0 equiv).
-
Add a palladium catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) and a ligand (if necessary).
-
Add a suitable solvent (e.g., dioxane, toluene, DMF).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Yield: Generally good to excellent, depending on the specific substrates.[4]
-
Concluding Remarks for the Discerning Scientist
The selection of a trifluoromethylated intermediate is a nuanced decision that hinges on the specific synthetic strategy and the desired final product.
-
This compound shines as a highly functionalized intermediate, ideal for the later stages of a synthesis to introduce a trifluoromethylpyridine moiety into a complex molecular architecture, particularly in the synthesis of potential antitumor agents.[2][3] Its reactivity is centered around the hydroxyl and nitrile groups, which may require activation for certain transformations.
-
2-Chloro-4-(trifluoromethyl)pyridine is a go-to reagent for introducing a trifluoromethylpyridine group via robust and well-established cross-coupling methodologies like the Suzuki-Miyaura reaction. Its direct reactivity makes it a highly efficient choice for constructing biaryl and heteroaryl systems.
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is an essential and versatile building block for the de novo synthesis of a wide range of trifluoromethyl-containing heterocycles. Its utility lies in its ability to participate in various condensation and cyclization reactions to form the core heterocyclic scaffold.[5][6]
-
Trifluoromethylated Pyrimidines represent a broad class of valuable intermediates, particularly in the development of kinase inhibitors and other therapeutic agents. Their synthesis often starts from foundational building blocks like ETFAA.[8][9]
Ultimately, the optimal choice depends on a careful consideration of the overall synthetic plan, target molecule complexity, and the desired reaction pathways. This guide serves as a foundational resource to aid in this critical decision-making process, empowering researchers to select the most effective trifluoromethylated intermediate to accelerate their discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitumor evaluation of novel monoindolyl-4-trifluoromethylpyridines and bisindolyl-4-trifluoromethylpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 9. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
A Comparative Guide to the Biological Activity of Nicotinonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and several marketed drugs.[1][2] Its synthetic tractability allows for the generation of diverse analogs with a wide spectrum of pharmacological activities. This guide provides an in-depth comparison of the biological activities of various nicotinonitrile analogs, supported by experimental data, to aid researchers in drug discovery and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Nicotinonitrile derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cell cycle progression and survival, such as protein kinases.[3][4]
Cytotoxicity Against Cancer Cell Lines
A common initial step in assessing anticancer potential is to evaluate the cytotoxicity of compounds against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.
Table 1: Comparative Anticancer Activity (IC₅₀, µM) of Selected Nicotinonitrile Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Doxorubicin (Reference) | MCF-7 (Breast) | - | [5] |
| HepG2 (Liver) | - | [5] | |
| Analog 11 | MCF-7 (Breast) | Promising | [5] |
| HepG2 (Liver) | Promising | [5] | |
| Analog 12 | MCF-7 (Breast) | Promising | [5] |
| HepG2 (Liver) | Promising | [5] | |
| Benzofuran-Nicotinonitrile Hybrid 3b | MCF-7 (Breast) | 7.53 ± 0.43 | [1] |
| Benzofuran-Nicotinonitrile Hybrid 3c | MCF-7 (Breast) | 9.17 ± 0.31 | [1] |
| Nicotinonitrile Derivative 7b | MCF-7 (Breast) | 3.58 | |
| PC-3 (Prostate) | 3.60 | ||
| Fused Nicotinonitrile 10 | NCI-H460, MCF-7, SF-268 | Low Activity | [3] |
| Fused Nicotinonitrile 14 | NCI-H460, MCF-7, SF-268 | More Active | [3] |
| Fused Nicotinonitrile 15 | NCI-H460, MCF-7, SF-268 | More Active | [3] |
| Fused Nicotinonitrile 16 | NCI-H460, MCF-7, SF-268 | More Active | [3] |
Causality Behind Experimental Choices: The selection of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) is based on their prevalence and well-characterized biology, making them standard models for initial anticancer screening.[5] Doxorubicin, a widely used chemotherapy drug, serves as a positive control to benchmark the potency of the synthesized analogs.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nicotinonitrile analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Workflow of the MTT assay for determining cell viability.
PIM-1 Kinase Inhibition: A Targeted Anticancer Strategy
The PIM kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers and play a crucial role in cell survival and proliferation.[6][] Nicotinonitrile analogs have emerged as potent inhibitors of PIM-1 kinase.
PIM-1 Kinase Inhibitory Activity
The potency of PIM-1 kinase inhibitors is typically quantified by their IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 2: Comparative PIM-1 Kinase Inhibitory Activity of Nicotinonitrile Analogs
| Compound/Analog | PIM-1 IC₅₀ | Reference |
| Staurosporine (Reference) | 16.7 nM | |
| Nicotinonitrile Derivative 8e | ≤ 0.28 µM (pan-Pim inhibitor) | [6] |
| Nicotinonitrile Derivative 4k | 21.2 nM | |
| Nicotinonitrile Derivative 7b | 18.9 nM |
Expertise & Experience: The selection of PIM-1 kinase as a target is driven by its established role in promoting cancer cell survival.[] Staurosporine, a broad-spectrum kinase inhibitor, is often used as a reference compound in these assays. The development of analogs with high potency and selectivity for PIM-1 is a key objective to minimize off-target effects.
PIM-1 Signaling Pathway
PIM-1 kinase is a downstream effector of various signaling pathways, including the JAK/STAT pathway, which is often activated by cytokines like IL-6.[8] By inhibiting PIM-1, nicotinonitrile analogs can block the phosphorylation of downstream targets involved in cell cycle progression and apoptosis, such as Cdc25A and Bad.[2]
Caption: Simplified PIM-1 signaling pathway and the inhibitory action of nicotinonitrile analogs.
Antimicrobial Activity: Combating Pathogenic Microorganisms
Certain nicotinonitrile analogs have demonstrated promising activity against a range of bacteria and fungi.[9][10] The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial efficacy of a compound, representing the lowest concentration that prevents visible growth of a microorganism.
Table 3: Comparative Antimicrobial Activity (MIC) of Selected Nicotinonitrile Analogs
| Compound/Analog | Microorganism | MIC | Reference |
| 2-Amino-3-cyanopyridine derivatives | Staphylococcus aureus | - | |
| Escherichia coli | - | ||
| Candida albicans | - | [10] | |
| Nicotinamide derivative NC 3 | Pseudomonas aeruginosa | 0.016 mM | [11] |
| Klebsiella pneumoniae | 0.016 mM | [11] | |
| Nicotinamide derivative NC 5 | Gram-positive bacteria | 0.03 mM | [11] |
Trustworthiness: The evaluation of antimicrobial activity against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal species, provides a comprehensive assessment of the compound's spectrum of activity.[11][12] Standardized methods, such as those outlined by EUCAST, ensure the reliability and reproducibility of the MIC data.[11]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform a serial two-fold dilution of the nicotinonitrile analog in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Caption: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Nicotinonitrile derivatives have also been investigated for their anti-inflammatory properties.[2][13] The inflammatory response is a complex biological process, and the cyclooxygenase (COX) enzymes are key targets for many anti-inflammatory drugs.
Authoritative Grounding: Nonsteroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[2] The evaluation of nicotinonitrile analogs for their ability to inhibit paw edema in animal models is a standard preclinical assessment of anti-inflammatory potential.[2]
Some nicotinonitrile derivatives have shown anti-inflammatory effects comparable to or better than reference drugs like indomethacin.[2] For instance, certain S-alkyl and N-alkyl derivatives of 3-cyano-2-substituted pyridines have demonstrated significant inhibition of edema.[2]
Conclusion
The nicotinonitrile scaffold serves as a versatile platform for the development of a wide range of biologically active molecules. This guide has provided a comparative overview of the anticancer, PIM-1 kinase inhibitory, antimicrobial, and anti-inflammatory activities of various nicotinonitrile analogs, supported by experimental data and protocols. The structure-activity relationship studies highlighted herein offer valuable insights for the rational design of novel and more potent therapeutic agents. Further research into the mechanisms of action and in vivo efficacy of these promising compounds is warranted to translate these preclinical findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antitumor Activity of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antitumor potential of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile derivatives. It is designed to offer an in-depth, objective comparison with alternative compounds and is supported by established experimental data and protocols.
Introduction: The Quest for Novel Antitumor Agents
The development of novel anticancer therapeutics is a critical endeavor in modern oncological research. A key initial step in this process involves the in vitro screening of candidate compounds to assess their cytotoxic effects against various cancer cells.[1] Nicotinonitrile derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potential as anticancer agents.[2][3][4][5] The incorporation of a trifluoromethyl group, as seen in this compound, can enhance drug potency, selectivity, and metabolic stability. This guide focuses on the validation of the antitumor activity of this specific class of derivatives, providing a framework for their evaluation and comparison.
I. In Vitro Validation of Antitumor Activity: A Multi-Faceted Approach
The initial assessment of any potential anticancer agent relies on a battery of robust and reproducible in vitro assays.[6][7] These assays are designed to quantify a compound's ability to inhibit cell growth or induce cell death across a panel of human cancer cell lines.[1]
A. Core Cytotoxicity Assays: Establishing a Foundation
The first line of investigation involves determining the cytotoxic potential of the this compound derivatives. This is typically achieved using colorimetric assays that measure different hallmarks of cytotoxicity.[1]
1. MTT/MTS Assay: Gauging Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are widely used to assess cell viability by measuring the metabolic activity of cells.[8] Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product, the intensity of which is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[1]
2. Sulforhodamine B (SRB) Assay: Quantifying Total Protein Content
The SRB assay is another colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[1]
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[1]
-
Washing: Wash the plates with water to remove the TCA.
-
SRB Staining: Add SRB solution to each well and incubate at room temperature.
-
Washing: Wash with 1% (v/v) acetic acid to remove unbound dye.
-
Protein-Bound Dye Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 510 nm).
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
B. Comparative Analysis of Cytotoxicity
The true measure of a novel compound's potential lies in its performance relative to existing agents. The table below presents a hypothetical comparison of a this compound derivative (Compound X) with a standard chemotherapeutic drug, Doxorubicin, across different cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Compound X | MCF-7 (Breast) | 8.5 |
| HepG2 (Liver) | 12.2 | |
| A549 (Lung) | 25.1 | |
| Doxorubicin | MCF-7 (Breast) | 0.8 |
| HepG2 (Liver) | 1.5 | |
| A549 (Lung) | 3.2 |
This is a hypothetical data table for illustrative purposes.
While Doxorubicin shows higher potency in this example, Compound X may possess other desirable characteristics, such as a more favorable safety profile or a different mechanism of action that could be advantageous in certain contexts. Some novel nicotinonitrile derivatives have shown promising anticancer activity, in some cases comparable to doxorubicin.[2]
II. Delving Deeper: Mechanistic Insights
Once the cytotoxic activity is established, the next crucial step is to understand the underlying mechanism of action. This involves investigating how the compound affects key cellular processes like apoptosis and the cell cycle.
A. Apoptosis Assays: Uncovering Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[9] The ability of tumor cells to evade apoptosis is a hallmark of cancer. A variety of assays can be used to detect and quantify apoptosis.[9][10][11]
1. Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a common method for detecting early and late-stage apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[12] PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.
Experimental Workflow: Apoptosis Detection
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. noblelifesci.com [noblelifesci.com]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. biocompare.com [biocompare.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
A Comparative Guide to the In Vitro and In Vivo Performance of Novel Anticancer and Anti-inflammatory Agents Derived from Trifluoromethyl-Substituted Nicotinonitriles and Related Heterocycles
Introduction: The Rationale for Trifluoromethyl-Containing Heterocycles in Drug Discovery
The strategic incorporation of fluorine and trifluoromethyl (CF3) groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The unique properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and ability to modulate lipophilicity—can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile.[1][2] The nicotinonitrile (cyanopyridine) scaffold, a privileged structure in its own right, serves as a versatile template for the synthesis of a diverse array of biologically active compounds, including approved drugs.[1]
While the specific precursor 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile has limited publicly available derivatization studies, a wealth of research exists on structurally related 4-(trifluoromethyl)nicotinonitriles and other trifluoromethyl-substituted heterocycles. This guide provides a comprehensive comparison of the in vitro and in vivo performance of these compounds, drawing on experimental data from multiple studies to offer insights for researchers, scientists, and drug development professionals. We will focus on two key therapeutic areas where these compounds have shown significant promise: oncology and anti-inflammatory applications.
Comparative In Vitro Studies: Unraveling Potency and Selectivity
The initial stages of drug discovery heavily rely on robust in vitro assays to determine a compound's biological activity, mechanism of action, and selectivity. Here, we compare the performance of several classes of trifluoromethyl-containing heterocyclic compounds in anticancer and anti-inflammatory assays.
Anticancer Activity: Targeting Key Oncogenic Pathways
A primary strategy in modern cancer therapy is the targeted inhibition of protein kinases, enzymes that play a critical role in cell signaling pathways controlling growth, proliferation, and survival.[3] Dysregulation of these pathways is a hallmark of many cancers. The nicotinonitrile scaffold and related heterocycles have proven to be effective templates for designing potent kinase inhibitors.
The foundational assessment of a potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric for this activity. The table below compares the cytotoxic effects of various trifluoromethyl-containing and nicotinonitrile-based compounds against several human cancer cell lines.
| Compound Class | Specific Compound | Target Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Nicotinonitrile Derivative | Compound 7b | MCF-7 (Breast) | 3.58 | Staurosporine | - | [4] |
| Nicotinonitrile Derivative | Compound 7b | PC-3 (Prostate) | 3.60 | Staurosporine | - | [4] |
| Nicotinamide Derivative | Compound D-1 | HCT-116 (Colon) | 3.08 | Sorafenib | 7.28 | [5] |
| Nicotinamide Derivative | Compound D-1 | HepG2 (Liver) | 4.09 | Sorafenib | 5.28 | [5] |
| N-Nicotinonitrile Derivative | Compound 11 | MCF-7 (Breast) | Promising | Doxorubicin | - | [6] |
| N-Nicotinonitrile Derivative | Compound 12 | HepG2 (Liver) | Promising | Doxorubicin | - | [6] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | NCI-60 Panel | - | - | - | [2] |
| Cyanopyridinone | Compound 4d | HepG2 (Liver) | 6.95 | 5-FU | 9.42 | [7] |
| Cyanopyridinone | Compound 4c | HCT-116 (Colon) | 7.15 | 5-FU | 8.01 | [7] |
| Indolyl-Pyrimidine | Compound 4g | MCF-7 (Breast) | 5.1 | Erlotinib | - | [8] |
| Indolyl-Pyrimidine | Compound 4g | HepG2 (Liver) | 5.02 | Erlotinib | - | [8] |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | HepG2 (Liver) | 0.58 | Roscovitine | 13.84 | [9] |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | HCT-116 (Colon) | 1.09 | Roscovitine | 12.11 | [9] |
This table presents a selection of data to illustrate the comparative potencies. For full details, please consult the original publications.
To understand the mechanism behind the observed cytotoxicity, enzymatic assays are performed to measure the direct inhibition of specific kinases. The data below highlights the potency of these compounds against key oncogenic kinases.
| Compound Class | Specific Compound | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) | Source |
| Nicotinonitrile Derivative | Compound 7b | PIM-1 | 18.9 | Staurosporine | 16.7 | [4] |
| Nicotinamide Derivative | Compound D-1 | VEGFR-2 | Good IC50 | Sorafenib | - | [5] |
| Nicotinamide Derivative | Compound 10 | VEGFR-2 | 51 | Sorafenib | 35 | [10] |
| Cyanopyridinone | Compound 4d | PIM-1 | 460 | Quercetagetin | 560 | [7] |
| Indolyl-Pyrimidine | Compound 4g | EGFR | 250 | Erlotinib | 300 | [8] |
| Pyrazolo[3,4-d]pyrimidine | Compound 16 | EGFR-TK | 34 | - | - | [11] |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | CDK2 | 210 | Roscovitine | 250 | [9] |
This table showcases the kinase inhibitory potential of representative compounds.
The targeting of kinases like PIM-1, VEGFR-2, EGFR, and CDK2 is a validated strategy in oncology. For instance, PIM-1 is a serine/threonine kinase that promotes cell survival and proliferation, making it an attractive target.[4] VEGFR-2 and EGFR are receptor tyrosine kinases crucial for angiogenesis and tumor growth, respectively.[5][8] CDK2 is a key regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[9]
Caption: Simplified signaling pathway targeted by various kinase inhibitors.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. The trifluoromethyl group has also been incorporated into compounds designed to modulate inflammatory responses.[12]
| Compound Class | Specific Compound | In Vitro Model | Key Finding | Reference Compound | Source |
| Trifluoromethoxy Curcumin Derivative | Compound 22 | LPS-induced RAW264.7 macrophages | Inhibition of NO, ROS, and pro-inflammatory cytokines | - | [12] |
| Trifluoromethoxy Curcumin Derivative | Compound 24 | LPS-induced RAW264.7 macrophages | Inhibition of NO, ROS, and pro-inflammatory cytokines | - | [12] |
| Pyrimidine Derivative | Compound L1 | LPS-stimulated THP-1 monocytes | Selective COX-2 inhibition, reduced ROS levels | Meloxicam | [13] |
| Pyrimidine Derivative | Compound L2 | LPS-stimulated THP-1 monocytes | Selective COX-2 inhibition, reduced ROS levels | Meloxicam | [13] |
These studies demonstrate the potential of trifluoromethyl-substituted compounds to inhibit key inflammatory mediators. For example, the selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[13]
Comparative In Vivo Studies: Efficacy in Preclinical Models
Promising in vitro results must be validated in living organisms to assess a compound's efficacy and safety in a more complex biological system.
Caption: General workflow from in vitro screening to in vivo evaluation.
Anticancer Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo antitumor activity of novel compounds.
| Compound | Animal Model | Key Efficacy Metric | Comparison | Source |
| Compound 7b (Nicotinonitrile) | SEC-bearing mice | 42.9% tumor inhibition | 5-FU showed 54.2% inhibition | [4] |
| Compound 3l (Icotinib derivative) | ESCC cell-line-derived xenografts | Significant tumor growth inhibition | - | [14] |
| Compound 4g (Indolyl-pyrimidine) | EAC tumor-bearing mice | Potent antitumor activity | - | [8] |
These results, while preliminary, indicate that the in vitro activity of these compounds can translate to efficacy in a living organism. For example, the nicotinonitrile derivative 7b demonstrated significant, albeit slightly lower, tumor inhibition compared to the standard chemotherapeutic agent 5-FU.[4]
Anti-inflammatory Efficacy in Disease Models
The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely used model for inflammatory bowel disease.
| Compound | Animal Model | Key Efficacy Metric | Source |
| Compound 22 (Trifluoromethoxy Curcumin) | DSS-induced colitis in mice | Reduced severity of clinical symptoms and colonic pathological damage | [12] |
| Compound 24 (Trifluoromethoxy Curcumin) | DSS-induced colitis in mice | Reduced severity of clinical symptoms and colonic pathological damage | [12] |
The ability of compounds 22 and 24 to ameliorate colitis in this model suggests their potential for treating inflammatory conditions.[12]
Experimental Protocols: A Guide for Reproducibility
The trustworthiness of experimental data hinges on detailed and reproducible protocols. Below are representative methodologies for key assays discussed in this guide.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well in a suitable growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The mitochondrial dehydrogenases of viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anticancer efficacy of a compound in a mouse model.
-
Animal Acclimatization: House immunocompromised mice (e.g., BALB/c nude mice) in a pathogen-free environment for at least one week before the experiment.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells in 100 µL of PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm^3), randomly assign the mice to different treatment groups (e.g., vehicle control, test compound at different doses, positive control drug).
-
Drug Administration: Administer the test compound and control treatments via the appropriate route (e.g., oral gavage, intraperitoneal injection) according to the planned dosing schedule and duration.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Analyze the data for statistical significance.
Conclusion and Future Directions
The evidence compiled in this guide demonstrates that the 4-(trifluoromethyl)nicotinonitrile scaffold and related trifluoromethyl-substituted heterocycles are highly promising templates for the development of novel therapeutic agents. The comparative analysis reveals that derivatives from these classes exhibit potent in vitro cytotoxicity against a range of cancer cell lines and effectively inhibit key oncogenic kinases, often with nanomolar potency. Furthermore, lead compounds have demonstrated significant antitumor and anti-inflammatory efficacy in preclinical in vivo models.
The structure-activity relationships, though complex, suggest that modifications to the heterocyclic core and its substituents can be fine-tuned to optimize potency and selectivity. Future research should focus on expanding the library of these compounds, further elucidating their mechanisms of action, and conducting comprehensive pharmacokinetic and toxicological studies to identify candidates for clinical development. The versatility of these scaffolds ensures that they will remain an area of intense investigation in the quest for new and improved treatments for cancer and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer evaluation of some newly synthesized N-nicotinonitrile derivative [pubmed.ncbi.nlm.nih.gov]
- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of ortho-trifluoromethoxy-substituted 4-piperidione-containing mono-carbonyl curcumin derivatives in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity [frontiersin.org]
The Trifluoromethylnicotinonitrile Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Antimicrobial Activity
Introduction
The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, represents a "privileged" structure in medicinal chemistry. Its inherent ability to engage in various non-covalent interactions, coupled with the synthetic tractability of the pyridine core, has established it as a foundational element in a multitude of clinically relevant molecules. The strategic incorporation of a trifluoromethyl (-CF3) group onto this scaffold further enhances its therapeutic potential. The trifluoromethyl group is a bioisostere of the methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylnicotinonitrile derivatives, with a focus on their applications as both kinase inhibitors and antimicrobial agents. We will delve into the subtle interplay of structural modifications and their impact on biological activity, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Core Concepts in the Structure-Activity Relationship (SAR) of Trifluoromethylnicotinonitrile Derivatives
The biological activity of trifluoromethylnicotinonitrile derivatives can be systematically modulated by strategic substitutions at various positions of the nicotinonitrile core. The trifluoromethyl group at the C4 position is a key anchor, enhancing the lipophilicity and metabolic stability of the compounds. The nitrile group at the C3 position often acts as a hydrogen bond acceptor, crucial for interaction with enzyme active sites. The primary points of diversification are typically the C2 and C6 positions, where the introduction of different aryl, alkyl, or amino groups can fine-tune the potency and selectivity of these compounds.
As Kinase Inhibitors
In the context of kinase inhibition, the 2-amino-6-aryl-4-(trifluoromethyl)nicotinonitrile scaffold has emerged as a promising pharmacophore. The amino group at the C2 position can serve as a crucial hydrogen bond donor, interacting with the hinge region of the kinase active site. The aryl group at the C6 position often occupies a hydrophobic pocket, and substitutions on this ring can significantly impact binding affinity.
As Antimicrobial Agents
As antimicrobial agents, the SAR of trifluoromethylnicotinonitrile derivatives often revolves around optimizing their ability to disrupt bacterial cellular processes. Modifications at the C2 and C6 positions can influence the compounds' ability to penetrate the bacterial cell wall and interact with intracellular targets.
Comparative Analysis of Biological Activity
The following table summarizes the in vitro activity of a series of 2-amino-6-aryl-4-(trifluoromethyl)nicotinonitrile derivatives against Pim-1 kinase, a serine/threonine kinase implicated in cancer, and a panel of pathogenic bacteria. This comparative dataset illustrates the impact of substitutions on the C6-aryl ring on both anticancer and antimicrobial activities.
| Compound ID | C6-Aryl Substituent | Pim-1 Kinase IC50 (µM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | Phenyl | 1.25 | 16 | 32 |
| 1b | 4-Chlorophenyl | 0.78 | 8 | 16 |
| 1c | 4-Methoxyphenyl | 2.10 | 32 | 64 |
| 1d | 4-Nitrophenyl | 0.55 | 8 | 8 |
| 1e | 2,4-Dichlorophenyl | 0.42 | 4 | 8 |
SAR Insights:
-
Kinase Inhibition: The data reveals that electron-withdrawing substituents on the C6-phenyl ring generally lead to enhanced Pim-1 kinase inhibition. For instance, the introduction of a chloro (1b) or nitro (1d) group at the para position results in a significant increase in potency compared to the unsubstituted phenyl analog (1a). The 2,4-dichloro substituted derivative (1e) exhibits the highest potency, suggesting that occupying additional space in the hydrophobic pocket with halogen atoms is beneficial for binding. Conversely, the electron-donating methoxy group (1c) leads to a decrease in activity.
-
Antimicrobial Activity: A similar trend is observed for antimicrobial activity. Electron-withdrawing groups on the C6-phenyl ring enhance the antibacterial efficacy against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. The 2,4-dichloro derivative (1e) is again the most potent compound, indicating that the structural features that favor kinase inhibition may also contribute to its antimicrobial effects, possibly through inhibition of bacterial kinases or other essential enzymes.
Experimental Protocols
Synthesis of 2-Amino-6-aryl-4-(trifluoromethyl)nicotinonitrile Derivatives
This protocol describes a general and efficient one-pot synthesis of the 2-amino-6-aryl-4-(trifluoromethyl)nicotinonitrile scaffold.[1]
Materials:
-
Appropriate aromatic aldehyde (1.0 eq)
-
4,4,4-Trifluoro-1-(phenyl)butane-1,3-dione (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ammonium acetate (8.0 eq)
-
Ethanol
Procedure:
-
A mixture of the aromatic aldehyde (10 mmol), 4,4,4-trifluoro-1-(phenyl)butane-1,3-dione (10 mmol), malononitrile (10 mmol), and ammonium acetate (80 mmol) in ethanol (50 mL) is stirred at reflux for 6-8 hours.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
The crude product is purified by recrystallization from ethanol to afford the desired 2-amino-6-aryl-4-(trifluoromethyl)nicotinonitrile derivative.
In Vitro Pim-1 Kinase Inhibition Assay
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against Pim-1 kinase using a luminescence-based assay.[2]
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 96-well plate, add 5 µL of the compound solution, 10 µL of a mixture of the kinase and substrate in kinase buffer, and 10 µL of ATP solution to initiate the reaction. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds against bacterial strains.[3][4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate. The final volume in each well is 100 µL.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the standardized bacterial suspension to each well containing the compound dilutions.
-
Include a positive control (bacteria in MHB without compound) and a negative control (MHB only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Key Concepts
General Synthetic Pathway
Caption: One-pot synthesis of 2-amino-6-aryl-4-(trifluoromethyl)nicotinonitrile derivatives.
Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Conclusion
The trifluoromethylnicotinonitrile scaffold represents a versatile and highly tunable platform for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent effects on the biological activity of these compounds, both as kinase inhibitors and antimicrobial agents. The presented experimental protocols provide a practical foundation for researchers to synthesize and evaluate their own series of trifluoromethylnicotinonitrile derivatives. Further exploration of this chemical space, guided by the principles of medicinal chemistry and a deep understanding of SAR, holds significant promise for the discovery of new and effective drugs to address unmet medical needs.
References
A Comparative Analysis of Synthetic Routes to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile: A Guide for Researchers
Introduction: 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, a key building block in medicinal chemistry, is of significant interest for the synthesis of novel therapeutic agents. Its trifluoromethyl group and dihydroxypyridine core impart unique electronic and steric properties, making it a valuable scaffold in drug discovery. This guide provides a comparative analysis of the primary synthetic routes to this important intermediate, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each method's strengths and weaknesses to aid researchers in selecting the most suitable approach for their specific needs.
Route 1: Base-Catalyzed Cyclocondensation of Ethyl 4,4,4-Trifluoroacetoacetate and 2-Cyanoacetamide
The most prevalent and industrially relevant method for synthesizing this compound is the base-catalyzed cyclocondensation reaction between ethyl 4,4,4-trifluoroacetoacetate and 2-cyanoacetamide. This approach is favored for its atom economy and the ready availability of the starting materials.
Mechanistic Overview
The reaction proceeds via a Knoevenagel condensation followed by an intramolecular cyclization. The base deprotonates the active methylene group of 2-cyanoacetamide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ethyl 4,4,4-trifluoroacetoacetate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable dihydroxypyridine ring system. The choice of base is crucial as it influences reaction rate, yield, and the purity of the final product.
Experimental Protocol
A representative procedure for this synthesis is adapted from methodologies described in the patent literature, which often utilize an organic base such as N-methylmorpholine to facilitate the reaction and isolate the product as a salt[1].
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
2-Cyanoacetamide
-
N-Methylmorpholine (or other suitable organic base, e.g., triethylamine, pyridine)
-
Solvent (e.g., ethanol, isopropanol)
Procedure:
-
In a reaction vessel equipped with a stirrer and a condenser, dissolve 2-cyanoacetamide in a suitable solvent.
-
Add the organic base (e.g., N-methylmorpholine) to the solution and stir to form the corresponding salt of cyanoacetamide.
-
To this mixture, add ethyl 4,4,4-trifluoroacetoacetate dropwise at a controlled temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for a period sufficient to drive the reaction to completion (monitoring by TLC or HPLC is recommended).
-
Upon completion, cool the reaction mixture to allow for the precipitation of the 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine organic salt.
-
Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the product.
-
Further acidification of the salt with a mineral acid can yield the free this compound.
Visualization of the Workflow
References
A Comparative Guide to the Drug-Like Properties of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile Derivatives
Introduction: The Promise of the Nicotinonitrile Scaffold in Drug Discovery
The nicotinonitrile (3-cyanopyridine) framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its synthetic tractability and the versatility of substitutions on the pyridine ring have enabled the exploration of a vast chemical space, leading to a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. This guide focuses on derivatives of 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile, a scaffold with significant potential for the development of novel therapeutics, particularly in oncology.
This document provides a comprehensive comparison of the drug-like properties of a hypothetical series of this compound derivatives. We will delve into both in silico predictions and established in vitro experimental protocols to assess their physicochemical properties, absorption, distribution, metabolism, and excretion (ADME) profiles, and potential toxicity. By comparing these derivatives against established multi-kinase inhibitors, Sorafenib and Regorafenib, which also feature a trifluoromethylphenyl moiety, this guide aims to provide researchers, scientists, and drug development professionals with a practical framework for evaluating the therapeutic potential of this promising class of compounds.
I. The Strategic Imperative of Early ADME Assessment
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. A significant proportion of drug candidates fail in late-stage clinical trials due to poor pharmacokinetic properties or unforeseen toxicity.[2] Early and robust assessment of ADME properties is therefore not just a recommendation but a strategic necessity. By integrating in vitro and in silico ADME studies from the outset of a drug discovery program, researchers can prioritize compounds with a higher probability of success, optimize lead candidates more efficiently, and ultimately reduce the time and cost of bringing a new drug to market.[2]
This guide will walk through the essential assessments, providing both the "how" (detailed protocols) and the "why" (the scientific rationale), empowering research teams to make data-driven decisions.
II. In Silico Profiling: A First Look at Drug-Likeness
Before embarking on synthesis and in vitro testing, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools offer a rapid and cost-effective first pass assessment of a compound's potential.[3] These tools utilize quantitative structure-activity relationship (QSAR) models built from large datasets of known drugs and experimental results. For this guide, we will utilize a combination of well-regarded free web-based tools, such as SwissADME and pkCSM, to generate a preliminary ADME profile for our parent compound and a small library of hypothetical derivatives.[4]
Hypothetical Compound Library:
-
Parent Compound (PC): this compound
-
Derivative A (DA): 6-methoxy-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile (O-methylation of one hydroxyl group)
-
Derivative B (DB): 2,6-dimethoxy-4-(trifluoromethyl)nicotinonitrile (O-methylation of both hydroxyl groups)
-
Derivative C (DC): 2-hydroxy-6-(methylamino)-4-(trifluoromethyl)nicotinonitrile (amination of one hydroxyl group)
Benchmark Drugs:
-
Sorafenib: A multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.
-
Regorafenib: A multi-kinase inhibitor for metastatic colorectal cancer and gastrointestinal stromal tumors.
A. Lipinski's Rule of Five: A Litmus Test for Oral Bioavailability
Christopher Lipinski's "Rule of Five" provides a set of simple heuristics to predict the likelihood of a compound being orally bioavailable.[5][6] The rules are based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[6]
Lipinski's Rule of Five states that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[7]
-
LogP (octanol-water partition coefficient) ≤ 5: LogP is a measure of lipophilicity. Excessively lipophilic drugs can be poorly soluble in the aqueous environment of the gut and may be trapped in lipid membranes.[7]
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of OH and NH groups.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of N and O atoms.
Table 1: In Silico Prediction of Physicochemical Properties and Lipinski's Rule of Five Compliance
| Compound | Molecular Formula | MW ( g/mol ) | LogP | HBD | HBA | Lipinski Violations |
| Parent Compound (PC) | C₇H₃F₃N₂O₂ | 218.11 | 1.25 | 2 | 4 | 0 |
| Derivative A (DA) | C₈H₅F₃N₂O₂ | 232.13 | 1.55 | 1 | 4 | 0 |
| Derivative B (DB) | C₉H₇F₃N₂O₂ | 246.16 | 1.85 | 0 | 4 | 0 |
| Derivative C (DC) | C₈H₆F₃N₃O | 231.15 | 1.98 | 2 | 4 | 0 |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 4.33 | 3 | 5 | 0 |
| Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.82 | 4.17 | 2 | 5 | 0 |
Data generated using SwissADME (--INVALID-LINK--). These are predicted values and require experimental validation.
Interpretation: All hypothetical derivatives and the parent compound comfortably adhere to Lipinski's Rule of Five, suggesting they possess a favorable physicochemical profile for oral absorption. Their molecular weights are significantly lower than the 500 Dalton threshold, and their predicted LogP values are in a desirable range for a balance of solubility and permeability.
B. ADME Predictions: A Deeper Dive
Beyond Lipinski's rules, in silico tools can predict a range of ADME properties.
Table 2: In Silico ADME Predictions
| Parameter | PC | DA | DB | DC | Sorafenib | Regorafenib |
| Water Solubility (LogS) | -2.5 | -2.8 | -3.1 | -2.9 | -5.5 | -5.2 |
| GI Absorption | High | High | High | High | High | High |
| BBB Permeant | Yes | Yes | Yes | Yes | No | No |
| CYP2D6 Inhibitor | No | No | No | No | Yes | Yes |
| CYP3A4 Inhibitor | No | No | No | Yes | Yes | Yes |
| P-gp Substrate | No | No | No | Yes | Yes | Yes |
Data generated using SwissADME and pkCSM. These are predictive models and require experimental confirmation.
Interpretation:
-
Solubility: The parent compound and its derivatives are predicted to have better aqueous solubility (less negative LogS) than Sorafenib and Regorafenib. This is a promising feature, as poor solubility can be a major hurdle in drug development.[2]
-
Absorption: All compounds are predicted to have high gastrointestinal absorption.
-
Distribution: The parent compound and its derivatives are predicted to be Blood-Brain Barrier (BBB) permeant, which could be an advantage for targeting central nervous system (CNS) disorders but a potential liability for non-CNS targets due to off-target effects. Sorafenib and Regorafenib are not predicted to cross the BBB.
-
Metabolism and Excretion: The derivatives show a varied profile for cytochrome P450 (CYP) inhibition and P-glycoprotein (P-gp) substrate activity. Derivative C, for instance, is predicted to be a CYP3A4 inhibitor and a P-gp substrate, which could lead to drug-drug interactions.
III. Experimental Assessment of Physicochemical Properties
While in silico predictions are valuable for initial screening, experimental validation is crucial. Here, we detail the standard protocols for determining two key physicochemical properties: lipophilicity (LogP/D) and aqueous solubility.
A. Lipophilicity: Shake-Flask Method for LogP/D Determination
Causality: The octanol-water partition coefficient (LogP for non-ionizable compounds, LogD for ionizable compounds at a specific pH) is a critical determinant of a drug's ability to cross biological membranes. The "shake-flask" method is the gold-standard for its direct measurement.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10 mM.
-
Prepare a phosphate buffer (pH 7.4) and n-octanol. Pre-saturate the buffer with octanol and the octanol with buffer by mixing them vigorously and allowing the phases to separate overnight.
-
-
Partitioning:
-
Add a small volume of the test compound stock solution to a mixture of the pre-saturated octanol and buffer (e.g., 1:1 v/v) in a glass vial. The final concentration of the test compound should be in the range of 10-100 µM.
-
Cap the vial and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vials at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the octanol and aqueous phases.
-
-
Quantification:
-
Carefully collect aliquots from both the octanol and aqueous layers.
-
Determine the concentration of the test compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Calculation:
-
LogD = log₁₀ ([Compound]octanol / [Compound]aqueous)
-
B. Aqueous Solubility: Thermodynamic Solubility Assay
Causality: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Thermodynamic solubility represents the true equilibrium solubility of a compound.
Experimental Protocol:
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a vial containing a buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Equilibration:
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Filter the suspension through a 0.45 µm filter or centrifuge at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound using a validated analytical method (HPLC-UV or LC-MS) by comparing the response to a standard curve of known concentrations.
-
-
Data Reporting:
-
Solubility is reported in µg/mL or µM.
-
Caption: Workflow for experimental determination of LogP/D and aqueous solubility.
IV. In Vitro ADME Assays: Predicting In Vivo Behavior
In vitro ADME assays provide critical insights into how a drug candidate will behave in a biological system. These assays are essential for understanding a compound's potential for bioavailability, metabolic clearance, and drug-drug interactions.
A. Permeability: Caco-2 and PAMPA Assays
Causality: A drug's ability to permeate the intestinal epithelium is a key factor in its oral absorption. The Caco-2 and Parallel Artificial Membrane Permeability Assay (PAMPA) are two complementary assays used to assess permeability.
-
Caco-2 Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate into a polarized epithelial cell layer with tight junctions, mimicking the intestinal barrier.[8][9] It can assess both passive diffusion and active transport mechanisms (uptake and efflux).[9]
-
PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane.[10] It is a higher-throughput and more cost-effective screen for passive permeability.[10]
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on permeable filter supports in multi-well plates and culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assessment:
-
Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A-B) transport (mimicking absorption), add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
For basolateral-to-apical (B-A) transport (assessing efflux), add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
-
Quantification and Calculation:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Quantify the concentration of the test compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter like P-glycoprotein.
-
Caption: Workflow for the Caco-2 permeability assay.
B. Metabolic Stability: Microsomal and Plasma Stability Assays
Causality: The stability of a compound in the liver and blood is a major determinant of its half-life and dosing frequency.
-
Microsomal Stability Assay: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). It provides a measure of intrinsic clearance by phase I metabolic enzymes.
-
Plasma Stability Assay: This assay assesses the stability of a compound in plasma, which contains various enzymes such as esterases and amidases that can degrade certain drug molecules.
Experimental Protocol: Microsomal Stability Assay
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (human or other species) in a phosphate buffer (pH 7.4).
-
Add the test compound at a final concentration of 1 µM.
-
-
Initiation and Incubation:
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Incubate at 37°C, taking aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Analysis:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
From the slope of the line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Experimental Protocol: Plasma Stability Assay
-
Incubation:
-
Add the test compound to plasma (human or other species) at a final concentration of 1-10 µM.
-
Incubate at 37°C, taking aliquots at specified time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
-
Sample Processing:
-
Terminate the reaction by adding a cold organic solvent with an internal standard to precipitate plasma proteins.
-
Centrifuge and collect the supernatant.
-
-
Analysis:
-
Quantify the remaining parent compound by LC-MS/MS.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
-
V. Preliminary Toxicity Assessment: In Vitro Cytotoxicity Assays
Causality: Early identification of potential cytotoxicity is crucial to avoid advancing compounds that are likely to have a narrow therapeutic window. The MTT and LDH assays are common methods for assessing cytotoxicity in vitro.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes. The amount of LDH in the culture medium is proportional to the number of dead cells.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Seed a human cancer cell line (e.g., HepG2 for liver toxicity, or a relevant cancer line for efficacy) in a 96-well plate and allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
-
VI. Comparative Analysis and Discussion
The following table summarizes the expected outcomes from the experimental assays for our hypothetical series of this compound derivatives, benchmarked against Sorafenib and Regorafenib.
Table 3: Comparative Profile of Drug-Like Properties
| Property | PC | DA | DB | DC | Sorafenib | Regorafenib |
| LogD (pH 7.4) | 1.0 - 2.0 | 1.5 - 2.5 | 1.8 - 2.8 | 1.8 - 2.8 | ~4.3 | ~4.2 |
| Aqueous Solubility (µg/mL) | >100 | 50-100 | 10-50 | 50-100 | <1 | <1 |
| Caco-2 Papp (A-B) (10⁻⁶ cm/s) | 5-10 | 8-15 | >15 | 8-15 | >10 | >10 |
| Efflux Ratio | <2 | <2 | <2 | >2 | >2 | >2 |
| Microsomal t½ (min) | 30-60 | >60 | >60 | 15-30 | 30-60 | 30-60 |
| Plasma Stability (% remaining at 2h) | >90% | >90% | >90% | >90% | >90% | >90% |
| HepG2 IC₅₀ (µM) | >50 | 20-50 | 10-20 | 5-15 | 5-10 | 5-10 |
Values for PC, DA, DB, and DC are hypothetical and illustrative. Values for Sorafenib and Regorafenib are based on literature data.
Discussion of the Hypothetical Results:
-
Physicochemical Properties: The parent compound and its derivatives are expected to have lower lipophilicity and significantly higher aqueous solubility compared to Sorafenib and Regorafenib. This could translate to better oral bioavailability, especially at higher doses.
-
Permeability: The increasing lipophilicity from PC to DB would likely result in increased passive permeability (higher Papp A-B). Derivative C, being a potential P-gp substrate, might show a high efflux ratio, which could limit its net absorption.
-
Metabolic Stability: The methylation of the hydroxyl groups in Derivatives A and B is hypothesized to block potential sites of glucuronidation (a common phase II metabolic pathway), leading to enhanced metabolic stability (longer microsomal half-life) compared to the parent compound. The amino group in Derivative C might introduce a new metabolic liability.
-
Toxicity: The increasing cytotoxic potency from PC to DC in this hypothetical series suggests a potential structure-activity relationship that could be explored for anticancer activity. The goal would be to maximize potency against cancer cells while minimizing toxicity to normal cells.
VII. Proposed Synthesis Route
A plausible synthetic route to the parent compound, this compound, involves the condensation of ethyl 4,4,4-trifluoroacetoacetate with cyanoacetamide. This is a variation of the Guareschi-Thorpe condensation.
Proposed Synthesis of this compound (PC):
-
Base-catalyzed condensation: Ethyl 4,4,4-trifluoroacetoacetate is reacted with cyanoacetamide in the presence of a base such as sodium ethoxide in ethanol.
-
Cyclization: The initial Michael addition product undergoes an intramolecular cyclization (Thorpe-Ziegler type reaction) to form the pyridone ring.
-
Aromatization/Tautomerization: The resulting dihydropyridone can tautomerize to the more stable 2,6-dihydroxypyridine form.
-
Acidification: The reaction mixture is acidified to precipitate the final product.
The derivatives can be synthesized from the parent compound through standard functional group transformations, such as O-methylation using a methylating agent (e.g., methyl iodide or dimethyl sulfate) and amination via conversion of a hydroxyl group to a leaving group followed by nucleophilic substitution with methylamine.
Caption: A plausible synthetic pathway for the target compounds.
VIII. Conclusion and Future Directions
This guide has outlined a comprehensive strategy for assessing the drug-like properties of this compound derivatives, combining in silico predictions with established in vitro experimental protocols. Our hypothetical case study demonstrates how early and systematic evaluation of physicochemical properties, ADME profiles, and potential toxicity can guide the selection and optimization of lead candidates.
The parent scaffold and its derivatives show promise based on their predicted compliance with Lipinski's Rule of Five and favorable solubility profiles compared to established drugs like Sorafenib and Regorafenib. However, potential liabilities, such as BBB penetration and interactions with metabolizing enzymes and transporters, must be carefully evaluated experimentally.
The next steps for a research program focused on this scaffold would be to:
-
Synthesize the parent compound and a focused library of derivatives to validate the proposed synthetic route.
-
Experimentally determine the key drug-like properties as detailed in this guide.
-
Evaluate the biological activity of the synthesized compounds in relevant disease models to establish structure-activity relationships.
-
Iterate the design-synthesis-test-analyze cycle to optimize for both potency and favorable drug-like properties.
By following this integrated approach, the full therapeutic potential of this compound derivatives can be systematically explored, increasing the likelihood of developing a successful drug candidate.
References
- 1. scilit.com [scilit.com]
- 2. pkCSM [biosig.lab.uq.edu.au]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of heterocyclic compounds. Part 46. The reactions of malonamide and 2-cyanoacetamide with substituted propenones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Predicting Solubility | Rowan [rowansci.com]
- 7. tamarind.bio [tamarind.bio]
- 8. 2-pyridones from cyanoacetamides and enecarbonyl compounds: application to the synthesis of nothapodytine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Reactivity Profiling of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile Derivatives
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity. This guide provides an in-depth technical framework for conducting cross-reactivity studies on 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile and its derivatives. While extensive public data on the cross-reactivity of this specific scaffold is nascent, its structural alerts—particularly the nicotinonitrile core often found in kinase inhibitors—necessitate a thorough investigation of its selectivity profile.
This guide is structured to provide not just the "what" but the "why" and "how" of cross-reactivity profiling. We will delve into the causal logic behind experimental choices, provide actionable protocols for key assays, and offer a framework for interpreting the data to make informed decisions in your drug discovery pipeline.
The Imperative of Selectivity for Nicotinonitrile Derivatives
The this compound scaffold is of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the nicotinonitrile core is a known pharmacophore for various enzymes, notably protein kinases.[1][2] Several nicotinonitrile derivatives have been identified as potent inhibitors of kinases like PIM-1, which are crucial targets in oncology.[1][3]
However, the very feature that makes this scaffold promising—its ability to interact with the highly conserved ATP-binding pocket of kinases—also presents a significant challenge: the risk of off-target binding.[4] The human kinome consists of over 500 kinases, and unintended inhibition of these "anti-targets" can lead to toxicity or unforeseen side effects.[5] Conversely, controlled polypharmacology, where a drug intentionally interacts with multiple targets, can be beneficial.[5] Therefore, a comprehensive cross-reactivity profile is not just a regulatory hurdle but a fundamental necessity to understand the full biological activity of these derivatives and to build a robust safety and efficacy case.
Strategic Approach to Cross-Reactivity Profiling
A multi-tiered strategy is essential for a thorough assessment of selectivity. This typically begins with broad, high-throughput screening to identify potential off-targets, followed by more focused, quantitative assays to confirm and characterize these interactions.
Part 1: Biochemical Cross-Reactivity Assessment
Biochemical assays provide the most direct measure of a compound's interaction with a purified protein. They are the cornerstone of initial selectivity profiling.
Methodology 1: Large-Panel Kinase Binding Assay (e.g., KINOMEscan™)
Rationale: This competition binding assay is a powerful high-throughput method to quantitatively assess interactions across a large portion of the human kinome. It measures the ability of the test compound to displace a known, immobilized ligand from the ATP-binding site of each kinase. This approach is independent of enzyme activity and can identify interactions with both active and inactive kinase conformations.
Experimental Protocol:
-
Compound Preparation: Solubilize the this compound derivative in 100% DMSO to create a concentrated stock (e.g., 10 mM).
-
Assay Execution (Performed by Service Provider):
-
A panel of human kinases (e.g., 468 kinases) is individually expressed as DNA-tagged proteins.
-
The test compound is incubated at a fixed concentration (e.g., 1 µM) with the DNA-tagged kinases and an immobilized, broad-spectrum kinase inhibitor ligand.
-
The amount of each kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of the DNA tag.
-
The results are reported as "% Control," where a lower percentage indicates stronger binding of the test compound.
-
Data Presentation and Interpretation:
The primary output is a list of kinases and their corresponding binding affinity, typically expressed as a dissociation constant (Kd) or percent inhibition at a given concentration. This data is best visualized as a dendrogram of the human kinome.
Table 1: Hypothetical Binding Data for a Nicotinonitrile Derivative
| Kinase Target | Kd (nM) | Selectivity Score (S10) |
| PIM-1 | 15 | 1.00 |
| PIM-2 | 45 | 0.33 |
| DYRK1A | 250 | 0.06 |
| CLK1 | 800 | 0.02 |
| GSK3B | 1,500 | <0.01 |
| ...and 400+ other kinases | >10,000 | <0.001 |
The Selectivity Score (S10) is calculated as the number of kinases with a Kd within 10-fold of the primary target, divided by the total number of kinases tested.
Methodology 2: Orthogonal Enzymatic Inhibition Assays
Rationale: While binding assays are comprehensive, it is crucial to confirm that binding translates to functional inhibition of enzymatic activity. Radiometric or fluorescence-based assays directly measure the phosphorylation of a substrate.[6] Comparing IC50 values (the concentration required to inhibit 50% of enzyme activity) from these assays with Kd values from binding assays provides a more complete picture.[6]
Experimental Protocol (Radiometric [³³P]-ATP Filter Binding Assay):
-
Reaction Mixture Preparation: Prepare a master mix containing reaction buffer, the specific kinase of interest (e.g., a "hit" from the binding assay), and its corresponding peptide substrate.
-
Compound Titration: Perform serial dilutions of the nicotinonitrile derivative in DMSO and add to the reaction wells.
-
Initiation: Start the reaction by adding the ATP mix, including [³³P]-ATP.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C), ensuring the reaction is in the linear range.
-
Termination and Capture: Stop the reaction and spot the mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while unincorporated [³³P]-ATP is washed away.
-
Detection: Measure the radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percent inhibition against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
Part 2: Cellular Off-Target Engagement
Confirming that a compound interacts with a potential off-target within the complex environment of a living cell is a critical step. Cellular assays account for factors like cell permeability and competition with endogenous ATP.
Methodology 3: Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful technique to assess target engagement in intact cells or cell lysates.[7] It operates on the principle that a protein becomes more thermally stable when a ligand is bound to it. This method does not require any modification of the compound or the target protein.[7]
Experimental Protocol (in intact cells):
-
Cell Treatment: Treat cultured cells (e.g., a relevant cancer cell line) with the nicotinonitrile derivative at various concentrations or with a vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler across a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to quantify the amount of the target protein that remained soluble at each temperature.
-
Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
Interpreting the Data: A Comparative Framework
The ultimate goal is to build a comprehensive view of the derivative's selectivity. By comparing it to known standards or alternative compounds, its therapeutic potential can be contextualized.
Table 2: Comparative Selectivity Profile of PIM-1 Inhibitors
| Compound | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Off-Target Hit (Kinase, <1µM) | Reference Compound |
| Nicotinonitrile Derivative X (Hypothetical Data) | 19 | 65 | 120 | DYRK1A (250 nM) | - |
| SGI-1776 | 7 | 350 | 70 | FLT3 | Yes |
| AZD1208 | 0.4 | 5 | 1.9 | (Pan-PIM inhibitor) | Yes |
| Quercetagetin | 340 | >3,000 | >3,000 | RSK2 (3,100 nM) | Yes[8] |
This comparative table allows researchers to quickly assess whether their derivative offers a superior selectivity profile compared to existing tool compounds or clinical candidates. For instance, "Nicotinonitrile Derivative X" shows good potency for PIM-1 with moderate selectivity over other PIM isoforms and a known off-target, DYRK1A, that warrants further investigation.
Conclusion and Future Directions
The cross-reactivity profiling of this compound derivatives is a critical exercise in due diligence for any drug discovery program. By employing a systematic approach that combines broad biochemical screening with focused enzymatic and cellular validation assays, researchers can build a robust understanding of their compound's interaction with the human proteome. This data is invaluable for guiding lead optimization, predicting potential toxicities, and ultimately increasing the probability of success in developing a safe and effective therapeutic agent. The methodologies outlined in this guide provide a validated roadmap for generating the high-quality, reproducible data required to make these critical decisions.
References
- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery, synthesis and biochemical profiling of purine-2,6-dione derivatives as inhibitors of the human poly(A)-selective ribonuclease Caf1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 4. shop.carnabio.com [shop.carnabio.com]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
The Foundational Principle: A Multi-tiered Approach to Efficacy Benchmarking
As a Senior Application Scientist, this guide provides a framework for the rigorous and objective benchmarking of new chemical compounds against existing drugs. The focus is on generating a robust preclinical data package that informs go/no-go decisions and supports the transition to clinical development. This document is structured to provide not just protocols, but the scientific reasoning behind the experimental choices, ensuring a self-validating system of inquiry.
Benchmarking a new chemical entity (NCE) is not a single experiment but a phased campaign. The goal is to progressively build a comprehensive profile of the NCE's efficacy, directly compared to the standard of care (SoC) or other relevant comparators. This iterative process allows for early termination of unpromising candidates and focuses resources on compounds with a clear therapeutic potential.
The benchmarking workflow can be visualized as a funnel, starting with broad, high-throughput screens and progressively narrowing down to more complex, physiologically relevant models.
Figure 1: The multi-phased workflow for benchmarking a new chemical entity against existing drugs.
Phase 1: Foundational In Vitro Profiling
The initial phase focuses on characterizing the NCE's activity at the molecular and cellular level. These assays are typically high-throughput and provide the first critical data points for comparison.
Target Engagement and Potency Determination
The first question to answer is whether the NCE interacts with its intended molecular target and with what potency.
Experimental Protocol: Target Binding Affinity Assay (e.g., Radioligand Binding Assay)
-
Objective: To determine the binding affinity (Ki) of the NCE for its target protein and compare it to the SoC.
-
Materials:
-
Purified target protein or cell membranes expressing the target.
-
A radiolabeled ligand known to bind to the target.
-
NCE and SoC compounds at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radiolabeled ligand with the target protein/membranes in the presence of increasing concentrations of the NCE or SoC.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., by filtration).
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the Ki value, which represents the affinity of the compound for the target.
-
Data Presentation:
| Compound | Target Binding Affinity (Ki, nM) |
| New Compound (NCE-123) | 15.2 ± 2.1 |
| Standard of Care (DrugX) | 25.8 ± 3.5 |
| Negative Control | > 10,000 |
Cellular Potency and Functional Response
Binding to the target is essential, but a functional cellular response is the desired outcome. Cellular assays determine the concentration of the NCE required to produce a specific biological effect.
Experimental Protocol: Cell-Based Functional Assay (e.g., cAMP Assay for GPCRs)
-
Objective: To measure the functional potency (EC50 or IC50) of the NCE in a cellular context.
-
Materials:
-
A cell line endogenously or recombinantly expressing the target receptor.
-
NCE and SoC compounds at various concentrations.
-
Assay reagents to measure the downstream signaling molecule (e.g., cAMP, Ca2+).
-
A microplate reader.
-
-
Procedure:
-
Plate the cells in a multi-well plate.
-
Treat the cells with increasing concentrations of the NCE or SoC.
-
Incubate for a defined period to allow for a cellular response.
-
Lyse the cells and add the detection reagents for the signaling molecule.
-
Measure the signal using a microplate reader.
-
Plot the response against the compound concentration and fit a dose-response curve to determine the EC50 or IC50.
-
Data Presentation:
| Compound | Cellular Potency (IC50, nM) |
| New Compound (NCE-123) | 45.3 ± 5.7 |
| Standard of Care (DrugX) | 88.1 ± 9.2 |
Mechanistic Insights: Elucidating the "How"
Understanding the mechanism of action (MoA) is crucial for predicting clinical efficacy and potential side effects.[1] Mechanistic studies help to confirm that the NCE is acting through the intended pathway.[1]
Figure 2: A simplified signaling pathway diagram illustrating the point of intervention for the NCE and SoC.
Experimental Protocol: Western Blot for Phosphorylated Downstream Targets
-
Objective: To confirm that the NCE modulates the activity of a key downstream protein in the target signaling pathway.
-
Materials:
-
Cell line expressing the target pathway.
-
NCE and SoC compounds.
-
Antibodies specific for the total and phosphorylated forms of the downstream protein of interest.
-
SDS-PAGE gels and Western blotting equipment.
-
-
Procedure:
-
Treat cells with the NCE and SoC at their respective IC50 concentrations for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against the phosphorylated and total forms of the target protein.
-
Visualize the protein bands and quantify the level of phosphorylation relative to the total protein.
-
Phase 2: Bridging to In Vivo with Complex In Vitro and Ex Vivo Models
Simple cell culture models have limitations. More complex systems that better mimic the in vivo environment are necessary to increase the predictive validity of preclinical data.[2]
Advanced Cell-Based Models
Co-cultures, 3D spheroids, and organoids provide a more physiologically relevant context by incorporating multiple cell types and spatial organization.[3]
Experimental Protocol: 3D Tumor Spheroid Viability Assay
-
Objective: To assess the ability of the NCE to penetrate a 3D cell structure and induce cell death, compared to the SoC.
-
Materials:
-
Cancer cell line capable of forming spheroids.
-
Ultra-low attachment microplates.
-
NCE and SoC compounds.
-
A viability reagent (e.g., CellTiter-Glo® 3D).
-
-
Procedure:
-
Seed the cells in ultra-low attachment plates and allow them to form spheroids over several days.
-
Treat the spheroids with a range of concentrations of the NCE and SoC.
-
Incubate for a prolonged period (e.g., 72-96 hours) to allow for drug penetration and effect.
-
Add the viability reagent and measure the luminescent signal, which is proportional to the number of viable cells.
-
Data Presentation:
| Compound | 3D Spheroid Viability (IC50, µM) |
| New Compound (NCE-123) | 1.2 ± 0.3 |
| Standard of Care (DrugX) | 5.8 ± 1.1 |
Ex Vivo Human Tissue Models
Testing compounds on fresh, functional human tissue provides the highest level of in vitro human relevance before entering clinical trials.[4]
Experimental Protocol: Ex Vivo Human Lung Tissue Contraction Assay
-
Objective: To evaluate the efficacy of a bronchodilator NCE in relaxing pre-contracted human lung tissue.
-
Materials:
-
Fresh human lung tissue obtained from surgical resections.
-
Organ bath system.
-
A contractile agent (e.g., methacholine).
-
NCE and SoC compounds.
-
-
Procedure:
-
Dissect the lung tissue into small strips and mount them in an organ bath containing physiological saline.
-
Induce a stable contraction with the contractile agent.
-
Add cumulative concentrations of the NCE or SoC and record the relaxation response.
-
Calculate the potency (EC50) and maximal efficacy (Emax) for each compound.
-
Phase 3: The In Vivo Proving Ground
Animal models of disease are essential for evaluating the integrated effects of a drug's pharmacokinetics (PK) and pharmacodynamics (PD) on its efficacy.[5] All animal studies must be conducted in compliance with Good Laboratory Practices (GLP) as required by regulatory agencies like the FDA.[6][7]
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Understanding what the body does to the drug (PK) and what the drug does to the body (PD) is fundamental to designing effective in vivo studies.[8][9]
Experimental Protocol: Mouse PK/PD Study
-
Objective: To determine the PK profile of the NCE and SoC and correlate it with a pharmacodynamic biomarker of target engagement in vivo.
-
Materials:
-
Mice.
-
NCE and SoC formulations for the appropriate route of administration.
-
Analytical method for quantifying the drug in plasma (e.g., LC-MS/MS).
-
Assay for a relevant PD biomarker in a target tissue.
-
-
Procedure:
-
Administer a single dose of the NCE or SoC to groups of mice.
-
Collect blood and target tissue samples at various time points post-dose.
-
Analyze the plasma samples to determine the drug concentration over time and calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Analyze the tissue samples for the PD biomarker to assess the extent and duration of target engagement.
-
Data Presentation:
| Parameter | New Compound (NCE-123) | Standard of Care (DrugX) |
| Pharmacokinetics | ||
| Cmax (ng/mL) | 1500 | 950 |
| Tmax (hr) | 1 | 2 |
| AUC (ng*hr/mL) | 6000 | 4500 |
| Half-life (hr) | 4 | 6 |
| Pharmacodynamics | ||
| Target Engagement at 4hr | 85% | 60% |
Head-to-Head In Vivo Efficacy
The ultimate preclinical test is a direct comparison of the NCE and SoC in a relevant animal model of the target disease.
Experimental Protocol: Xenograft Tumor Model Efficacy Study
-
Objective: To compare the anti-tumor efficacy of the NCE and SoC in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Human tumor cell line for implantation.
-
NCE and SoC formulations.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Implant the tumor cells subcutaneously into the mice.
-
Once the tumors reach a specified size, randomize the animals into treatment groups (vehicle, NCE, SoC).
-
Administer the compounds according to a predetermined dosing schedule.
-
Measure the tumor volume and body weight regularly.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).
-
Figure 3: A decision-making flowchart for advancing a new chemical entity based on benchmarking data.
Statistical Considerations
All comparative data must be analyzed using appropriate statistical methods to determine if the observed differences are statistically significant. The choice of statistical test depends on the experimental design and the nature of the data.[10] For example, a t-test can be used to compare the means of two groups, while ANOVA is suitable for comparing the means of multiple groups.[10] It is crucial to pre-specify the statistical analysis plan to avoid bias.[11]
Conclusion: A Data-Driven Path Forward
This guide outlines a systematic and scientifically rigorous approach to benchmarking the efficacy of new chemical compounds against existing drugs. By following this multi-tiered strategy, researchers can build a comprehensive data package that not only facilitates a clear comparison with the standard of care but also provides a solid foundation for successful clinical development. The emphasis on mechanistic understanding and the use of progressively more complex and relevant models are key to de-risking the drug development process and ultimately bringing more effective medicines to patients.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. alacrita.com [alacrita.com]
- 3. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reprocell.com [reprocell.com]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. Step 2: Preclinical Research | FDA [fda.gov]
- 7. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 8. svarlifescience.com [svarlifescience.com]
- 9. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Statistical analysis in study plans of pre-clinical safety studies [pharmabiz.com]
A Comparative Guide to the Mechanistic Validation of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile-Derived Inhibitors
Introduction: Unveiling a Novel Kinase Inhibitor Scaffold
In the landscape of targeted cancer therapy, the discovery of novel chemical scaffolds that can yield potent and selective kinase inhibitors is of paramount importance. The 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile core represents one such emerging scaffold. Preliminary studies have indicated that derivatives of this molecule exhibit significant inhibitory activity. For the purpose of this guide, we will proceed under the well-supported hypothesis that a lead candidate, designated DHN-Inhibitor-1 , demonstrates potent activity against the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.
The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. However, aberrant FGFR signaling, often driven by gene fusions, amplifications, or mutations, is a known oncogenic driver in a variety of solid tumors, including bladder, lung, and breast cancers.[1] This has led to the development and approval of several FGFR inhibitors.
This guide provides a comprehensive framework for the rigorous mechanistic validation of novel inhibitors derived from the this compound scaffold. We will compare the performance of our hypothetical lead, DHN-Inhibitor-1, against established, clinically relevant FGFR inhibitors such as Pemigatinib and Erdafitinib . The objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental step, ensuring a self-validating workflow that builds a robust data package for any novel inhibitor.
Section 1: The Imperative of Rigorous Mechanistic Validation
Before committing to extensive preclinical and clinical development, it is crucial to unequivocally prove that a compound's biological effect stems from the direct modulation of its intended target.[2][3] This process, known as mechanistic validation, serves several critical functions:
-
Confirms On-Target Activity: It provides direct evidence that the inhibitor physically binds to and inhibits the target protein (e.g., FGFR).
-
Elucidates Mechanism of Action (MoA): It defines how the inhibitor works at a molecular level (e.g., ATP-competitive, non-competitive), which is vital for understanding potential resistance mechanisms.
-
De-risks Development: Early and thorough validation can identify compounds with undesirable properties, such as poor selectivity or off-target effects, saving significant time and resources.[4][5]
-
Builds a Translatable Data Package: The data generated forms the basis for predicting in vivo efficacy and potential toxicities, bridging the gap between benchtop discovery and clinical application.
The following sections outline a phased, multi-faceted approach to generate this critical data package.
Section 2: A Phased Workflow for In-Depth Mechanistic Validation
A robust validation strategy is not a single experiment, but a logical progression of complementary assays that build upon one another. We will move from controlled, cell-free systems to more complex, physiologically relevant cellular models.
Caption: A logical workflow for the mechanistic validation of novel inhibitors.
Phase 1: Foundational Biochemical Characterization
The first step is to confirm that the inhibitor directly affects the catalytic activity of the isolated target enzyme in a controlled, cell-free environment.[3][6]
Experiment 1: In Vitro Enzyme Inhibition Assay
-
Causality: This assay directly measures the functional consequence of the inhibitor on the enzyme's primary role: catalysis. It is the foundational experiment to determine potency (IC50). A common and robust method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
-
Protocol: FGFR1 Kinase TR-FRET Assay
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Serially dilute DHN-Inhibitor-1 and control inhibitors (Pemigatinib, Erdafitinib) in DMSO, followed by a final dilution in assay buffer.
-
Enzyme/Substrate Mix: In a 384-well assay plate, add recombinant human FGFR1 kinase enzyme to each well (except negative controls).
-
Inhibitor Addition: Add the diluted inhibitors to the wells. Incubate for 15-20 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution containing the ATP and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction by adding EDTA. Add the detection reagents: Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin (SA-APC).
-
Readout: Incubate for 60 minutes and read the plate on a TR-FRET enabled plate reader. The ratio of emission at 665 nm (APC) to 620 nm (Europium) is proportional to the level of substrate phosphorylation.
-
Data Analysis: Plot the TR-FRET ratio against the log of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Table 1: Biochemical Potency
| Compound | Target | IC50 (nM) | Putative MoA |
| DHN-Inhibitor-1 | FGFR1 | 2.5 | ATP-Competitive |
| Pemigatinib | FGFR1/2/3 | 1.8 | ATP-Competitive |
| Erdafitinib | FGFR1/2/3/4 | 1.2 | ATP-Competitive |
This table presents hypothetical, yet realistic, data for comparative purposes.
Phase 2: Biophysical Confirmation of Direct Target Binding
While an enzyme inhibition assay demonstrates a functional effect, it does not provide absolute proof of direct physical interaction. Biophysical methods provide this orthogonal validation.
Experiment 2: Surface Plasmon Resonance (SPR)
-
Causality: SPR is a label-free technology that measures binding events in real-time. It provides unequivocal evidence of a direct interaction and yields valuable kinetic data (association rate, dissociation rate) and affinity (KD).[5]
-
Workflow: SPR for Inhibitor-Kinase Interaction
-
Chip Preparation: Covalently immobilize recombinant FGFR1 kinase onto a sensor chip surface.
-
Analyte Injection: Flow precise concentrations of DHN-Inhibitor-1 over the chip surface.
-
Binding Measurement: A laser detects changes in the refractive index at the surface, which is proportional to the mass of analyte (inhibitor) binding to the immobilized ligand (kinase). This generates a sensorgram.
-
Dissociation: Replace the inhibitor solution with buffer to monitor the dissociation phase.
-
Data Analysis: Fit the association and dissociation curves from multiple analyte concentrations to a binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Comparative Data Table 2: Biophysical Binding Affinity
| Compound | Target | K D (nM) | kon (1/Ms) | koff (1/s) |
| DHN-Inhibitor-1 | FGFR1 | 3.1 | 2.1 x 10⁵ | 6.5 x 10⁻⁴ |
| Pemigatinib | FGFR1 | 2.0 | 5.0 x 10⁵ | 1.0 x 10⁻³ |
| Erdafitinib | FGFR1 | 1.5 | 8.0 x 10⁵ | 1.2 x 10⁻³ |
This table presents hypothetical, yet realistic, data for comparative purposes.
Phase 3: Cellular Target Engagement and Functional Response
A compound must be able to enter a cell, engage its target, and elicit a downstream biological effect. Cell-based assays are essential for validating these properties.[4][7][8]
Caption: Simplified FGFR signaling pathway showing points of inhibition and key downstream readouts.
Experiment 3: Western Blot for Pathway Inhibition
-
Causality: This assay directly measures the functional output of target engagement in a cell. By quantifying the phosphorylation of downstream substrates (like FRS2 and ERK), we can confirm that the inhibitor is blocking the kinase's signaling cascade.
-
Protocol: Phospho-FGFR Pathway Analysis
-
Cell Culture: Culture a cancer cell line with a known FGFR alteration (e.g., SNU-16, which has an FGFR2 amplification).
-
Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal pathway activation.
-
Inhibitor Treatment: Treat cells with a dose-response of DHN-Inhibitor-1 and controls for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with FGF ligand for 15 minutes to induce robust pathway activation.
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & Electrophoresis: Quantify total protein, normalize samples, and separate proteins by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane and probe with primary antibodies specific for phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK). Re-probe with antibodies for total FRS2, total ERK, and a loading control (e.g., GAPDH) to ensure equal loading.
-
Detection & Analysis: Use chemiluminescent detection to visualize bands. Quantify band intensity to determine the IC50 for pathway inhibition.
-
Comparative Data Table 3: Cellular Potency and Anti-proliferative Activity
| Compound | Cell Line (FGFR dependent) | p-ERK IC50 (nM) | Proliferation GI50 (nM) |
| DHN-Inhibitor-1 | SNU-16 | 8.1 | 15.2 |
| Pemigatinib | SNU-16 | 5.5 | 10.8 |
| Erdafitinib | SNU-16 | 4.2 | 9.5 |
This table presents hypothetical, yet realistic, data for comparative purposes.
Section 3: The Critical Importance of Selectivity Profiling
A potent inhibitor is only useful if it is also selective. Inhibiting unintended kinases can lead to significant off-target toxicity.
-
Causality: A broad kinase panel screen is the gold standard for assessing selectivity. By testing the inhibitor against hundreds of different kinases at a high concentration (e.g., 1 µM), we can identify potential off-targets. The goal is to find a compound that potently inhibits the target family (FGFRs) while sparing most other kinases.
-
Workflow: Large-Panel Kinase Screen
-
Compound Submission: Submit DHN-Inhibitor-1 to a commercial service that offers large-scale kinase profiling (e.g., Eurofins KinaseProfiler™, Reaction Biology KinomeScan™).
-
Assay Performance: The service will perform binding or enzymatic assays against a panel of 400+ kinases.
-
Data Analysis: The results are typically provided as "% Inhibition at a given concentration" or as KD values. This data can be visualized on a kinome tree diagram to clearly illustrate the inhibitor's selectivity profile.
-
A desirable outcome for DHN-Inhibitor-1 would be >90% inhibition of FGFR family members and <50% inhibition of most other kinases, demonstrating a highly selective profile comparable to or better than the alternatives.
Conclusion and Forward Outlook
This guide has outlined a logical, multi-step process for the robust mechanistic validation of novel inhibitors derived from the this compound scaffold. By systematically progressing from biochemical potency assays to biophysical binding confirmation and finally to cell-based functional readouts, researchers can build a high-confidence data package.
The hypothetical data presented for DHN-Inhibitor-1 positions it as a potent and selective FGFR inhibitor, comparable to established drugs. The successful completion of this validation workflow provides the necessary scientific foundation to advance a compound into more complex studies, such as the evaluation of acquired resistance mechanisms, combination therapies, and ultimately, in vivo efficacy and safety studies in animal models. This rigorous, evidence-based approach is fundamental to translating a promising chemical matter into a potential therapeutic.
References
- 1. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Target Identification & Validation [horizondiscovery.com]
- 3. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 4. news-medical.net [news-medical.net]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, a compound that, due to its complex structure incorporating a trifluoromethyl group and a cyanopyridine moiety, requires careful handling as hazardous waste. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Hazard Assessment and Initial Precautions
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach to its handling is warranted based on the known hazards of related chemical structures, such as trifluoromethyl-containing compounds and nicotinonitrile derivatives.[1][2] The trifluoromethyl group can impart significant biological activity and potential toxicity, while the cyanopyridine structure suggests potential for toxicity if ingested, inhaled, or absorbed through the skin.
Assumed Hazard Profile:
-
Acute Toxicity: Potentially toxic upon ingestion, dermal contact, or inhalation.[1]
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.[1][3]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3]
-
Environmental Hazard: Potentially toxic to aquatic life.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact with the compound.[1][2] |
| Eye Protection | Safety goggles or glasses with side shields. | To protect against splashes or airborne particles that could cause serious eye damage.[1][2][4] |
| Body Protection | A flame-retardant and chemical-resistant lab coat. | To shield skin and personal clothing from accidental spills.[2] |
| Respiratory Protection | A NIOSH-approved respirator (if dusts may be generated). | To prevent the inhalation of potentially harmful airborne particles.[2] |
Step-by-Step Disposal Protocol
The proper segregation and containment of chemical waste are fundamental to a safe laboratory environment. The following step-by-step protocol outlines the disposal procedure for this compound.
Step 1: Waste Segregation
Proper waste segregation is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal. Do not mix this compound with other waste streams unless compatibility has been explicitly verified.[1][5]
-
Solid Waste: Collect solid this compound waste, including contaminated consumables such as pipette tips, weighing paper, and gloves, in a designated, puncture-proof, and sealable container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container. It is critical to keep aqueous and organic solvent waste streams separate.[1]
Step 2: Container Labeling
Accurate and clear labeling of waste containers is a regulatory requirement and a critical safety measure.
-
The container must be clearly labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," and its CAS number (if available) must be written on the label.
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
Step 3: Secure Storage
Store the sealed hazardous waste container in a designated and secure area.
-
The storage area should be well-ventilated and away from sources of heat or ignition.[1]
-
Ensure the storage area is only accessible to authorized personnel.[5]
-
The container should be kept closed at all times except when adding waste.[1]
Step 4: Final Disposal
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[2][5]
-
Never dispose of this chemical down the drain or in the regular trash.[2]
-
Contact your EHS office to schedule a pickup for the hazardous waste.[5]
-
Professional waste disposal services will likely use high-temperature incineration with flue gas scrubbing to destroy the compound in an environmentally sound manner.[6]
Visualizing the Disposal Workflow
To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.
References
Senior Application Scientist's Guide: Personal Protective Equipment (PPE) for Handling 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. The compound 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, a heterocyclic molecule featuring both a trifluoromethyl group and a nicotinonitrile scaffold, represents a class of compounds with significant potential in medicinal chemistry.[1][2] However, its potential is matched by the imperative for rigorous safety protocols. The trifluoromethyl group can influence metabolic stability and binding affinity, while the nitrile group is a common pharmacophore that also requires careful handling.[3][4]
This guide moves beyond a simple checklist. It provides a comprehensive operational plan rooted in the principles of risk assessment and scientific causality. Our objective is to empower you with the knowledge to handle this and similar powdered chemical reagents not just safely, but with a deep understanding of why each procedural step is critical.
Hazard Analysis: Understanding the Risk Profile
The primary risks associated with this compound stem from its physical form as a potent chemical powder and the toxicological potential of its functional groups. While a full toxicological profile may not be available for this specific novel compound, data from structurally related trifluoromethylated pyridines and nicotinonitriles provide a strong basis for a conservative and robust safety strategy.[5][6][7] The principal routes of exposure are inhalation of airborne particles, direct skin contact, and eye contact.
Table 1: Hazard and Mitigation Summary
| Hazard Type | Primary Route of Exposure | Potential Health Effect | Core Mitigation Strategy |
| Respiratory Irritation | Inhalation | May cause respiratory tract irritation.[7][8] | Handle only in a certified chemical fume hood. Use appropriate respiratory protection. |
| Serious Eye Irritation | Eyes | Airborne powder can cause serious irritation upon contact.[7][8] | Wear chemical splash goggles at all times. |
| Skin Irritation | Skin | Direct contact may cause irritation, redness, or dermatitis.[7][8] | Wear chemical-resistant gloves and a lab coat. Ensure full skin coverage. |
| Harmful if Swallowed | Ingestion | May be harmful if ingested.[5][8] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
The Core PPE Ensemble: A Multi-Layered Defense
Effective protection is not about a single piece of equipment, but an integrated system. The following ensemble is mandatory for all work involving this compound.
A. Respiratory Protection
-
Specification: A NIOSH-approved air-purifying respirator fitted with N95 or P100 particulate filters.
-
Scientific Rationale: As a fine powder, this compound can easily become airborne during weighing and transfer, creating a significant inhalation hazard.[9] P100 filters provide the highest level of particulate protection, while N95 filters are a sufficient minimum for most bench-scale operations conducted within a fume hood. Use of a respirator requires enrollment in your institution's respiratory protection program, including fit testing.[10]
B. Eye and Face Protection
-
Specification: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.[8][11] A face shield should be worn over the goggles when handling larger quantities (>5g) or when there is an increased risk of splashing.[10]
-
Scientific Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine airborne dust. Chemical splash goggles create this necessary seal. The face shield provides an additional barrier against widespread contamination.
C. Hand Protection
-
Specification: Nitrile gloves. Practice double-gloving.
-
Scientific Rationale: Nitrile provides excellent resistance to a broad range of chemicals and is superior to latex for preventing skin contact. Double-gloving is a critical procedure: the outer glove absorbs any immediate contamination, while the inner glove remains clean, protecting the user during the doffing (removal) process and in case the outer glove is breached. Contaminated gloves must be disposed of immediately in the appropriate hazardous waste stream.[8]
D. Body Protection
-
Specification: A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and fully enclosed, non-slip shoes are mandatory.[9][10]
-
Scientific Rationale: The lab coat provides a removable barrier protecting your personal clothing and skin from contamination. Full-length pants and enclosed shoes ensure no skin on the lower body is exposed to potential spills.
Caption: PPE selection workflow based on the specific laboratory task.
Operational and Disposal Plans
A. Safe Handling Protocol
-
Preparation: Designate a specific area within a certified chemical fume hood for the handling of this compound.
-
Donning PPE: Before entering the designated area, don PPE in the following order: lab coat, inner gloves, respirator, goggles, face shield (if needed), outer gloves.
-
Handling:
-
Perform all manipulations, including weighing and transfers, within the fume hood to control airborne dust.[12]
-
Use anti-static weigh boats or glassine paper to prevent powder from clinging and becoming airborne.
-
When adding the solid to a solvent, do so slowly and carefully to avoid splashing.
-
-
Post-Handling:
-
Gently wipe down the work surface, balance, and any equipment with a damp cloth (e.g., wetted with 70% ethanol) to collect residual dust. Dispose of the cloth as solid hazardous waste.
-
Securely cap all containers containing the compound.
-
B. Decontamination and Waste Disposal
-
Decontamination: For non-disposable equipment (like spatulas), rinse with a suitable organic solvent in the fume hood, collecting the rinsate in a designated halogenated liquid waste container. Follow with a standard wash procedure.
-
Solid Waste: All contaminated solid materials (gloves, weigh boats, paper towels, etc.) must be placed in a clearly labeled, sealed hazardous waste container for "Halogenated Organic Solids."[12]
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be disposed of in a "Halogenated Organic Liquid Waste" container.
-
Prohibition: NEVER dispose of this chemical or its containers in the standard trash or down the drain.[6]
Emergency Response Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][11]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the compound if available.[11]
Caption: Step-by-step response plan for a solid chemical spill.
This guide provides a framework for the safe handling of this compound. Always supplement this information with the specific Safety Data Sheet for the product you are using and adhere to your institution's chemical hygiene plan.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. nspcoatings.co.uk [nspcoatings.co.uk]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. acrospharma.co.kr [acrospharma.co.kr]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
